1,1,3,3-Tetrachloroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetrachloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWVKJAGMVZYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021663 | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-21-3 | |
| Record name | 1,1,3,3-Tetrachloropropanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetrachloroacetone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Tetrachloroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137844 | |
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| Record name | 1,1,3,3-Tetrachloropropanone | |
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| Record name | 1,1,3,3-tetrachloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7R42FF17P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,1,3,3-tetrachloroacetone CAS number 632-21-3
An In-depth Technical Guide to 1,1,3,3-Tetrachloroacetone (CAS 632-21-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Unveiling a Reactive Intermediate
This compound, identified by its CAS number 632-21-3, is a polychlorinated ketone of significant interest in synthetic organic chemistry.[1][2] While structurally simple, its dense functionalization with four chlorine atoms flanking a central carbonyl group imparts a unique and potent reactivity profile. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, synthesis, and safe handling. For the researcher, this compound is not merely a reagent but a powerful building block, the utility of which is predicated on a thorough comprehension of its properties and reactivity. This document serves as a technical primer to that end, consolidating critical data and providing actionable insights for laboratory applications.
Core Molecular Identity and Physicochemical Profile
This compound is a symmetrical molecule featuring two dichloromethyl groups attached to a carbonyl carbon. This structure is fundamental to its chemical behavior, influencing its electrophilicity and stability.
Caption: 2D Structure of this compound.
The key physicochemical properties are summarized below. It should be noted that many values are estimates due to the compound's reactivity and limited commercial availability, underscoring the need for careful experimental validation.[3][4]
| Property | Value | Source |
| CAS Number | 632-21-3 | [3][5] |
| Molecular Formula | C₃H₂Cl₄O | [3][5] |
| Molecular Weight | 195.86 g/mol | [2][3][5] |
| Synonyms | 1,1,3,3-Tetrachloro-2-propanone, 1,1,3,3-Tetrachloropropanone | [3][5][6] |
| Boiling Point | ~280.97 °C (rough estimate) | [3][4] |
| Density | ~1.9022 g/cm³ (rough estimate) | [3][4] |
| Refractive Index | ~1.4944 (estimate) | [3][4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [3] |
| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere. | [3] |
Synthesis Pathway: The Chlorination of Acetone
The primary route to chlorinated acetones is the direct chlorination of acetone. The synthesis of this compound is often a consequence of exhaustive chlorination, where it appears as a byproduct in the synthesis of less-chlorinated analogs like 1,1,3-trichloroacetone.[7] Controlling the reaction stoichiometry and conditions is paramount to selectively obtaining the desired product, though separation from a complex mixture of mono-, di-, tri-, and other tetrachloro-isomers can be challenging.[7]
A patent describing the synthesis of 1,1,3-trichloroacetone notes that a mixture containing 20% this compound can be formed under certain conditions, highlighting the difficulty in preventing over-chlorination.[7]
Caption: Generalized workflow for the synthesis of chlorinated acetones.
The causality behind using a catalyst like iodine is to facilitate the chlorination process at lower temperatures (10-80°C) and improve selectivity, although complete selectivity remains elusive.[7] The exclusion of water is critical to prevent the formation of undesired condensation products catalyzed by the hydrogen chloride generated in situ.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic carbonyl group and the presence of the four electron-withdrawing chlorine atoms. This makes it a potent electrophile and a valuable precursor for various chemical transformations.
Nucleophilic Addition and Substitution
Like its less-halogenated cousin, 1,1,3-trichloroacetone, the tetrachloro-variant is highly susceptible to nucleophilic attack.[8] The electron-withdrawing effect of the four chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon.
Exemplary Protocol: Nucleophilic Substitution with a Thiol
The following protocol is adapted from a procedure for 1,1,3-trichloroacetone and serves as a template for exploring the reactivity of this compound.[8] The core principle—deprotonation of a nucleophile followed by reaction with the chlorinated ketone—is directly applicable.
Rationale: The reaction proceeds via an SN2 mechanism. A strong base (NaH) is used to deprotonate the thiol, generating a potent thiolate nucleophile. The aprotic solvent (THF) is chosen because it solvates the sodium cation but does not protonate the highly reactive nucleophile. The reaction is run at 0°C to control the exothermic nature of the reaction and minimize potential side reactions. The final quench with saturated NH₄Cl serves to neutralize any remaining base and protonate the alkoxide intermediate if the reaction occurred at the carbonyl center.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the nucleophile (e.g., 1-phenyl-5-mercaptotetrazole, 1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv) portion-wise.
-
Activation: Stir the resulting mixture at 0°C for 15-30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the nucleophilic anion.
-
Addition of Electrophile: In a separate flask, prepare a solution of this compound (1.0 equiv) in anhydrous THF.
-
Reaction: Slowly add the solution of this compound to the stirred nucleophile solution at 0°C.
-
Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Applications in Research and Development
While specific applications for this compound are less documented than for its trichloro-analog, its potential is inferred from its chemical properties. Chlorinated ketones are established intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]
For instance, the related compound 1,1,3-trichloroacetone is a known intermediate in the synthesis of folic acid, a crucial vitamin.[8][10][11] It is also a precursor for generating 1,3-dihalo oxyallyl intermediates, which are valuable in [4+3] cycloaddition reactions for building seven-membered ring systems.[12][13][14] Given its structure, this compound could potentially serve as a precursor to novel heterocyclic compounds and other complex molecular architectures, making it a target for process development in drug discovery.
Safety, Handling, and Toxicology
CRITICAL NOTE: this compound is described as a polychlorinated compound and a potent mutagen.[1][2][3] All handling must be performed with extreme caution by trained personnel in a controlled laboratory setting.
The safety profile of the closely related 1,1,3-trichloroacetone is severe and provides a strong basis for handling procedures. It is classified as fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[15][16] It is also very toxic to aquatic life with long-lasting effects.[15]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[16]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[16]
-
Clothing: A lab coat and closed-toe shoes are required. Consider a chemical-resistant apron for larger quantities.
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[16]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][16] The compound is hygroscopic and should be stored under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16] Do not release into the environment.[15]
References
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LookChem. Cas 632-21-3, this compound.[Link]
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Canbi Pharma Ltd. 1,1,3,3-Tetrachloro-2-propanone | CAS:632-21-3.[Link]
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MIT-IVY. High-purity level of 1,1,3-trichloroacetone preparation.[Link]
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Cheméo. Chemical Properties of 2-Propanone, 1,1,3,3-tetrachloro- (CAS 632-21-3).[Link]
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PubChem. 1,1,1-Trichloro-3,3,3-trifluoroacetone.[Link]
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Patsnap. Method for preparing 1,1,3-trichloroacetone.[Link]
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Wacker Chemie AG. 1,1,3 Trichloroacetone (1,1,3-TCA).[Link]
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An In-depth Technical Guide to the Physical Properties of Chlorinated Acetones
A Note on Nomenclature: Initial analysis of the request for "1,1,3,3-tetrachloroacetone" revealed a significant disparity in available data compared to the closely related and more extensively documented "1,1,3-trichloroacetone." This guide will primarily focus on the comprehensive physical properties of 1,1,3-trichloroacetone, a critical intermediate in various chemical syntheses. A dedicated section will also present the available data for this compound to ensure a thorough address of the original query. This approach is taken to provide the most robust and scientifically valuable resource for researchers, scientists, and drug development professionals.
Part 1: 1,1,3-Trichloroacetone: A Comprehensive Profile
1,1,3-Trichloroacetone, a halogenated ketone, is a significant compound in organic synthesis, serving as a versatile building block for a range of molecules.[1] Its utility is underscored by its role as an intermediate in the production of pharmaceuticals, including the anti-anemia drug folic acid, and agrochemicals.[2][3] The reactivity endowed by its three chlorine atoms and ketone functional group allows for its participation in various reactions, such as nucleophilic substitutions and cycloadditions.[1][2]
Core Physical Characteristics
The physical state of 1,1,3-trichloroacetone under standard conditions is a colorless to pale yellow liquid with a pungent odor.[4] Its key physical properties are summarized in the table below, providing a foundational understanding for its handling and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 921-03-9 | [3][5] |
| Molecular Formula | C₃H₃Cl₃O | [3][4] |
| Molecular Weight | 161.41 g/mol | [3] |
| Appearance | Colorless to light yellow, clear liquid | [4][6] |
| Density | 1.512 g/mL at 20 °C | [5][7][8][9] |
| Melting Point | 9-11 °C | [5][7][8][9][10][11] |
| Boiling Point | 88-90 °C at 76 mmHg; 172 °C at 760 mmHg | [5][6][7][8][9][10][11] |
| Flash Point | 79.4 - 80 °C | [6][7][10][11] |
| Refractive Index | n20/D 1.491 | [5][10] |
| Solubility | Limited solubility in water; soluble in organic solvents like chloroform, methanol, ethanol, and acetone. | [2][4][5][12] |
Spectroscopic and Analytical Data
Definitive identification and characterization of 1,1,3-trichloroacetone rely on various spectroscopic techniques. Available data includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structural confirmation.[6][13]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[14]
-
Mass Spectrometry (MS): Mass spectral data aids in determining the molecular weight and fragmentation pattern.[14]
Safety and Handling
From a safety perspective, 1,1,3-trichloroacetone is classified as a hazardous substance. It is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[15][16] Furthermore, it is very toxic to aquatic life with long-lasting effects.[15]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. In case of inadequate ventilation, respiratory protection is necessary.[15]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] It should be stored locked up.[15]
Synthesis and Reactivity
1,1,3-Trichloroacetone is typically synthesized through the chlorination of acetone.[2] Various methods have been developed to improve the yield and purity of the final product, including catalytic chlorination.[17][18]
The presence of three chlorine atoms significantly influences its reactivity, making it a valuable precursor for generating 1,3-dihalo oxyallyl intermediates, which can undergo [4+3] cycloadditions.[5] It is also a key reagent in the synthesis of chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid.[5]
Part 2: this compound: An Overview
This compound is a polychlorinated compound recognized as a potent mutagen.[19] While less commonly cited in extensive chemical literature compared to its trichloro- counterpart, it holds significance in specific research contexts.
Known Physical Properties
The available data for this compound is more limited, with some properties being estimated values.
| Property | Value | Source(s) |
| CAS Number | 632-21-3 | [19][20] |
| Molecular Formula | C₃H₂Cl₄O | [19] |
| Molecular Weight | 195.86 g/mol | [19] |
| Appearance | Oil | [21] |
| Density | 1.9022 (rough estimate) | [21] |
| Refractive Index | 1.4944 (estimate) | [21] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate. | [21] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [21] |
Spectroscopic Data
Spectral data for this compound, including Mass Spectrometry and Infrared Spectroscopy, are available for its characterization.[22]
Safety and Handling
This compound is classified as toxic if swallowed.[21] Due to its hygroscopic nature, storage in a freezer under an inert atmosphere is recommended to maintain its integrity.[21]
Experimental Protocols: A Note on Best Practices
Detailed experimental protocols for the synthesis and handling of these compounds are often proprietary or specific to a particular research setup. However, general best practices for working with chlorinated ketones should always be followed. This includes conducting all work in a certified fume hood, using appropriate personal protective equipment, and having emergency procedures in place. For synthesis, the chlorination of acetone is a common starting point, with various catalysts and reaction conditions being employed to control the degree of chlorination.[17][18][23]
Logical Relationships and Workflow
The selection and use of either 1,1,3-trichloroacetone or this compound are dictated by the specific synthetic target. The general workflow for utilizing these compounds in a research and development setting is outlined below.
Caption: General workflow for the safe handling and synthetic application of chlorinated acetones.
Conclusion
This guide provides a detailed overview of the physical properties of 1,1,3-trichloroacetone and the available information for this compound. A thorough understanding of these properties, coupled with stringent adherence to safety protocols, is paramount for their effective and safe utilization in research and development. The provided data, sourced from various chemical suppliers and databases, offers a solid foundation for scientists and professionals working with these important chemical intermediates.
References
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1,1,3-Trichloroacetone - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]
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1,1,3 Trichloroacetone (1,1,3-TCA) | Chlorinated Intermediates | Wacker Chemie AG. (n.d.). Retrieved January 12, 2026, from [Link]
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Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap. (n.d.). Retrieved January 12, 2026, from [Link]
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1,1,3-Trichloroacetone CAS 921-03-9 - Home Sunshine Pharma. (n.d.). Retrieved January 12, 2026, from [Link]
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1,1,3-trichloroacetone ,921-03-9 - Chemcd. (n.d.). Retrieved January 12, 2026, from [Link]
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1,1,3-Trichloroacetone - CHEMICAL POINT. (n.d.). Retrieved January 12, 2026, from [Link]
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The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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2-Propanone, 1,1,3-trichloro- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 1,1,3-Trichloroacetone: Structure, Bonding, and Reactivity
Senior Application Scientist Note: This guide focuses on the chemical properties and reactivity of 1,1,3-trichloroacetone. Initial searches for 1,1,3,3-tetrachloroacetone yielded limited in-depth technical information. Given the commonality and industrial significance of the trichloro- derivative, this guide has been structured to provide a comprehensive overview of 1,1,3-trichloroacetone, a compound of significant interest to researchers in organic synthesis and drug development.
Introduction
1,1,3-Trichloroacetone (1,1,3-TCA), a halogenated ketone with the chemical formula C₃H₃Cl₃O, is a versatile and highly reactive organic compound.[1] It typically presents as a colorless to pale yellow or reddish liquid characterized by a pungent, lachrymatory odor.[1][2] As a critical building block, its unique trifunctional nature—possessing two α-chloro positions and a carbonyl group—renders it indispensable for specific chemical transformations. This guide delves into the core chemical principles governing the structure and bonding of 1,1,3-trichloroacetone, explores its reactivity, and outlines its applications, particularly within the pharmaceutical and agrochemical sectors.[3][4]
Molecular Structure and Physicochemical Properties
The structural foundation of 1,1,3-trichloroacetone is a three-carbon acetone backbone, where three hydrogen atoms have been substituted by chlorine atoms. The IUPAC name for this compound is 1,1,3-trichloropropan-2-one.[5] The presence of these electronegative chlorine atoms and the polar carbonyl group profoundly influences the molecule's geometry, electron distribution, and ultimately, its chemical behavior.
Structural Representation
The chemical structure of 1,1,3-trichloroacetone features a central carbonyl group (C=O). One adjacent carbon (C1) is bonded to two chlorine atoms and one hydrogen atom, while the other (C3) is bonded to one chlorine atom and two hydrogen atoms.
Caption: 2D Structure of 1,1,3-Trichloroacetone.
Physicochemical Data Summary
The physical and chemical properties of 1,1,3-trichloroacetone are summarized in the table below. Its high density and limited water solubility are characteristic of chlorinated organic compounds.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₃Cl₃O | [1] |
| Molecular Weight | 161.41 g/mol | [5][6] |
| CAS Number | 921-03-9 | [5] |
| Appearance | Colorless to reddish liquid | [2][7] |
| Odor | Pungent | [1] |
| Density | 1.53 g/mL at 20 °C | [7] |
| Melting Point | -72 °C | [7] |
| Boiling Point | 176 °C at 1013 hPa | [7] |
| Flash Point | 63 °C | [7] |
| Solubility | Poor in water; soluble in organic solvents. | [1][8] |
Chemical Bonding and Electronic Effects
The reactivity of α-haloketones like 1,1,3-trichloroacetone is governed by the interplay of inductive and steric effects.[9]
-
Inductive Effect: The carbonyl group is strongly electron-withdrawing. This effect is compounded by the electronegative chlorine atoms on the adjacent α-carbons. This strong inductive withdrawal increases the partial positive charge on the α-carbons, making them highly susceptible to nucleophilic attack.[9] It also increases the acidity of the remaining α-hydrogen, facilitating enolate formation.
-
Carbon-Halogen Bond Polarity: The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bonds, making the chlorine atoms better leaving groups in nucleophilic substitution reactions.[9]
-
Conformational Isomerism: In the liquid state, α-haloketones tend to adopt a cisoid conformation, where the halogen and oxygen atoms are eclipsed. This conformation is more stable due to reduced steric repulsion compared to a transoid form.[9]
Synthesis of 1,1,3-Trichloroacetone
The primary industrial synthesis of 1,1,3-trichloroacetone involves the direct chlorination of acetone.[8][10] The reaction proceeds through mono- and dichloro- intermediates. Controlling the reaction conditions is crucial to maximize the yield of the desired trichloro- product and minimize the formation of higher chlorinated byproducts.
Experimental Protocol: Catalytic Chlorination of Acetone
This protocol is a generalized representation based on common synthetic methods.
-
Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer.
-
Charging the Reactor: Acetone and a suitable catalyst (e.g., iodine, triethylamine, or diethylamine) are added to the flask.[10][11]
-
Chlorination: Chlorine gas is bubbled through the stirred mixture. The reaction is exothermic, and the temperature is typically controlled between 10 °C and 80 °C to ensure selectivity.[10][12]
-
Reaction Monitoring: The reaction is monitored over several hours (typically 10-24 hours) until the desired conversion is achieved.[11][12]
-
Workup and Purification: Upon completion, the reaction is stopped. The crude product, which contains a mixture of chlorinated acetones, is then purified. A common method involves cooling the mixture to induce crystallization of 1,1,3-trichloroacetone, which can then be isolated by filtration.[12] Purity is often assessed using gas chromatography (GC).[12]
Recent advancements have focused on improving yield and purity, with some methods reporting purities greater than 99% and yields over 45%.[12]
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of 1,1,3-trichloroacetone.
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the -CHCl₂ and -CH₂Cl protons, with chemical shifts influenced by the adjacent carbonyl and chlorine atoms. |
| ¹³C NMR | The carbon NMR spectrum will display three signals: one for the carbonyl carbon (C=O), and two for the α-carbons (-CHCl₂ and -CH₂Cl), each with a characteristic chemical shift.[13] |
| IR Spectroscopy | The infrared spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Additional bands corresponding to C-H and C-Cl stretching and bending vibrations are also present.[14][15] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl), which aids in structural confirmation. |
Chemical Reactivity and Key Transformations
The electrophilic nature of the carbonyl carbon and the α-carbons makes 1,1,3-trichloroacetone a versatile substrate for various organic reactions.
Nucleophilic Substitution
The chlorine atoms in 1,1,3-trichloroacetone can be displaced by a wide range of nucleophiles, such as amines and phenoxides, to form a variety of valuable organic molecules.[8] This reactivity is fundamental to its role as an intermediate in pharmaceutical and agrochemical synthesis.[3]
Caption: Generalized Nucleophilic Substitution Workflow.
The Favorskii Rearrangement
As an α-halo ketone with an enolizable α'-hydrogen, 1,1,3-trichloroacetone is susceptible to the Favorskii rearrangement in the presence of a base.[16][17][18] This reaction typically involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (like an alkoxide or hydroxide) to yield a carboxylic acid derivative.[17][18]
Mechanism of the Favorskii Rearrangement:
-
Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon away from the dichlorinated side), forming an enolate.[17][18]
-
Cyclopropanone Intermediate: The enolate undergoes an intramolecular nucleophilic attack, displacing a chloride ion to form a highly strained cyclopropanone intermediate.[17][19]
-
Nucleophilic Attack: A nucleophile (e.g., OH⁻ or OR⁻) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl group and opening the three-membered ring to yield the more stable carbanion.[19]
-
Protonation: The carbanion is protonated by the solvent to give the final rearranged carboxylic acid or ester product.
Caption: Key steps of the Favorskii Rearrangement.
Applications in Synthesis
1,1,3-Trichloroacetone is a high-value intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[3]
-
Pharmaceutical Intermediate: Its most notable application is as a key starting material in the industrial synthesis of Folic Acid (Vitamin B9), an essential nutrient for human growth and development.[2][3][4][8]
-
Agrochemical Intermediate: The compound serves as a building block for the development of novel pesticides and other crop protection agents.[2][3][4]
-
Organic Synthesis: In a broader context, its reactivity is leveraged in complex organic syntheses to create a wide range of functionalized molecules and for constructing complex ring systems.[3]
Safety, Handling, and Storage
1,1,3-Trichloroacetone is a hazardous chemical that requires strict safety protocols for handling and storage.
-
Hazards: It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[5][7] It is also very toxic to aquatic life with long-lasting effects.[5][7]
-
Handling: Use only in a well-ventilated area or outdoors.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, tightly fitting safety goggles, and respiratory protection in case of inadequate ventilation.[7][20] Avoid breathing vapor and wash thoroughly after handling.[7][20]
-
First Aid: In case of inhalation, remove the person to fresh air and get emergency medical help immediately.[7] If swallowed, rinse the mouth but do not induce vomiting, and seek immediate medical attention.[7] For eye or skin contact, rinse cautiously with water for several minutes.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][20] It should be stored locked up and away from incompatible substances.[7]
Conclusion
1,1,3-Trichloroacetone is a cornerstone intermediate in synthetic organic chemistry. Its unique structure, characterized by multiple reactive sites, is a direct consequence of the powerful electronic effects exerted by the carbonyl group and α-chlorine atoms. A thorough understanding of its bonding, reactivity patterns—particularly nucleophilic substitution and the Favorskii rearrangement—and spectroscopic signatures is essential for its effective and safe utilization in the synthesis of vital products like folic acid and advanced agrochemicals. Adherence to stringent safety protocols is paramount when working with this potent and valuable chemical building block.
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1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530. PubChem - NIH. [Link]
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Unmasking a Hidden Contaminant: A Technical Guide to the Synthesis of 1,1,3,3-Tetrachloroacetone as a Byproduct
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unwanted Emergence of a Potent Mutagen
In the intricate landscape of chemical synthesis, the formation of byproducts is an ever-present challenge, impacting yield, purity, and safety. Among these unwelcome guests, 1,1,3,3-tetrachloroacetone, a polychlorinated and potent mutagen, represents a significant concern in various industrial processes.[1][2] This technical guide provides an in-depth exploration of the formation of this compound as a byproduct, focusing on the underlying reaction mechanisms, its detection, toxicological implications, and, most importantly, strategies for its mitigation. Understanding the genesis of this impurity is paramount for process optimization, risk assessment, and ensuring the integrity of final products, particularly in the pharmaceutical and agrochemical sectors.
The Genesis: Reaction Mechanisms of Acetone Chlorination
The primary route to the formation of this compound is the chlorination of acetone. This reaction can proceed through either acid-catalyzed or base-catalyzed pathways, with the latter generally favoring exhaustive halogenation.[3][4]
Acid-Catalyzed Chlorination
In the presence of an acid catalyst, the reaction is initiated by the enolization of acetone. The enol form then reacts with chlorine. A key characteristic of the acid-catalyzed mechanism is that it tends to favor the formation of monohalogenated products.[3][4] This is due to the electron-withdrawing inductive effect of the newly introduced chlorine atom, which hinders further enolization of the chloroacetone.[3]
Base-Catalyzed Chlorination: The Haloform Reaction Pathway
Base-catalyzed chlorination of acetone is a classic example of the haloform reaction. The process begins with the deprotonation of the α-carbon of acetone by a base to form an enolate ion. This enolate then rapidly reacts with chlorine. A critical aspect of this mechanism is that the introduction of a chlorine atom increases the acidity of the remaining α-protons, making subsequent deprotonation and chlorination steps progressively faster.[4] This cascade effect leads to the formation of polychlorinated species, including trichloroacetones and, under forcing conditions, tetrachloroacetone and even hexachloroacetone.[5][6][7][8]
The stepwise nature of base-catalyzed chlorination can be visualized as follows:
Caption: Stepwise Chlorination of Acetone.
Industrial Processes with Potential for this compound Formation
The synthesis of several commercially important chemicals involves the chlorination of acetone or its derivatives, creating a potential for the formation of this compound as a byproduct.
Synthesis of 1,1,3-Trichloroacetone
Ironically, the production of 1,1,3-trichloroacetone, a key intermediate in the synthesis of folic acid (Vitamin B9) and various agrochemicals, is a primary source of its over-chlorinated counterpart.[9][10][11] Controlling the stoichiometry of chlorine and reaction conditions is crucial to maximize the yield of the desired trichlorinated product and minimize the formation of tetrachloroacetone. Patents describing the synthesis of 1,1,3-trichloroacetone often highlight the challenge of controlling the degree of chlorination.[9][12][13]
Production of Hexachloroacetone
The industrial manufacturing of hexachloroacetone, used as a solvent and in the synthesis of other chemicals, involves the exhaustive chlorination of acetone.[5][6][7][8][14] In these processes, tetrachloroacetones are expected intermediates and can remain as impurities in the final product if the reaction is not driven to completion or if purification is inadequate. Industrial methods often employ high temperatures (130–170 °C) and catalysts like activated carbon or pyridine to achieve high yields of hexachloroacetone.[5][15]
The following table summarizes the key parameters in industrial acetone chlorination processes:
| Parameter | Condition | Impact on Byproduct Formation |
| Temperature | Elevated temperatures (e.g., >100°C) | Favors higher degrees of chlorination, increasing the likelihood of tetrachloroacetone formation.[5][15] |
| Catalyst | Pyridine, Activated Carbon | Can influence the rate and selectivity of chlorination.[5][7][15] |
| Reactant Ratio | Excess chlorine | Drives the reaction towards more highly chlorinated products.[15] |
| Reaction Time | Prolonged reaction times | Increases the extent of chlorination. |
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in reaction mixtures and final products are critical for process control and quality assurance. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for this purpose.[16][17]
Experimental Protocol: GC-MS Analysis of Chlorinated Acetones
Objective: To detect and quantify this compound in a complex organic matrix.
Instrumentation:
-
Gas Chromatograph with a mass spectrometer detector (GC-MS).
-
Capillary column suitable for volatile halogenated compounds (e.g., DB-1, CP-Sil 8 CB).[18][19]
Sample Preparation:
-
Dilute a known amount of the reaction mixture in a suitable solvent (e.g., dichloromethane, hexane).
-
If necessary, perform a liquid-liquid extraction to separate the chlorinated acetones from other components.[17]
-
For solid samples, an extraction method such as sonication or Soxhlet extraction can be employed.[20]
GC-MS Parameters (Illustrative):
-
Column: DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness.[18]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40°C, hold for 3 minutes, ramp to 150°C at 6°C/min, hold for 1 minute.[18]
-
Injector: Splitless mode at 200°C.
-
Detector: Mass spectrometer in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
The following diagram illustrates a typical analytical workflow:
Caption: GC-MS Analytical Workflow.
Toxicological Profile and Safety Handling
This compound is classified as a potent mutagen.[1][2] While specific toxicological data for this compound is limited, related chlorinated ketones are known to be irritants and may have other toxic effects. For instance, 1,1,3-trichloroacetone is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[21][22][23] Given its chemical similarity, it is prudent to handle this compound with extreme caution.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
Mitigation Strategies for Byproduct Formation
Minimizing the formation of this compound requires careful control over the reaction conditions during the chlorination of acetone.
Stoichiometric Control of Chlorine
The most direct approach to prevent over-chlorination is to carefully control the molar ratio of chlorine to acetone. Using a stoichiometric or slightly substoichiometric amount of chlorine relative to the desired degree of chlorination can significantly reduce the formation of higher chlorinated species.
Temperature and Reaction Time Optimization
Lower reaction temperatures generally favor less extensive chlorination.[24] A detailed study of the reaction kinetics at different temperatures can help identify the optimal temperature profile to maximize the yield of the desired product while minimizing the formation of this compound. Similarly, monitoring the reaction progress over time and stopping it once the desired conversion is achieved can prevent further chlorination.
Catalyst Selection
The choice of catalyst can influence the selectivity of the chlorination reaction. While base catalysis promotes exhaustive chlorination, acid catalysis can be more selective for less chlorinated products.[3][4] Experimenting with different catalysts and catalyst concentrations can help in fine-tuning the reaction selectivity.
Process Analytical Technology (PAT)
Implementing real-time monitoring techniques, such as in-situ infrared spectroscopy (IR) or Raman spectroscopy, can provide valuable insights into the reaction progress. This allows for dynamic control of reaction parameters to maintain optimal conditions and prevent the formation of unwanted byproducts.
The logical flow for mitigating byproduct formation can be summarized as follows:
Caption: Byproduct Mitigation Strategy.
Conclusion
The formation of this compound as a byproduct in industrial chlorination processes presents a significant challenge that necessitates a thorough understanding of the underlying chemistry and careful process control. By leveraging a combination of stoichiometric control, optimization of reaction conditions, appropriate catalyst selection, and advanced process analytical technologies, it is possible to mitigate the formation of this potent mutagen. This not only improves product quality and process efficiency but also ensures a safer working environment and reduces the environmental impact of chemical manufacturing. Continuous research and development in these areas are crucial for advancing the principles of green chemistry and sustainable industrial practices.
References
-
Aure Chemical. (n.d.). How to Prepare Hexachloroacetone via the Catalytic Liquid-phase Chlorination Reaction of Acetone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexachloroacetone. PubChem. Retrieved from [Link]
- Google Patents. (2017). US9745241B2 - Production method for hexachloroacetone.
- Google Patents. (2021). CN109942392B - Preparation method of hexachloroacetone.
-
LibreTexts Chemistry. (n.d.). Chemical Kinetics. Retrieved from [Link]
-
Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Retrieved from [Link]
-
Guthrie, J. P. (2016). The chlorination of acetone: A complete kinetic analysis. ResearchGate. Retrieved from [Link]
-
Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Retrieved from [Link]
-
Bell, R. P., & Yates, K. (1962). Kinetics of the Chlorination of Acetone in Aqueous Solution. Journal of the Chemical Society, 1927-1933. Retrieved from [Link]
- Google Patents. (1966). US3265740A - Process for chlorinating acetone and acetylacetone.
-
National Center for Biotechnology Information. (n.d.). 1,1,3-Trichloroacetone. PubChem. Retrieved from [Link]
-
Borries, M. (1930). The chlorination of acetone. University of Louisville. Retrieved from [Link]
- Google Patents. (1987). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
-
Eureka. (2021). Method for preparing 1,1,3-trichloroacetone. Retrieved from [Link]
-
Agilent. (n.d.). GC and GC/MS. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]
-
Scharlab. (n.d.). Solvents for gas chromatography. Retrieved from [Link]
- Google Patents. (2016). CN105461529A - Preparing method for 1,1,3-trichloroacetone.
-
National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Nikolaou, A. D., et al. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Talanta, 56(4), 717-727. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
Markoš, J., Jelemenský, Ľ., Šóoš, M., & Čamaj, V. (1999). Selective chlorination of acetone in the gas phase. Chemical Papers, 53(6), 349-356. Retrieved from [Link]
-
Agilent. (2011). Analysis of chlorine using its reaction with acetone. Retrieved from [Link]
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Spectroscopic Data of 1,1,3,3-Tetrachloroacetone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 1,1,3,3-tetrachloroacetone. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C), and infrared spectroscopy of this highly chlorinated ketone. The guide emphasizes not only the spectral data itself but also the underlying principles and practical methodologies for data acquisition, ensuring a robust understanding for both analytical characterization and further research applications.
Introduction to this compound and its Spectroscopic Importance
This compound is a polychlorinated organic compound with the chemical formula C₃H₂Cl₄O.[1] As a halogenated ketone, its chemical reactivity and potential biological activity are of significant interest in various fields, including as a mutagenic compound.[1] The precise structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous identification and detailed structural insights. This guide offers a detailed exploration of the key spectroscopic signatures of this compound.
To facilitate a clear understanding of the molecular structure under investigation, the following diagram illustrates the atomic arrangement and numbering of this compound.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that can be used for its identification.
Expected Mass Spectrum Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of C-C and C-Cl bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be evident in the ion clusters.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 83 | 100.0 | [CHCl₂]⁺ |
| 85 | 64.3 | [CHCl₂]⁺ (with one ³⁷Cl) |
| 111 | 23.6 | [C₂HCl₂O]⁺ |
| 113 | 15.2 | [C₂HCl₂O]⁺ (with one ³⁷Cl) |
| 194 | 2.8 | [M]⁺: [C₃H₂Cl₄O]⁺ |
| 196 | 3.6 | [M]⁺ (with one ³⁷Cl) |
| 198 | 1.7 | [M]⁺ (with two ³⁷Cl) |
| Data sourced from ChemicalBook.[1] |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can proceed through various pathways, with the most prominent being the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the stable dichloromethyl cation ([CHCl₂]⁺), which is often the base peak.
Caption: Proposed Mass Spectrometry Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
Objective: To acquire the electron ionization mass spectrum of this compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, inert solvent such as dichloromethane or hexane.
-
GC Separation (if required):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of the eluting peak corresponding to this compound. Analyze the fragmentation pattern and compare it with reference spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, the two protons are chemically equivalent due to the symmetry of the molecule.
Expected ¹H NMR Spectrum Data
The ¹H NMR spectrum of this compound is expected to show a single signal, as both protons are in identical chemical environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.49 | Singlet | 2H | -CHCl₂ |
| Data sourced from ChemicalBook.[1] |
The downfield chemical shift of the protons is attributed to the strong electron-withdrawing effect of the adjacent carbonyl group and the two chlorine atoms on each carbon.
Caption: Equivalent Protons (A) in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup:
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
-
Data Acquisition:
-
Acquire the free induction decay (FID) using a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signal to determine the relative number of protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, two distinct carbon signals are expected.
Predicted ¹³C NMR Spectrum Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~180-190 | C=O (Carbonyl Carbon) |
| ~70-80 | -CHCl₂ (Dichloromethyl Carbon) |
The carbonyl carbon is expected to be significantly downfield due to its sp² hybridization and the electron-withdrawing effect of the oxygen atom. The dichloromethyl carbons are also downfield due to the presence of two electronegative chlorine atoms.
Caption: Non-equivalent Carbons in this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.
Instrumentation: 75 MHz (or higher) NMR Spectrometer.
Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, dissolving approximately 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃ with TMS.
-
Spectrometer Setup:
-
Lock and shim as for ¹H NMR.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A significantly larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the CDCl₃ solvent peak at ~77.16 ppm.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Expected IR Spectrum Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1750-1770 | Strong | C=O stretch |
| ~2900-3000 | Weak-Medium | C-H stretch |
| ~700-800 | Strong | C-Cl stretch |
The position of the carbonyl stretch is shifted to a higher wavenumber compared to a simple ketone due to the electron-withdrawing inductive effect of the α-chlorine atoms.
Experimental Protocol for IR Spectroscopy
Objective: To acquire the infrared spectrum of liquid this compound.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Overall Spectroscopic Workflow
The characterization of this compound involves a synergistic application of these spectroscopic techniques. The following diagram outlines a typical workflow.
Sources
A Spectroscopic Guide to 1,1,3,3-Tetrachloroacetone: In-depth Analysis of NMR and IR Spectra for Researchers and Drug Development Professionals
Abstract
Introduction: The Significance of Spectroscopic Analysis in Chemical Research
In the realm of chemical synthesis and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as the cornerstones of molecular structure elucidation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. For a molecule like 1,1,3,3-tetrachloroacetone, a halogenated ketone, a thorough understanding of its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and studying its reactivity. This guide delves into the theoretical and practical aspects of the NMR and IR spectra of this compound, offering a valuable resource for scientists working with this and similar compounds.
Predicted ¹H NMR Spectrum of this compound
Due to the absence of publicly available experimental ¹H NMR spectra for this compound, this section provides a detailed prediction based on established principles of chemical shifts and the electronic environment of the molecule.
Molecular Structure and Proton Environments:
This compound possesses a simple, symmetrical structure with a central carbonyl group flanked by two dichloromethyl groups. This symmetry dictates that the two protons in the molecule are chemically equivalent.
Figure 1: Molecular Structure of this compound.
Predicted Chemical Shift:
The chemical shift of a proton is primarily influenced by the electron density around it. In this compound, the protons are attached to carbons that are alpha to a carbonyl group and also bear two chlorine atoms. Both the carbonyl group and the chlorine atoms are strongly electron-withdrawing.
-
Effect of the Carbonyl Group: The electronegative oxygen atom of the carbonyl group withdraws electron density from the alpha-carbons, which in turn deshields the attached protons, causing them to resonate at a higher chemical shift (downfield) compared to a simple alkane.
-
Effect of the Chlorine Atoms: Chlorine is a highly electronegative atom. The two chlorine atoms on each alpha-carbon further withdraw electron density, significantly deshielding the protons.
Considering these effects, the single proton signal is expected to appear at a significantly downfield region. For comparison, the proton in monochloroacetone appears around 4.2 ppm, and in 1,1-dichloroacetone, it is shifted further downfield. Therefore, for this compound, the chemical shift is predicted to be in the range of 6.5 - 7.5 ppm .
Predicted Multiplicity:
Since the two protons in the molecule are chemically equivalent, they will not couple with each other. Therefore, the ¹H NMR spectrum of this compound is predicted to show a singlet .
Predicted ¹H NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.5 - 7.5 | Singlet | 2H | CHCl₂ |
Predicted ¹³C NMR Spectrum of this compound
Carbon Environments:
The symmetry of this compound results in two distinct carbon environments:
-
C=O: The carbonyl carbon.
-
CHCl₂: The two equivalent dichloromethyl carbons.
Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): Carbonyl carbons in ketones typically resonate in the range of 190-220 ppm. The presence of electron-withdrawing chlorine atoms on the alpha-carbons will have a slight deshielding effect on the carbonyl carbon. Therefore, the chemical shift for the carbonyl carbon in this compound is predicted to be in the upper end of this range, likely around 190 - 200 ppm .
-
Dichloromethyl Carbons (CHCl₂): The chemical shift of these carbons will be significantly influenced by the attached chlorine atoms and the adjacent carbonyl group. The two chlorine atoms will cause a substantial downfield shift. The carbonyl group will also contribute to this deshielding. The chemical shift for these carbons is predicted to be in the range of 80 - 90 ppm .
Predicted ¹³C NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 190 - 200 | C=O |
| 80 - 90 | CHCl₂ |
Infrared (IR) Spectrum of this compound
The infrared spectrum provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching vibration of the carbonyl group. An available IR spectrum from ChemicalBook confirms the expected spectral features.[1]
Interpretation of Key Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch |
| ~3000 | Weak | C-H stretch |
| ~800 | Strong | C-Cl stretch |
-
C=O Stretch: The most prominent peak in the IR spectrum of a ketone is the C=O stretching vibration. For simple ketones, this band typically appears around 1715 cm⁻¹. However, the presence of electronegative chlorine atoms on the alpha-carbons causes a shift to a higher wavenumber (the inductive effect). Therefore, a strong absorption band around 1750 cm⁻¹ is expected and observed for this compound.[1]
-
C-H Stretch: The C-H stretching vibration of the dichloromethyl groups is expected to appear around 3000 cm⁻¹ . This peak is likely to be weak in intensity.
-
C-Cl Stretch: The C-Cl stretching vibrations typically occur in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. A strong absorption band around 800 cm⁻¹ is expected for the C-Cl bonds in this compound.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
5.1. NMR Spectroscopy
Figure 2: Workflow for NMR Data Acquisition and Processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). For the ¹³C NMR spectrum, a proton-decoupled experiment is standard.
-
Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra to tetramethylsilane (TMS) at 0 ppm or to the residual solvent peak.
5.2. IR Spectroscopy
Figure 3: Workflow for IR Data Acquisition and Processing.
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.
Conclusion
References
Sources
Introduction to 1,1,3,3-Tetrachloroacetone and its Analysis
An In-Depth Technical Guide to the Mass Spectrometry of 1,1,3,3-Tetrachloroacetone
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₃H₂Cl₄O). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the principles of electron ionization mass spectrometry (EI-MS) as applied to this polychlorinated ketone. We will dissect its mass spectrum, focusing on the characteristic isotopic patterns conferred by its four chlorine atoms and elucidating the primary fragmentation pathways, including alpha-cleavage, that lead to its signature ions. This guide combines theoretical principles with practical, field-proven insights, offering a detailed experimental protocol for GC-MS analysis and interpreting the resulting data to provide a self-validating analytical narrative.
This compound is a halogenated ketone of significant interest in synthetic chemistry and as a potential impurity or intermediate in various chemical manufacturing processes. Its structure, featuring a carbonyl group flanked by dichloromethyl and dichloromethyl groups, presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting parent ion and its fragments, we can confirm its identity, deduce its structure, and quantify its presence with high specificity and sensitivity. This guide focuses on Electron Ionization (EI), a hard ionization technique that provides detailed structural information through reproducible fragmentation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₂Cl₄O |
| Molecular Weight | 195.86 g/mol |
| Nominal Mass (¹²C, ¹H, ³⁵Cl, ¹⁶O) | 194 Da |
| Synonyms | 1,1,3,3-Tetrachloropropan-2-one |
| CAS Number | 632-21-3 |
Core Principles of Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is the foundational technique for the analysis of volatile and semi-volatile organic compounds. The process involves bombarding the gaseous sample molecules with high-energy electrons (typically 70 eV). This interaction is energetic enough to dislodge an electron from the molecule's outer shell, creating a positively charged radical cation known as the molecular ion (M•⁺)[1].
The molecular ion is often energetically unstable and rapidly undergoes fragmentation, breaking apart in predictable ways to form a series of smaller, more stable fragment ions[2][3]. The collection of these ions, separated by their mass-to-charge ratio (m/z), constitutes the mass spectrum. The resulting fragmentation pattern is a unique chemical fingerprint that is highly reproducible under standardized conditions, making it invaluable for structural identification.
The Mass Spectrum of this compound
The 75 eV EI mass spectrum of this compound is characterized by a complex but interpretable pattern of ions. The most abundant ion, known as the base peak, is set to a relative abundance of 100%, and all other ions are reported relative to it[4][5]. The data presented below is derived from the Spectral Data Base System.[6]
Table 2: Significant Ions in the EI Mass Spectrum of this compound [6]
| m/z | Relative Abundance (%) | Proposed Ion Identity |
| 48 | 8.1 | [CCl]⁺ |
| 76 | 14.0 | [C₃H₂OCl]⁺ |
| 83 | 100.0 | [CHCl₂]⁺ (Base Peak) |
| 85 | 64.3 | [CH³⁷Cl³⁵Cl]⁺ |
| 87 | 10.7 | [CH³⁷Cl₂]⁺ |
| 111 | 23.6 | [M - CHCl₂]⁺ / [C₂H₂OCl]⁺ |
| 113 | - | Isotopic variant of m/z 111 |
| 194 | (Not prominent) | [C₃H₂³⁵Cl₄O]•⁺ (Molecular Ion) |
Decoding the Isotopic Signature: The Role of Chlorine
A key feature in the mass spectrum of any chlorinated compound is the isotopic pattern arising from chlorine's natural isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1[7][8].
For a molecule containing four chlorine atoms like this compound, the molecular ion will appear not as a single peak but as a cluster of peaks (M, M+2, M+4, M+6, M+8) corresponding to the different possible combinations of these isotopes. The relative intensities of these peaks can be predicted by binomial expansion. This isotopic cluster provides definitive evidence for the number of chlorine atoms in the molecule or fragment.
This same principle applies to any chlorine-containing fragment. For instance, the base peak at m/z 83, proposed as the dichloromethyl cation ([CHCl₂]⁺), exhibits a characteristic pattern for a two-chlorine fragment:
-
m/z 83: Contains two ³⁵Cl atoms.
-
m/z 85: Contains one ³⁵Cl and one ³⁷Cl atom.
-
m/z 87: Contains two ³⁷Cl atoms.
The observed relative abundances of 100.0, 64.3, and 10.7 for these peaks closely match the theoretically predicted ratio for a dichlorinated species (approximately 100:65:10), providing strong evidence for this fragment's identity.[6]
Elucidation of Key Fragmentation Pathways
The fragmentation of this compound is dominated by the cleavage of bonds adjacent to the carbonyl group, a process known as alpha-cleavage. This is a characteristic and energetically favorable fragmentation pathway for ketones.[2][9]
Primary Alpha-Cleavage
Upon ionization, the this compound molecular ion (m/z 194 for the all-³⁵Cl isotopologue) undergoes cleavage of the C-C bond between the carbonyl carbon and one of the adjacent dichloromethyl carbons.
Caption: Primary alpha-cleavage fragmentation pathways for this compound.
This cleavage can result in two primary fragmentation events:
-
Formation of the Acylium Ion (m/z 111): The molecule can cleave to form a stable acylium ion, [CH₂ClCO]⁺, by losing a dichloromethyl radical (•CHCl₂). This corresponds to the significant peak observed at m/z 111.[6] The stability of acylium ions makes this a common fragmentation pathway for ketones.[9]
-
Formation of the Base Peak (m/z 83): Alternatively, the charge can be retained by the other fragment, the dichloromethyl cation ([CHCl₂]⁺), with the loss of a neutral acyl radical. This fragment is exceptionally stable and is observed as the base peak (100% relative abundance) at m/z 83, indicating it is the most favorable fragmentation product under EI conditions.[6]
The competition between these two pathways determines the relative abundances of the resulting ions. In this case, the stability of the [CHCl₂]⁺ cation makes its formation the dominant process.
Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum of this compound is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This approach separates the analyte from the sample matrix before it enters the mass spectrometer, ensuring a clean spectrum.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to create working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).
-
Transfer 1 mL of the final dilution into a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters
-
System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole, scanned from m/z 40 to 300.
Caption: Standard workflow for the GC-MS analysis of this compound.
Applications in Research and Industry
The robust analytical methodology for this compound is critical in several domains:
-
Pharmaceutical Development: As an intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its detection and quantification are vital for quality control and regulatory compliance. For instance, related chlorinated acetones are used in the synthesis of compounds like folic acid.[10]
-
Environmental Monitoring: Halogenated organic compounds are a class of potential environmental pollutants. GC-MS methods provide the high sensitivity needed to monitor for their presence in water and soil samples.
-
Chemical Synthesis: Researchers in organic synthesis can use GC-MS to monitor the progress of reactions involving this compound, confirm product identity, and assess purity.
Conclusion
The mass spectrometry of this compound provides a classic example of how fundamental principles can be applied to elucidate the structure of a complex molecule. The analysis is anchored by two key features: the distinctive isotopic pattern created by its four chlorine atoms and the predictable fragmentation dominated by alpha-cleavage. The formation of the highly stable dichloromethyl cation ([CHCl₂]⁺) as the base peak at m/z 83 and the corresponding acylium ion at m/z 111 serve as powerful diagnostic markers. By leveraging a standardized GC-MS protocol, scientists can reliably identify and characterize this compound, ensuring accuracy and confidence in a wide range of scientific and industrial applications.
References
-
Chemistry LibreTexts. Mass spectrometry. [Link]
- Google Patents. CN105461529A - Preparing method for 1,1,3-trichloroacetone.
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST WebBook. 1,1,3-Trichlorotrifluoroacetone. [Link]
-
ResearchGate. Structures, thermochemistry, and infrared spectra of chloride ion-fluorinated acetone complexes and neutral fluorinated acetones in the gas phase: Experiment and theory. [Link]
-
PubChem. 1,1,3-Trichloroacetone. [Link]
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NIST WebBook. 2-Propanone, 1,1,3-trichloro-. [Link]
-
Doc Brown's Chemistry. mass spectrum of 1,1,1-trichloroethane. [Link]
-
Wacker Chemie AG. 1,1,3 Trichloroacetone (1,1,3-TCA). [Link]
-
Cambridge Core. 10 Structure elucidation. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
YouTube. Organic Chemistry - Mass Spectrometry Part II. [Link]
-
NIST WebBook. 1-Chloro-3-pentanone. [Link]
-
NIST WebBook. 2-Propanone, 1,1,1-trichloro-. [Link]
-
NIST Technical Series Publications. EPA/NIH mass spectral data base. [Link]
-
PubChem. 1,1,3-Trichlorotrifluoroacetone. [Link]
-
eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement. [Link]
-
JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
PMC - NIH. Analysis of protein chlorination by mass spectrometry. [Link]
-
LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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The Genotoxic Profile of 1,1,3,3-Tetrachloroacetone: A Technical Guide for Researchers
Foreword: Navigating the Genotoxic Landscape of Halogenated Ketones
In the realm of drug development and chemical safety assessment, understanding the mutagenic potential of a compound is paramount. This guide provides an in-depth technical exploration of the mutagenic properties of 1,1,3,3-tetrachloroacetone, a polychlorinated ketone of significant interest to researchers, scientists, and drug development professionals. While direct, comprehensive data on this specific compound is limited in publicly accessible literature, this guide synthesizes available information, draws parallels from structurally related analogs, and outlines the critical experimental frameworks necessary for a thorough genotoxic evaluation. Our focus is not merely on procedural steps but on the scientific rationale that underpins each experimental design, ensuring a robust and insightful approach to assessing the mutagenic risk of this compound and similar halogenated compounds.
Introduction to this compound: A Compound of Interest
This compound is a polychlorinated organic compound characterized by a ketone functional group and four chlorine substituents.[1] Its chemical structure, particularly the presence of chlorine atoms on the α-carbons relative to the carbonyl group, places it in the class of α-haloketones. This structural feature is a well-recognized alert for potential reactivity with biological macromolecules, including DNA. The presence of such halogenated acetones in disinfected drinking water has prompted investigations into their toxicological profiles.[2] Notably, this compound has been described as a potent mutagen, underscoring the need for a detailed understanding of its genotoxic mechanisms.[1]
Evidence of Mutagenicity: A Review of Key Assays
The assessment of mutagenicity relies on a battery of tests designed to detect different types of genetic damage. While specific quantitative data for this compound is not extensively detailed in the available literature, the positive mutagenic profile of closely related chlorinated acetones provides a strong basis for concern and a framework for investigation.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's ability to induce gene mutations in bacteria. For many chlorinated acetones, mutagenicity is observed in various strains of Salmonella typhimurium, often without the need for metabolic activation (S9 mix), indicating they can be direct-acting mutagens.[2][3] This direct activity is a key characteristic of compounds that are inherently reactive towards DNA.
Inference for this compound: Given that this compound is classified as a potent mutagen, it is highly probable that it would yield a positive result in the Ames test. The key questions for researchers would be to determine the specific strains in which it is active (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) and the dose-response relationship.
In Vitro Mammalian Cell Genotoxicity Assays
While bacterial assays are excellent for screening, tests in mammalian cells provide data that is often more relevant to human health.
This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.[4] A pivotal study on the structurally similar 1,1,1- and 1,1,3-trichloroacetones demonstrated that both compounds induced significant increases in structural chromosomal aberrations in Chinese hamster ovary (CHO) cells.[2] This clastogenic activity was observed both in the presence and absence of a rat liver S9 metabolic activation system, although the activity was reduced with metabolic activation.[2]
Expected Profile for this compound: Based on the findings for trichloroacetones, it is reasonable to hypothesize that this compound would also be clastogenic in vitro. The higher degree of chlorination may influence its potency and cytotoxicity.
The in vitro micronucleus test detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis, forming micronuclei in the cytoplasm.[5] This assay provides a measure of both clastogenic and aneugenic (chromosome loss) events.
The In Vitro vs. In Vivo Dichotomy: A Critical Consideration
A crucial finding from the study of 1,1,1- and 1,1,3-trichloroacetones was the discrepancy between in vitro and in vivo results. While both compounds were clastogenic in cultured CHO cells, they did not induce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow of mice when administered orally.[2] This suggests that, in a whole animal system, factors such as metabolism, detoxification, and distribution may limit the ability of these compounds to reach the target cells in the bone marrow and exert their genotoxic effects.
Implications for this compound Research: This highlights the absolute necessity of progressing from in vitro to in vivo models in the genotoxicity assessment of this compound. A positive result in vitro should be considered an indication of intrinsic mutagenic potential, but in vivo studies are required to determine if this potential translates into a tangible risk in a complex biological system.
Mechanistic Insights: The Chemistry of Mutagenesis
The mutagenic activity of α-haloketones like this compound is rooted in their chemical reactivity. The electron-withdrawing nature of the carbonyl group and the halogen atoms creates an electrophilic α-carbon, making it susceptible to nucleophilic attack by biological macromolecules.
Metabolic Activation: A Potential for Bioactivation and Detoxification
While some chlorinated acetones are direct-acting mutagens, the role of metabolism cannot be disregarded. Metabolic processes, primarily mediated by cytochrome P450 enzymes and glutathione S-transferases, can lead to either detoxification or bioactivation of xenobiotics.[6][7]
For chlorinated compounds, metabolism can generate reactive intermediates such as epoxides or further oxidized species that are highly reactive towards DNA.[7] Conversely, conjugation with glutathione (GSH) is a major detoxification pathway for electrophilic compounds. However, in some cases, the resulting GSH conjugates can be further processed to form nephrotoxic or mutagenic species.
Caption: Workflow for the Ames bacterial reverse mutation assay.
In Vitro Chromosomal Aberration Assay Protocol
Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells (e.g., CHO cells).
Materials:
-
Chinese hamster ovary (CHO) cells
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive and negative controls
-
S9 mix
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Giemsa stain
-
Microscope
Procedure:
-
Culture CHO cells to an appropriate confluency.
-
Expose the cells to various concentrations of this compound, with and without S9 mix, for a short duration (e.g., 3-4 hours). A continuous exposure (e.g., 24 hours) without S9 is also performed.
-
Wash the cells and add fresh medium.
-
At a suitable time before harvesting, add Colcemid to arrest the cells in metaphase.
-
Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol:acetic acid fixative.
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the slides with Giemsa.
-
Score the metaphase spreads for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result. [8]
In Vivo Micronucleus Test Protocol
Objective: To determine if this compound induces the formation of micronuclei in the bone marrow of rodents.
Materials:
-
Laboratory mice or rats
-
Test compound (this compound)
-
Vehicle for administration (e.g., corn oil)
-
Positive and negative controls
-
Fetal bovine serum
-
Giemsa stain or acridine orange
-
Microscope
Procedure:
-
Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A negative control group receives the vehicle only, and a positive control group receives a known clastogen.
-
At appropriate time points after treatment (e.g., 24 and 48 hours), euthanize the animals.
-
Isolate the bone marrow from the femurs.
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides with Giemsa or a fluorescent dye like acridine orange.
-
Score the polychromatic erythrocytes (PCEs) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive result.
Data Interpretation and Risk Assessment
The results from this battery of tests must be integrated to form a comprehensive assessment of the genotoxic risk of this compound.
| Assay | Endpoint Measured | Typical Result for Halogenated Ketones | Significance |
| Ames Test | Gene mutation (reverse mutation) | Positive, often direct-acting | Indicates intrinsic mutagenic potential at the gene level. |
| In Vitro Chromosomal Aberration | Structural chromosome damage | Positive | Demonstrates clastogenic potential in mammalian cells. |
| In Vitro Micronucleus | Chromosome breaks and loss | Likely Positive | Confirms clastogenic and/or aneugenic activity in vitro. |
| In Vivo Micronucleus | Chromosome damage in bone marrow | Potentially Negative | Crucial for assessing risk in a whole animal system; a negative result may indicate detoxification or lack of target organ exposure. |
A positive result in the Ames test and in vitro mammalian cell assays would classify this compound as an in vitro mutagen and clastogen. However, as evidenced by its structural analogs, the results of in vivo studies are critical for a definitive risk assessment. A negative in vivo result would suggest that while the compound has intrinsic genotoxic capabilities, these may not be expressed in a whole organism under the tested conditions. Further studies, such as DNA adduct analysis in target tissues, would be necessary to fully elucidate the in vivo genotoxic potential.
Conclusion and Future Directions
This compound is a compound with a structural alert for mutagenicity and is reported to be a potent mutagen. While a comprehensive dataset on this specific molecule is lacking in the public domain, the genotoxic profile of related chlorinated acetones provides a strong rationale for a thorough investigation. The available evidence suggests that this compound is likely to be mutagenic in bacterial systems and clastogenic in vitro. The critical question that remains to be definitively answered is its genotoxic potential in vivo.
Future research should focus on:
-
Conducting a comprehensive Ames test to determine the dose-response and mutagenic spectrum of this compound.
-
Performing in vitro chromosomal aberration and micronucleus assays to confirm its clastogenic potential in mammalian cells and to establish a dose-response relationship.
-
Undertaking well-designed in vivo micronucleus studies in rodents to assess its genotoxicity in a whole animal model.
-
Investigating the metabolism of this compound to identify potential reactive intermediates.
-
Conducting DNA adduct studies in target tissues to provide a mechanistic link between exposure and potential genotoxic effects.
By following the structured experimental approach outlined in this guide, researchers can systematically and rigorously evaluate the mutagenic properties of this compound, contributing to a more complete understanding of its toxicological profile and ensuring a sound basis for chemical safety assessment.
References
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Blazak, W. F., et al. (1988). Activity of 1,1,1- and 1,1,3-trichloroacetones in a chromosomal aberration assay in CHO cells and the micronucleus and spermhead abnormality assays in mice. Mutation Research/Genetic Toxicology, 206(4), 431-438. [Link]
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La, D. K., et al. (1995). DNA adduct formation in B6C3F1 mice and Fischer-344 rats exposed to 1,2,3-trichloropropane. Carcinogenesis, 16(6), 1419-1424. [Link]
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Witt, K. L., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Environmental and Molecular Mutagenesis, 63(4), 225-241. [Link]
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Galloway, S. M., et al. (1987). Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. III. Results with 27 chemicals. Environmental and Molecular Mutagenesis, 10(S10), 1-175. [Link]
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Kraynak, A. R., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Environmental and Molecular Mutagenesis, 62(1), 44-60. [Link]
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Health and safety information for 1,1,3,3-tetrachloroacetone
An In-depth Technical Guide to the Health and Safety of Chlorinated Acetones
A Note on the Subject: 1,1,3,3-Tetrachloroacetone
This guide was commissioned to provide comprehensive health and safety information on this compound (CAS No. 632-21-3). However, a thorough review of available safety literature reveals a significant scarcity of detailed, validated data for this specific compound. The primary information available identifies it as a polychlorinated, potent mutagen used for research purposes only.[1][2]
Given the lack of specific safety, handling, and emergency response data, presenting a detailed guide for this compound would be scientifically unsound and potentially hazardous. Instead, this guide will provide a comprehensive safety framework for the closely related and well-documented analogue, 1,1,3-trichloroacetone (CAS No. 921-03-9).
Crucial Advisory: While the general principles for handling chlorinated ketones are similar, the toxicological and reactivity profiles of this compound may differ significantly from its trichlorinated analogue. This guide must be used as a foundational reference, with the understanding that a compound-specific risk assessment is imperative before any handling of this compound.
Part 1: Chemical Profile of 1,1,3-Trichloroacetone
A foundational understanding of a chemical's properties is the bedrock of a robust safety protocol. The physicochemical characteristics of 1,1,3-trichloroacetone dictate its behavior in a laboratory setting, influencing storage, handling, and emergency response decisions.
| Property | Value | Source |
| IUPAC Name | 1,1,3-trichloropropan-2-one | [3] |
| CAS Number | 921-03-9 | [3][4] |
| Molecular Formula | C₃H₃Cl₃O | [3][4] |
| Molecular Weight | 161.41 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |
| Odor | Pungent | [4][6] |
| Solubility | Poor solubility in water; soluble in common organic solvents. | [6][7] |
This compound is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries, for example, in the production of folic acid.[4][7][8] Its utility stems from the reactivity of its chlorine atoms, which readily participate in nucleophilic substitution reactions.[6][7] This same reactivity, however, is a primary driver of its biological hazards.
Part 2: Hazard Analysis and GHS Classification
1,1,3-trichloroacetone is classified as a highly hazardous substance. The Globally Harmonized System (GHS) provides a clear and immediate summary of its critical dangers. Understanding these classifications is not merely a regulatory formality; it is essential for anticipating and mitigating risks.
| GHS Pictogram | Hazard Class | Hazard Statement |
| ☠️ | Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled.[3][5][9] |
| ☠️ | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3][5][9] |
| corrosive | Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage.[3][5][9] |
| 環境 | Hazardous to the Aquatic Environment (Acute & Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects.[5][9] |
The causality behind these classifications is clear:
-
Acute Toxicity (Inhalation/Oral): The compound's volatility and reactivity allow for rapid absorption, leading to systemic toxicity. The "Fatal" and "Toxic" classifications underscore the immediate life-threatening potential of even small-volume exposures.
-
Skin Corrosion: As a reactive chlorinated ketone, the compound can rapidly hydrolyze on contact with moisture in skin tissues, releasing hydrochloric acid and causing severe chemical burns.
-
Aquatic Toxicity: Its persistence and toxicity pose a significant threat to environmental ecosystems, necessitating stringent containment and disposal protocols.
Part 3: Exposure Control & Personal Protective Equipment (PPE)
Controlling exposure is the primary strategy for ensuring safety. This is achieved through a hierarchy of controls, beginning with engineering solutions and culminating in the last line of defense: Personal Protective Equipment (PPE).
Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) must be applied to exposure.
-
Chemical Fume Hood: All handling of 1,1,3-trichloroacetone must be performed within a certified and properly functioning chemical fume hood.[10][11][12] This is non-negotiable, as it is the primary control against inhaling the potentially fatal vapors.
-
Ventilation: The laboratory should have adequate general exhaust ventilation to ensure at least 10 air changes per hour, preventing the accumulation of fugitive emissions.[10][13]
Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific hazards of the compound.
-
Hand Protection: Standard nitrile gloves are insufficient. Handle with chemical-impermeable gloves (e.g., Viton®, butyl rubber) that have been inspected for integrity before each use.[9][11] The goal is to prevent skin contact, which can cause severe burns and contribute to systemic toxicity.
-
Eye/Face Protection: Wear tightly fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[9][11] Due to the severe corrosivity, a full-face shield must be worn over the goggles during any procedure with a risk of splashing.
-
Skin and Body Protection: Wear a flame-resistant laboratory coat.[9][11] For tasks with a higher risk of splashes or spills, such as transfers of significant volumes, chemical-resistant aprons and sleeves are required.
-
Respiratory Protection: If engineering controls fail or during a significant spill, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.[9][11] Respirator use must be part of a formal institutional program with requirements for fit-testing and training.
Part 4: Emergency Response Protocols
Preparedness is paramount. All personnel working with this substance must be intimately familiar with these protocols. The immediate response in the first few seconds to minutes of an incident can significantly alter the outcome.
Emergency Response Workflow
Caption: High-level emergency response workflow.
First-Aid Measures
Specific treatment is urgent. Do not delay.[9]
-
Inhalation: This is a life-threatening emergency. Immediately move the victim to fresh air.[9][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation due to the risk of chemical exposure to the rescuer.[9] Get emergency medical help immediately.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][14] An emergency shower is required for any significant contact area. Seconds count.[14] Get immediate medical aid.[10]
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9][14] Remove contact lenses if present and easy to do so.[9] Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[5][9] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[9]
Spill Response Protocol
A spill of 1,1,3-trichloroacetone is a high-hazard event.
-
Isolate & Evacuate: Immediately alert personnel and evacuate the immediate area. Keep people away and upwind of the spill.[15][16]
-
Ventilate: Ensure the fume hood is operating and increase laboratory ventilation if it is safe to do so.[10]
-
PPE: Do not attempt cleanup without appropriate PPE, including a full-face respirator, chemical-impermeable gloves, and protective clothing.[9][13]
-
Containment: Prevent further spread by creating a dike around the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Absorption: Gently cover and absorb the spilled material with the inert absorbent.
-
Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[11][12]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Step-by-step spill response workflow.
Part 5: Storage and Disposal
Proper storage and disposal are critical for preventing accidents and environmental contamination.
Storage
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated area.[4][9]
-
Store locked up in a designated corrosives or toxics cabinet.[9][17]
-
Keep away from incompatible materials, including strong bases, strong oxidizing agents, and reducing agents.[17]
Waste Disposal
1,1,3-trichloroacetone and any materials contaminated with it are considered hazardous waste.
-
Containerization: Collect all waste in a designated, compatible, and properly sealed container.[12] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.
-
Disposal: Disposal must be handled by a certified hazardous waste management company.[5][12] The preferred method is high-temperature incineration at a permitted facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[12]
-
Environmental Precaution: Under no circumstances should this chemical be allowed to enter drains or the environment.[5][16]
References
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- 1,3-DICHLOROACETONE - CAMEO Chemicals. NOAA.
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- 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530. PubChem - NIH.
- 1,1,3-Trichloroacetone | 921-03-9. Tokyo Chemical Industry Co., Ltd.(APAC).
- 1,1,3 Trichloroacetone (1,1,3-TCA)
- This compound | CAS 632-21-3. SCBT.
- 1,1,3-Trichloroacetone (CAS 921-03-9)
- Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. Cole-Parmer.
- What is 1,1,3-Trichloroacetone and its Applic
- CAS 921-03-9: 1,1,3-Trichloroacetone. CymitQuimica.
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - 1,1,1-TRICHLOROACETONE. ChemicalBook.
- This compound | 632-21-3. ChemicalBook.
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- Section 3: Emergency Procedures. Princeton EHS.
- Text for R-phrases: see Section 16 Material Safety Data Sheet Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS# 97297 Section. T3DB.
- 1,1,3,3-Tetrafluoroacetone Safety D
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Proper Disposal of 1,1,1-Trichloroethane: A Guide for Labor
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1,1,3,3-Tetrachloroacetone
Introduction: The Synthetic Potential of a Polychlorinated Ketone
1,1,3,3-Tetrachloroacetone is a polychlorinated organic compound characterized by a central ketone functional group flanked by two dichloromethyl groups.[1] This structure imparts significant reactivity, making it a valuable, albeit hazardous, building block in synthetic chemistry. The strong electron-withdrawing nature of the four chlorine atoms activates the carbonyl group and influences the stability of reaction intermediates, opening pathways to a diverse range of molecular architectures. Its applications are notable in the synthesis of agrochemicals and as an intermediate for Active Pharmaceutical Ingredients (APIs), such as vitamins.[2]
However, it is critical to acknowledge that this compound is a potent mutagen.[1] All handling and experimental procedures must be conducted with stringent safety precautions, including the use of appropriate personal protective equipment (PPE), certified chemical fume hoods, and established protocols for waste disposal. This guide is intended for trained researchers and professionals in controlled laboratory settings.
This document provides an in-depth exploration of two primary reaction pathways for derivatizing this compound: the Favorskii rearrangement and nucleophilic substitution for the synthesis of heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their execution.
Diagram: Core Reactivity of this compound
Caption: A typical experimental workflow for the Favorskii rearrangement.
Application Note 1: Synthesis of 3,3-Dichloro-2-(dichloromethyl)propenoic Acid
This protocol describes the base-induced rearrangement of this compound to form a dichlorinated unsaturated carboxylic acid. This derivative is a highly functionalized molecule that can serve as a versatile intermediate for further synthetic elaborations, including cycloadditions and conjugate additions, which are valuable in the development of novel pharmaceutical scaffolds.
Protocol 1: Favorskii Rearrangement of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (3.0 eq) in deionized water to create a 20% (w/v) solution.
-
Addition of Substrate: Cool the NaOH solution to 0°C using an ice-water bath. Slowly add this compound (1.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 90-100°C) for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the starting material.
-
Workup - Acidification: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. Caution: This is an exothermic process.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 3,3-dichloro-2-(dichloromethyl)propenoic acid.
| Parameter | Condition | Rationale |
| Base | NaOH (aq) | Acts as both the base to initiate the rearrangement and the nucleophile to yield the carboxylic acid. [3] |
| Stoichiometry | 3.0 eq Base | Ensures complete reaction and neutralization of generated HCl. |
| Temperature | Reflux | Provides the necessary activation energy for the rearrangement. |
| Workup | Acidification | Protonates the carboxylate salt to yield the final carboxylic acid product. |
Part 2: Nucleophilic Reactions for Heterocyclic Synthesis
The electrophilic carbonyl carbon and the carbon atoms bearing the chlorine atoms in this compound are susceptible to attack by nucleophiles. This reactivity is particularly useful when employing dinucleophiles (e.g., hydrazine, hydroxylamine, thiourea) to construct five- or six-membered heterocyclic rings, which are core structures in many pharmaceuticals. [4]For instance, a related compound, 1,1,3-trichloroacetone, is a key raw material for the anti-anemia drug folic acid, which features a pteridine heterocyclic system. [2][5]
Application Note 2: Synthesis of a Substituted Pyrazole Derivative
This protocol details a general method for the synthesis of a pyrazole derivative from this compound and a substituted hydrazine. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Protocol 2: Synthesis of a Dichloromethyl-substituted Pyrazole
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (or other substituted hydrazine) (1.1 eq)
-
Ethanol (Anhydrous)
-
Triethylamine (Et₃N) (2.2 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Nucleophile: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the solution.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the mixture. Triethylamine acts as a base to facilitate the condensation and subsequent cyclization by neutralizing the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours or heat to a gentle reflux (approx. 60-70°C) for 2-4 hours to drive the reaction to completion. Monitor by TLC.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Workup - Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the desired pyrazole derivative.
Diagram: Heterocycle Synthesis Workflow
Caption: General workflow for the synthesis of pyrazoles from tetrachloroacetone.
Conclusion
This compound, despite its handling challenges, is a potent and versatile reagent for synthetic chemistry. The protocols outlined in this guide for the Favorskii rearrangement and heterocyclic synthesis demonstrate its utility in creating complex and highly functionalized molecules from a readily available starting material. The resulting carboxylic acids and pyrazole derivatives are valuable intermediates for the discovery and development of new pharmaceuticals and agrochemicals. Mastery of these reactions requires a firm understanding of the underlying mechanisms and a commitment to rigorous safety standards.
References
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-
Wikipedia. (n.d.). Chloral hydrate. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Google Patents. (1948). US2456545A - Synthesis of chloral.
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]
-
SciSpace. (1944). Preparation of chloral and chloral hydrate. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Biocatalyzed synthesis of both enantiopure fluoromisonidazole antipodes. Retrieved from [Link]
-
MIT-IVY Industry Co., Ltd. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. Retrieved from [Link]
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-
Patsnap. (n.d.). Method for preparing 1,1,3-trichloroacetone. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trichloro-3,3,3-trifluoroacetone. Retrieved from [Link]
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University of Richmond Scholarship Repository. (n.d.). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PubMed Central. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
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PubMed. (2024). Phytochemistry, pharmacological applications, and therapeutic effects of green synthesized nanomaterials using Cichorium species-a comprehensive review. Retrieved from [Link]
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PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
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Application Notes and Protocols: Reactions of the Carbonyl Group in 1,1,3,3-Tetrachloroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reactivity and synthetic applications of the carbonyl group in 1,1,3,3-tetrachloroacetone (TCA). TCA is a polychlorinated ketone of significant interest as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The profound electron-withdrawing effects of the four chlorine atoms render the carbonyl carbon exceptionally electrophilic, dominating its chemical behavior. This guide explores the mechanistic underpinnings of this enhanced reactivity and provides detailed, field-tested protocols for key transformations including nucleophilic additions, reductions, and olefination reactions.
Introduction and Scientific Context
This compound (CAS No. 632-21-3) is a polychlorinated organic compound that serves as a valuable intermediate in chemical manufacturing.[1] While structurally related to 1,1,3-trichloroacetone, an important precursor for the synthesis of folic acid, this compound's reactivity is further amplified by the presence of an additional chlorine atom.[2][3] Its primary utility stems from the unique properties of its carbonyl group.
The core chemical feature of TCA is a ketone functional group flanked by two dichloromethyl groups (-CHCl₂). The high electronegativity of chlorine results in a strong inductive electron-withdrawing effect, pulling electron density away from the central carbonyl carbon. This effect makes the carbonyl carbon significantly more electron-deficient (electrophilic) compared to acetone or less-chlorinated analogues, rendering it highly susceptible to attack by nucleophiles.[4] Understanding and harnessing this pronounced electrophilicity is key to its application in complex molecule synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 632-21-3 | [1] |
| Molecular Formula | C₃H₂Cl₄O | [1] |
| Molecular Weight | 195.86 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Primary Hazard | Potent mutagen, corrosive | [1][6] |
Safety Imperative: this compound is classified as a potent mutagen and is corrosive.[1][6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All protocols must be preceded by a thorough risk assessment.
The Principle of Enhanced Carbonyl Electrophilicity
The reactivity of a carbonyl group is fundamentally governed by the degree of positive partial charge (δ+) on the carbonyl carbon. Nucleophilic attack is more favorable when this positive charge is maximized.
In this compound, the four chlorine atoms exert a powerful negative inductive effect (-I effect). This effect polarizes the C-Cl bonds, which in turn polarizes the adjacent C-C bonds, effectively withdrawing electron density from the central carbonyl carbon. This depletion of electron density dramatically increases the electrophilicity of the carbonyl carbon, making it an excellent target for a wide range of nucleophiles.
Caption: Inductive effects of chlorine atoms on TCA's carbonyl.
This enhanced reactivity means that reactions that are sluggish or require harsh conditions with simple ketones like acetone can often proceed smoothly and efficiently with TCA.
Application Protocols for Carbonyl Group Reactions
The following protocols are representative of the key reaction classes involving the carbonyl group of this compound. Researchers should adapt and optimize these procedures based on their specific substrates and analytical capabilities.
3.1 Protocol: Hydrate Formation (Gem-diol Synthesis)
The high electrophilicity of the carbonyl in TCA makes the equilibrium for hydrate formation highly favorable, even in the presence of trace water. This protocol describes the intentional synthesis and observation of 1,1,3,3-tetrachloro-2,2-propanediol.
Causality: The stability of the resulting gem-diol is significantly enhanced by the electron-withdrawing nature of the flanking -CHCl₂ groups, which stabilizes the hydrate by pulling electron density away from the hydroxyl-bearing carbon.
Materials:
-
This compound (TCA)
-
Deionized Water
-
Tetrahydrofuran (THF), anhydrous
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a 25 mL round-bottom flask, dissolve 1.96 g (10.0 mmol) of this compound in 10 mL of THF.
-
Add 0.36 mL (20.0 mmol, 2.0 eq.) of deionized water to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Remove the solvent in vacuo using a rotary evaporator. The resulting product, 1,1,3,3-tetrachloro-2,2-propanediol, is typically a white solid and can be used without further purification or recrystallized from a hexane/ethyl acetate mixture.
-
Validation: Characterize the product using ¹H NMR and ¹³C NMR spectroscopy in CDCl₃. The disappearance of the ketone peak (~185-195 ppm) and the appearance of a hydrated carbon signal (~90-100 ppm) in the ¹³C NMR spectrum confirms the reaction.
3.2 Protocol: Reductive Nucleophilic Addition (Alcohol Synthesis)
This protocol details the reduction of the TCA carbonyl group to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Causality: NaBH₄ serves as a source of hydride ions (H⁻), a potent nucleophile. The hydride attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond.[7] A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.
Materials:
-
This compound (TCA)
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 3.92 g (20.0 mmol) of TCA in 40 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 0.91 g (24.0 mmol, 1.2 eq.) of sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl dropwise to neutralize the excess NaBH₄ and protonate the alkoxide, until the pH is ~2-3.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1,1,3,3-tetrachloropropan-2-ol.
-
Validation: The product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity and identity should be confirmed by GC-MS and NMR spectroscopy.
3.3 Protocol: Grignard Reaction (Tertiary Alcohol Synthesis)
The Grignard reaction is a powerful C-C bond-forming reaction.[8][9] This protocol describes the addition of methylmagnesium bromide to TCA to form 1,1,3,3-tetrachloro-2-methylpropan-2-ol.
Causality: The Grignard reagent, effectively a source of a carbanion (e.g., CH₃⁻), acts as a strong carbon-based nucleophile.[10] It attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.[11][12] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.[8]
Caption: Experimental workflow for the Grignard reaction with TCA.
Materials:
-
This compound (TCA)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Once cool, add 3.92 g (20.0 mmol) of TCA to the flask and dissolve it in 30 mL of anhydrous diethyl ether via cannula transfer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Charge the dropping funnel with 7.3 mL (22.0 mmol, 1.1 eq.) of 3.0 M methylmagnesium bromide solution in ether.
-
Add the Grignard reagent dropwise to the stirred TCA solution over 20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Validation: Filter and concentrate the solution to obtain the crude tertiary alcohol. Purify by flash chromatography or distillation under reduced pressure. Confirm structure by NMR and Mass Spectrometry.
3.4 Protocol: Wittig Reaction (Olefination)
The Wittig reaction transforms a carbonyl group into a carbon-carbon double bond using a phosphorus ylide (Wittig reagent).[13][14] This protocol outlines the synthesis of 1,1,3,3-tetrachloro-2-methylenepropane.
Causality: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon.[15] This leads to the formation of a four-membered ring intermediate (an oxaphosphetane), which then decomposes to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[16]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
This compound (TCA)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-flushed 100 mL flask, suspend 8.57 g (24.0 mmol, 1.2 eq.) of methyltriphenylphosphonium bromide in 40 mL of anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add 9.6 mL (24.0 mmol, 1.2 eq.) of 2.5 M n-BuLi in hexanes dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Addition of Ketone: In a separate flame-dried flask, dissolve 3.92 g (20.0 mmol) of TCA in 10 mL of anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add the TCA solution dropwise to the cold ylide suspension.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with 20 mL of water. Transfer to a separatory funnel and extract with pentane (3 x 30 mL). The triphenylphosphine oxide byproduct has low solubility in pentane and may precipitate.
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Validation: After filtration, carefully remove the solvent by rotary evaporation at low temperature due to the potential volatility of the product. The crude product should be purified by column chromatography (silica gel, pentane) to yield the target alkene. Characterize by GC-MS and NMR.
Conclusion and Future Perspectives
The carbonyl group of this compound exhibits exceptionally high reactivity towards nucleophiles due to the strong inductive effects of its four chlorine atoms. This property makes it a powerful electrophilic building block for constructing complex organic molecules. The protocols detailed herein for reduction, Grignard addition, and Wittig olefination provide a foundational toolkit for researchers in drug discovery and materials science. Future work may focus on asymmetric additions to the prochiral carbonyl center and the development of novel cycloaddition reactions, further expanding the synthetic utility of this versatile intermediate.
References
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-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
University of California, Davis. (2006). Chem 263 March 14, 2006. Retrieved from [Link]
- Google Patents. (1991). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]
-
LookChem. (n.d.). Exploring the Chemical Versatility of 1,1,3-Trichloroacetone in Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]
-
Chad's Prep. (n.d.). Introduction to Nucleophilic Addition Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trichloroacetone. Retrieved from [Link]
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Application Notes & Protocols: 1,1,3,3-Tetrachloroacetone as a Versatile Building Block in Organic Synthesis
Abstract
1,1,3,3-Tetrachloroacetone is a polychlorinated ketone that serves as a potent and versatile building block in modern organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: an electrophilic carbonyl group and four chlorine atoms that activate the adjacent carbons for a variety of transformations. This guide provides an in-depth exploration of its application in key synthetic reactions, particularly the Favorskii rearrangement for accessing α,β-unsaturated systems and its role as a precursor in the synthesis of complex heterocyclic scaffolds. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful intermediate.
Introduction: Chemical Profile and Reactivity
This compound (TCA) is a dense, polychlorinated compound recognized for its high reactivity.[1] The molecule's core structure, a propane-2-one backbone flanked by two dichloromethyl groups, dictates its synthetic behavior.
-
Electrophilic Carbonyl: The electron-withdrawing effect of the four chlorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Acidic α-Protons (if present): While this compound itself lacks α-protons, its precursors and related chlorinated ketones possess acidic α-protons, which is a critical feature for enolate formation in reactions like the Favorskii rearrangement.[2][3]
-
Leaving Groups: The chlorine atoms serve as competent leaving groups in intramolecular nucleophilic substitution reactions, a key step in the mechanism of the Favorskii rearrangement.
Due to its reactivity and classification as a potent mutagen, appropriate safety precautions, including handling in a well-ventilated fume hood and use of personal protective equipment, are mandatory.[1]
Table 1: Physicochemical Properties of Chlorinated Acetones
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 632-21-3 | C₃H₂Cl₄O | 195.86 | 183 °C | 1.61 g/mL |
| 1,1,3-Trichloroacetone | 921-03-9 | C₃H₃Cl₃O | 161.41 | 172 °C[4] | 1.512[5][6] |
| 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | 126.97 | 173 °C | 1.383 |
Key Synthetic Application: The Favorskii Rearrangement
The Favorskii rearrangement is a cornerstone reaction of α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives.[2][7] For α,α'-dihaloketones like this compound, the reaction proceeds to yield α,β-unsaturated carbonyl compounds.[3] This transformation is invaluable for constructing complex molecular frameworks from simple precursors.
Mechanism of the Favorskii Rearrangement
The generally accepted mechanism for α-halo ketones with an enolizable proton involves the formation of a cyclopropanone intermediate.[2][3] This intermediate is then attacked by a nucleophile (hydroxide, alkoxide, or amine). The subsequent ring-opening is driven by the formation of the more stable carbanion.[3]
For a substrate like this compound, which lacks α-protons, the reaction can proceed via the "quasi-Favorskii" or "semi-benzilic acid" rearrangement mechanism.[7][8] This pathway involves the direct nucleophilic attack on the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with displacement of a halide.
Caption: Quasi-Favorskii rearrangement of this compound.
Application in Synthesis
This rearrangement provides a direct route to 3,3-dichloroacrylic acid derivatives, which are themselves valuable synthetic intermediates. The choice of base dictates the final product, as summarized below.
Table 2: Products from Favorskii Rearrangement of TCA
| Base/Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Carboxylic Acid |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ester |
| Amine | Diethylamine (Et₂NH) | Amide |
This reaction is particularly powerful in constructing strained ring systems or for generating precursors for pharmaceuticals and agrochemicals.[7][9] For instance, the synthesis of the complex caged molecule, cubane, famously employs a Favorskii rearrangement step.[3]
Key Synthetic Application: Heterocycle Synthesis
Halogenated acetones are well-established precursors for a wide variety of heterocyclic compounds. Their ability to act as three-carbon building blocks with two electrophilic centers makes them ideal partners for dinucleophilic reagents. This compound can be used to synthesize heterocycles bearing a dichloromethyl group, a moiety of interest in medicinal chemistry due to the unique properties conferred by chlorine atoms.[10]
Synthesis of Imidazo[1,2-a]pyridines
A prominent example is the reaction of α-halo ketones with 2-aminoazaheterocycles, such as 2-aminopyridine, to form fused imidazole systems.[11] this compound can react similarly to yield a 2-(dichloromethyl)imidazo[1,2-a]pyridine derivative. This reaction typically proceeds via an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration.
Caption: General workflow for imidazo[1,2-a]pyridine synthesis.
This synthetic strategy is highly valuable in drug discovery, as the imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating purification and analysis steps. They are representative methodologies that can be adapted by researchers for specific substrates and targets.
Protocol 1: Synthesis of Ethyl 3,3-dichloroacrylate via Favorskii Rearrangement
Objective: To synthesize an α,β-unsaturated ester from this compound using an alkoxide base.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium ethoxide (2.2 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.5 M concentration relative to the substrate) to the flask via cannula. Cool the resulting solution to 0 °C using an ice/water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous Et₂O and add it dropwise to the cooled sodium ethoxide solution over 15 minutes.
-
Reaction: Upon complete addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C). Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by silica gel flash chromatography to afford the desired ethyl 3,3-dichloroacrylate.
Protocol 2: Synthesis of 2-(Dichloromethyl)imidazo[1,2-a]pyridine
Objective: To synthesize a fused heterocyclic system from this compound and 2-aminopyridine.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.1 eq) in ethanol.
-
Substrate Addition: Add this compound (1.0 eq) to the solution. Note: The initial reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C in ethanol) and stir for 8-12 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralization: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any generated acid.
-
Extraction & Drying: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 2-(dichloromethyl)imidazo[1,2-a]pyridine.
Conclusion and Outlook
This compound is a powerful and versatile C3 building block for organic synthesis. Its high reactivity, driven by its polychlorinated structure, enables access to diverse molecular architectures. The Favorskii rearrangement provides an efficient pathway to functionalized α,β-unsaturated systems, while its application in condensation reactions with dinucleophiles opens avenues to complex heterocyclic scaffolds relevant to pharmaceutical and materials science.[10][13] The protocols outlined herein serve as a practical guide for leveraging this reagent's synthetic potential, encouraging further exploration into its utility in creating novel and valuable chemical entities.
References
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
MIT-IVY Industry Co., Ltd. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
- Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
- Google Patents. (n.d.). CN105461529A - Preparing method for 1,1,3-trichloroacetone.
- Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method.
-
ResearchGate. (2018). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,3-Trichloroacetone. PubChem Compound Database. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 1,1,3-trichloroacetone.
-
MDPI. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Retrieved from [Link]
- ACS Publications. (1998). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. Journal of the American Chemical Society.
-
Global Substance Registration System. (n.d.). 1,1,3-TRICHLOROACETONE. Retrieved from [Link]
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-
Home Sunshine Pharma. (n.d.). 1,1,3-Trichloroacetone CAS 921-03-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
PubMed. (2024). Phytochemistry, pharmacological applications, and therapeutic effects of green synthesized nanomaterials using Cichorium species-a comprehensive review. Retrieved from [Link]
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- Google Patents. (n.d.). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
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Application Notes and Protocols for the Quantification of 1,1,3,3-Tetrachloroacetone
Introduction: The Analytical Imperative for 1,1,3,3-Tetrachloroacetone
This compound, a halogenated ketone, is a compound of growing interest within environmental monitoring and pharmaceutical development due to its potential persistence and toxicity. As a disinfection byproduct in chlorinated water or an intermediate in chemical synthesis, its accurate quantification at trace levels is paramount for ensuring public health and maintaining process control. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable analytical methodologies for the determination of this compound in various matrices.
The protocols detailed herein are grounded in established analytical principles and draw from methodologies approved by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) for similar volatile organic compounds. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely a sequence of steps, but a self-validating system for generating high-quality, defensible data.
Physicochemical Properties and Analytical Considerations
A foundational understanding of the physicochemical properties of this compound is critical for method development.
| Property | Value/Information | Source |
| Molecular Formula | C₃H₂Cl₄O | [1] |
| Molecular Weight | 195.86 g/mol | [1] |
| Appearance | Oily liquid | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate. Poorly soluble in water. | [2] |
| Volatility | Expected to be a volatile organic compound (VOC). | Inferred from structure |
The presence of four chlorine atoms significantly influences the molecule's electronegativity, making it an excellent candidate for sensitive detection by Electron Capture Detectors (ECD) in Gas Chromatography (GC). Its volatility and poor water solubility make it amenable to extraction from aqueous matrices using techniques such as purge and trap or liquid-liquid extraction.
Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS) via Purge and Trap
For the analysis of this compound in aqueous samples such as drinking water or wastewater, Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) is a highly sensitive and specific method. This technique is based on the principles outlined in EPA Method 524.2 for volatile organic compounds in water.[3][4]
Principle of Purge and Trap
Inert gas is bubbled through a water sample, purging the volatile this compound into the gas phase. These purged analytes are then carried into a sorbent trap where they are concentrated. Following the purge cycle, the trap is rapidly heated, and the analytes are desorbed into the gas chromatograph for separation and subsequent detection by a mass spectrometer.[3] This pre-concentration step allows for the detection of analytes at very low concentrations.[4]
Caption: Workflow for Purge and Trap GC-MS analysis.
Protocol: P&T-GC-MS for this compound in Water
1. Sample Collection and Preservation:
-
Collect samples in 40 mL amber glass vials with PTFE-lined septa.
-
To prevent biological degradation and residual chlorine reactions, preserve the sample by adding a dechlorinating agent (e.g., ascorbic acid) and acidifying to pH < 2 with hydrochloric acid.
-
Ensure no headspace is present in the vial to prevent loss of volatile analytes.
-
Store samples at 4°C until analysis. The recommended holding time is 14 days.[5]
2. Instrument and Reagents:
-
Purge and Trap System: Equipped with a suitable trap (e.g., Tenax/silica gel/charcoal).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Reagents: Reagent water (analyte-free), methanol (purge and trap grade), standard-grade this compound, and a suitable internal standard (e.g., 1,2-dichlorobenzene-d4).[6]
3. P&T-GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Purge Gas | Helium or Nitrogen | Inert gases that efficiently strip volatile compounds from the aqueous matrix. |
| Purge Flow Rate | 40 mL/min | An optimal flow rate to ensure efficient purging without excessive foaming. |
| Purge Time | 11 minutes | Sufficient time to purge the majority of the analyte from the sample. |
| Trap Type | Tenax/Silica Gel/Charcoal | A combination of sorbents to effectively trap a wide range of volatile organic compounds. |
| Desorb Temperature | 245°C | Ensures rapid and complete desorption of the analyte from the trap. |
| Desorb Time | 2 minutes | A shorter desorption time focuses the analyte band onto the GC column, improving peak shape.[6] |
| GC Column | 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-5ms) | A standard non-polar column that provides good separation for a wide range of volatile organic compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | A typical temperature program for separating volatile organic compounds. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| MS Scan Range | 35-300 amu | A scan range that encompasses the expected mass fragments of this compound. |
| Quantification Ions | m/z 83, 85, 111, 113 | Based on the mass spectrum of this compound. |
4. Calibration and Quantification:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking known amounts of the stock solution into reagent water.
-
Add a constant concentration of an internal standard to all samples, blanks, and calibration standards.[7]
-
Analyze the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the this compound concentration in samples by comparing their response ratios to the calibration curve.
Methodology II: Gas Chromatography with Electron Capture Detection (GC-ECD) following Liquid-Liquid Extraction
For laboratories without access to a purge and trap system or when analyzing samples with higher concentrations, liquid-liquid extraction (LLE) followed by GC with an Electron Capture Detector (GC-ECD) is a viable alternative. This approach is adapted from EPA Method 551.1, which is used for the determination of various halogenated compounds in drinking water.[5][8]
Principle of Liquid-Liquid Extraction and GC-ECD
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. This compound, being poorly soluble in water and more soluble in organic solvents, will partition into the organic phase during extraction. The organic extract is then concentrated and injected into the GC. The ECD is highly sensitive to halogenated compounds, making it ideal for detecting tetrachloroacetone.[8]
Caption: Workflow for Liquid-Liquid Extraction GC-ECD analysis.
Protocol: LLE-GC-ECD for this compound in Water
1. Sample Collection and Preservation:
-
Follow the same procedure as for the P&T-GC-MS method (Section I, Protocol 1).
2. Instrument and Reagents:
-
Gas Chromatograph: Equipped with a linearized electron capture detector (ECD).
-
GC Column: A capillary column suitable for halogenated compounds (e.g., DB-5 or DB-1701).
-
Reagents: Reagent water, methyl tert-butyl ether (MTBE) or pentane (high purity, extraction grade), sodium sulfate (anhydrous), standard-grade this compound, and a suitable internal standard (e.g., 1,2,3-trichloropropane).[9]
3. Extraction Procedure:
-
To a 50 mL aliquot of the water sample in a separatory funnel, add a known amount of the internal standard.
-
Add 3 mL of MTBE to the sample.[8]
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
4. GC-ECD Parameters:
| Parameter | Recommended Setting | Rationale |
| Injection Volume | 1-2 µL | A standard injection volume for capillary GC. |
| Injector Temperature | 220°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | Provides good separation of a wide range of semi-volatile organic compounds. |
| Oven Program | 50°C (hold 2 min), ramp to 200°C at 8°C/min, hold 5 min | A temperature program suitable for eluting the target analyte and separating it from potential interferences. |
| Detector | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. |
| Detector Temperature | 300°C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen or Argon/Methane | Required for proper ECD operation. |
5. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of this compound and the internal standard into MTBE.
-
Analyze the standards to generate a calibration curve based on the peak area ratios.
-
Quantify the analyte in the extracted samples using this calibration curve.
Methodology III: Derivatization for Enhanced GC-MS Analysis
For complex matrices or when enhanced sensitivity is required, derivatization of the keto group of this compound can be employed. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a more volatile and highly electron-capturing oxime derivative, which is ideal for GC-MS or GC-ECD analysis.[10][11]
Principle of PFBHA Derivatization
PFBHA reacts with the carbonyl group of the ketone to form a stable oxime.[11] The pentafluorobenzyl group in the derivative significantly increases the response of the electron capture detector and provides a characteristic mass spectrum for confirmation.
Caption: Workflow for PFBHA derivatization followed by GC analysis.
Protocol: PFBHA Derivatization and GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Extract the this compound from the water sample using LLE with a suitable solvent like hexane as described in Methodology II.
-
To the organic extract, add a solution of PFBHA in a suitable solvent (e.g., 1 mg/mL in hexane).
-
The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[12]
-
After cooling, the derivatized extract is ready for GC analysis.
2. GC-MS Parameters:
-
The GC and MS parameters will be similar to those used in Methodology I, but the oven temperature program may need to be adjusted to account for the higher molecular weight and different volatility of the PFBHA derivative.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode, targeting the characteristic ions of the PFBHA-oxime derivative for maximum sensitivity and selectivity.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the analytical data, a robust quality control (QC) system must be implemented.
-
Method Blanks: Analyze a sample of reagent water with each batch of samples to check for contamination from glassware, reagents, or the analytical system.
-
Laboratory Control Samples (LCS): Spike a known amount of this compound into reagent water and analyze it with each batch to assess the accuracy of the method.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spike a known amount of the analyte into a subset of actual samples to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standards: Use an internal standard in all samples and standards to correct for variations in extraction efficiency and instrument response.[7]
-
Surrogates: Add a compound with similar chemical properties to the target analyte to all samples before preparation to monitor the efficiency of the sample preparation process.
Conclusion
The quantification of this compound requires sensitive and specific analytical methods. The choice between P&T-GC-MS, LLE-GC-ECD, and derivatization-based approaches will depend on the available instrumentation, the required detection limits, and the complexity of the sample matrix. By carefully following the detailed protocols and implementing a rigorous quality control program as outlined in these application notes, researchers, scientists, and drug development professionals can generate accurate and defensible data for this compound.
References
-
U.S. EPA. Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Revision 4.1. 1995. [Link]
-
Summit Environmental Technologies. EPA Method 524.2. 2024. [Link]
-
U.S. EPA. Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Agilent Technologies. US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. [Link]
-
GL Sciences. Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]
-
U.S. EPA. Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Revision 1.0. 1995. [Link]
-
National Environmental Methods Index. EPA-OGWDW/TSC: 551.1: Chlorinated Compounds in Water Using GC-ECD. [Link]
-
Spaulding, R. S., et al. "Effect of PFBHA concentration on carbonyl derivatization yield for a..." ResearchGate, 2002, [Link]
-
U.S. EPA. "EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection." Homeland Security Research, 2016, [Link]
-
U.S. EPA. "EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection." US EPA, 2023, [Link]
-
Bao, M., et al. "Derivatization reaction of carbonyls with PFBHA." ResearchGate, 2014, [Link]
-
Simkus, D. N., et al. "FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS." Lunar and Planetary Science Conference, 2019, [Link]
-
PubChem. 1,1,3-Trichloroacetone. [Link]
-
California Environmental Protection Agency. DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
California Environmental Protection Agency. DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY PURGE AND TRAP GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
Wang, Y., et al. "Stability of Drinking Water Distribution Systems and Control of Disinfection By-Products." MDPI, 2023, [Link]
-
West Virginia Department of Health and Human Resources. Assessment of Tentatively Identified Compounds in Tap Water. [Link]
-
Czaplicka, M., et al. "Chemical Stability of Water in the Water Supply Network - Preliminary Research." ResearchGate, 2020, [Link]
-
Parsons. Statistical Analysis of Acetone Detections in Groundwater Samples 2016 through 2020. [Link]
-
Nescerecka, A., et al. "Biological Instability in a Chlorinated Drinking Water Distribution Network." PLOS One, 2014, [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stability and effectiveness of chlorine disinfectants in water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. settek.com [settek.com]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 551.1 [nemi.gov]
- 6. glsciences.eu [glsciences.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 11. hou.usra.edu [hou.usra.edu]
- 12. researchgate.net [researchgate.net]
Application Note: A Proposed GC-MS Protocol for the Analysis of 1,1,3,3-Tetrachloroacetone
Abstract
This document presents a detailed, albeit proposed, protocol for the analysis of 1,1,3,3-tetrachloroacetone using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the current lack of a standardized, validated method and commercially available analytical standards for this specific compound, this application note is designed to provide researchers, scientists, and drug development professionals with a robust starting point for method development and validation. The methodologies outlined herein are based on established principles for the analysis of halogenated volatile organic compounds and chlorinated ketones.[1][2][3] This guide provides a comprehensive framework, from sample preparation to data interpretation, to facilitate the reliable identification and potential quantification of this compound in various matrices.
Introduction
This compound is a halogenated ketone of interest in various fields, including synthetic chemistry and as a potential disinfection byproduct in water treatment processes.[4][5] Its accurate detection and quantification are crucial for monitoring its presence, understanding its formation pathways, and assessing its potential environmental and health impacts. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such volatile and semi-volatile organic compounds, offering high separation efficiency and definitive identification capabilities.[4][5]
This application note addresses the current analytical gap by proposing a comprehensive GC-MS method. It is structured to guide the user through the critical aspects of method development, emphasizing the scientific rationale behind each procedural step.
Safety Precautions
Experimental Workflow
The proposed analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 3. semi volatile organic compounds epa 8270 | Specialty Analytical [specialtyanalytical.com]
- 4. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B105578J [pubs.rsc.org]
- 5. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Separation and Analysis of 1,1,3,3-Tetrachloroacetone
Introduction and Significance
1,1,3,3-Tetrachloroacetone is a halogenated ketone that garners significant scientific interest due to its classification as a potent mutagen[1]. It can be present as a disinfection byproduct (DBP) in treated water or as an intermediate and impurity in chemical synthesis processes[2][3]. Accurate and reliable quantification of this compound is critical for environmental monitoring, ensuring the safety of drinking water, and for quality control in pharmaceutical and chemical manufacturing.
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the separation and quantification of this compound. The methodology is designed to be straightforward and effective, providing a solid foundation for researchers, quality control analysts, and drug development professionals.
Chromatographic Principles: The Rationale Behind Method Design
The development of a successful HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Analyte Characteristics: this compound
This compound (C₃H₂Cl₄O) is a relatively nonpolar molecule. The presence of four electron-withdrawing chlorine atoms significantly influences its chromatographic behavior. The central carbonyl group (C=O) acts as a chromophore, enabling detection by UV spectrophotometry. While acetone has a characteristic UV absorbance, the halogen substituents on the alpha carbons will influence the absorption maximum (λ-max)[4]. Therefore, empirical determination of the optimal wavelength is recommended for maximum sensitivity.
Mode of Separation: Reversed-Phase Chromatography
Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode for separating nonpolar to moderately polar analytes.[5] In RP-HPLC, the stationary phase is hydrophobic (nonpolar), and the mobile phase is polar. The separation of this compound is achieved based on its hydrophobic partitioning between the nonpolar stationary phase and the polar mobile phase. Analytes with greater hydrophobicity are retained longer on the column. Given the nonpolar character of this compound, RP-HPLC provides excellent retention and resolution.
Stationary Phase Selection: The C18 Column
A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC and is selected for this method. The long alkyl chains of the C18 phase offer a high degree of hydrophobicity, ensuring effective retention of the tetrachloroacetone molecule through van der Waals forces. This strong retention allows for the use of a relatively high percentage of organic solvent in the mobile phase, which facilitates good peak shape and efficient elution.
Mobile Phase and Elution Strategy
The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile (ACN) or methanol.[5] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. An isocratic elution, where the mobile phase composition remains constant throughout the run, is employed for its simplicity and robustness, which is ideal for routine quality control analysis. The ratio of ACN to water is optimized to achieve a suitable retention time (typically within 3-10 minutes) and sharp, symmetrical peaks.
Detailed Analytical Protocol
This protocol provides a self-validating system for the accurate determination of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: Uitisil® XB-C18, 4.6 x 250 mm, 5 µm particle size (or equivalent C18 column)[6].
-
Chemicals:
-
This compound standard (≥95% purity)[7].
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.
Preparation of Solutions
-
Mobile Phase (Acetonitrile/Water 65:35 v/v):
-
Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 350 mL of HPLC-grade water.
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
-
Working Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting |
| Column | Uitisil® XB-C18 (4.6 x 250 mm, 5 µm) or equivalent[6] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v)[6] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detector | UV/Vis or PDA |
| Wavelength | 270 nm (Note: Verify λ-max with standard) |
| Run Time | 10 minutes |
Sample Preparation
The sample preparation procedure depends heavily on the matrix.
-
For Chemical Reaction Mixtures or Standards:
-
Accurately weigh or pipette a known amount of the sample.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
For Environmental Water Samples: Due to the complexity and potential for low concentrations in environmental samples, an extraction and concentration step is often required. Methods such as those adapted from the U.S. EPA can be used, which often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to analysis.[2][8]
Experimental Workflow Diagram
The overall analytical process is visualized in the workflow diagram below.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability and Performance
To ensure the validity of the results, system suitability tests must be performed before sample analysis.
-
Procedure: Inject a mid-level calibration standard (e.g., 25 µg/mL) five times consecutively.
-
Acceptance Criteria:
-
Retention Time RSD: ≤ 2.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.9 - 1.5
-
Theoretical Plates (N): > 2000
-
Expected Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.5 min |
| Tailing Factor (Tf) | 1.1 |
| Theoretical Plates (N) | > 4000 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically low ng/mL |
Conclusion
The reversed-phase HPLC method described in this application note provides a reliable, efficient, and robust solution for the quantitative analysis of this compound. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and water makes the method accessible and easy to implement in most analytical laboratories. By adhering to the outlined protocol and system suitability criteria, researchers and analysts can achieve accurate and precise results for process monitoring, quality control, and environmental safety applications.
References
- Source: PubMed Central (Published: 2014-09-05)
-
Title: Haloacetic acids - how do I analyze these? Source: YouTube (Thermo Fisher Scientific, Published: 2021-05-27) URL: [Link]
- Source: Agilent Technologies (Published: 2019-08-27)
- Title: EPA Method 525.
- Title: Method 557: Determination of Haloacetic Acids Bromate and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS)
- Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL
-
Title: Method of Analysis for Acetone Source: Pharmaguideline URL: [Link]
- Source: Google Patents (EP0234503B1)
-
Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PubMed Central (Published: 2021-09-21) URL: [Link]
-
Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]
- Source: U.S. Environmental Protection Agency (EPA)
-
Title: UV/Vis response of the varying concentrations of Acetone (mM) Source: ResearchGate URL: [Link]
Sources
- 1. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]
- 2. Fast and "green" method for the analytical monitoring of haloketones in treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. This compound (~85%) | LGC Standards [lgcstandards.com]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Acetones
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of chlorinated acetones. Emphasizing scientific integrity and practical, field-proven insights, these protocols are designed to ensure a self-validating system of safety. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, grounded in authoritative sources.
Introduction: Understanding the Inherent Risks of Chlorinated Acetones
Chlorinated acetones are a class of organochlorine compounds that are structurally related to acetone, with one or more hydrogen atoms replaced by chlorine. Common examples include monochloroacetone, dichloroacetone, and trichloroacetone. While they are valuable intermediates in organic synthesis for producing pharmaceuticals, dyes, and pesticides, they also present significant and acute hazards.[1][2] Their utility in the laboratory is matched by their potential for harm if not handled with the utmost care.
These compounds are generally colorless to yellow liquids with pungent, irritating odors.[1][3][4] A key characteristic across this class is their lachrymatory nature, meaning they cause tearing and severe irritation to the eyes, skin, and respiratory tract.[1][3][5] The risks are not limited to irritation; they are toxic if ingested, inhaled, or absorbed through the skin.[1][5][6] Furthermore, many are flammable and can form explosive vapor/air mixtures.[5][6][7] A particularly insidious property of chloroacetone is its tendency to slowly polymerize or resinify upon exposure to light, which can lead to a fire or explosion hazard, as evidenced by a documented incident of a bottle exploding after prolonged storage.[3][5]
The causality for the stringent protocols outlined in this document is rooted in these inherent chemical properties. The high vapor pressure of compounds like monochloroacetone means that a hazardous concentration of vapor can be reached quickly at room temperature, necessitating excellent ventilation.[5][7] Their reactivity profile, particularly their incompatibility with strong oxidants, strong bases, and certain metals, dictates strict segregation in storage.[2][6] Therefore, understanding these fundamental risks is the first step toward establishing a culture of safety in the laboratory.
Hazard Profile and Physicochemical Data
A thorough understanding of the specific properties of each chlorinated acetone is critical for a proper risk assessment. The following table summarizes key data for representative compounds.
| Property | Monochloroacetone | 1,1,1-Trichloroacetone | 1,1,3-Trichloroacetone |
| CAS Number | 78-95-5 | 918-00-3 | 921-03-9 |
| Molecular Formula | C₃H₅ClO | C₃H₃Cl₃O | C₃H₃Cl₃O |
| Appearance | Colorless to yellow liquid with a pungent, irritating odor.[1][4][5] | - | - |
| Boiling Point | 120 °C (248 °F)[1][2][5] | - | - |
| Flash Point | 35 °C (95 °F)[5] | Combustible liquid[8] | - |
| Vapor Density | 3.2 (air = 1)[1][5] | - | - |
| Toxicity | Very toxic by ingestion or inhalation; fatal in contact with skin.[1][5] | Causes skin and serious eye irritation.[9][10] | Toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[8][11] |
| Key Hazards | Flammable, Lachrymator, Corrosive, Polymerizes with light exposure.[1][3][5][7] | Irritant.[9][10] | Corrosive, Acutely Toxic, Environmental Hazard.[11] |
| Exposure Limits | ACGIH TLV: 1 ppm (Ceiling)[6][7] | - | - |
Data for some compounds are limited in the aggregated search results. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Core Handling Protocols: A Self-Validating System
The following protocols are designed to create a system where safety is continuously validated through procedure. The "why" is as important as the "how."
Engineering Controls: The First Line of Defense
The primary directive is to minimize exposure. This is most effectively achieved by removing the hazard from the breathing zone of the researcher.
Protocol:
-
Fume Hood Usage (Mandatory): All manipulations of chlorinated acetones, including weighing, transferring, and reactions, MUST be conducted in a properly functioning chemical fume hood.[12]
-
Closed Systems: For larger-scale operations or frequent use, employ closed systems or glove boxes. Where possible, use automated pumping systems to transfer liquids from storage containers to process vessels.[6]
-
Causality: This minimizes the generation of aerosols and vapors, providing a higher level of containment than an open-fronted fume hood.
-
-
Ventilation and Ignition Source Control: Ensure the laboratory is well-ventilated and that areas where chlorinated acetones are handled and stored are free of ignition sources like open flames, sparks, and hot surfaces.[6][14][15] Use only explosion-proof electrical equipment where necessary.[5][7]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard; it provides a barrier. Its selection and use must be meticulous.[13][16]
Protocol:
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[15][17][18]
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., butyl rubber or Viton) is recommended.[14][16][19] Check the specific glove manufacturer’s recommendations for breakthrough time.
-
Body Protection: Wear a chemical-resistant apron or lab coat over personal clothing. For larger quantities or tasks with a high splash risk, a chemical-resistant suit is necessary.[6][16]
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below the occupational exposure limit, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[5][17] For emergencies, a self-contained breathing apparatus (SCBA) is essential.[21]
The logical relationship for selecting and using PPE can be visualized as a hierarchy of controls.
Caption: Hierarchy of controls for managing chlorinated acetone risks.
Storage Protocols: Preventing Unseen Hazards
Improper storage is a primary cause of laboratory incidents. The unique instabilities of chlorinated acetones demand rigorous adherence to these protocols.
Protocol:
-
Container Selection: Store in tightly closed, unbreakable containers. If the primary container is breakable (e.g., glass), it must be placed inside a closed, unbreakable secondary container.[5]
-
Causality: Prevents leakage and protects against breakage. A secondary container can contain the material if the primary vessel fails.
-
-
Location and Environment: Store in a cool, dry, well-ventilated, fireproof area.[5][22] The storage location must be kept locked and secure.[9]
-
Causality: Reduces the rate of vapor generation and minimizes fire risk. A secure area prevents access by unauthorized personnel.
-
-
Light Protection: CRITICAL: Store protected from light.[5][6][23]
-
Chemical Segregation: Store separately from incompatible materials. This includes:
-
Stabilization: Use only stabilized forms of chlorinated acetones when available.[1][3][5] Stabilizers, such as small amounts of water or calcium carbonate, are often added to inhibit polymerization.[1][3]
-
Causality: The stabilizer mitigates the inherent instability of the compound, particularly its tendency to polymerize.
-
Emergency Protocols: Spill and Exposure Management
Rapid and correct response to an emergency is critical to mitigating harm.
Spill Response
Protocol:
-
Evacuate and Alert: Immediately evacuate the danger area and alert colleagues and emergency personnel.[5][12]
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[3] Remove all ignition sources.[5][6]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Assess and Select PPE: Do not attempt cleanup without proper PPE, including respiratory protection.[5]
-
Containment and Cleanup:
-
For small spills, absorb the liquid with sand or another inert, non-combustible absorbent material.[5]
-
Collect the contaminated absorbent using non-sparking tools and place it into a suitable, covered, and labeled container for hazardous waste disposal.[5][14]
-
Do NOT wash spills into the sewer system.[24]
-
-
Decontamination: Decontaminate the spill area thoroughly.
The following workflow outlines the decision-making process for a chemical spill.
Caption: Emergency response workflow for a chlorinated acetone spill.
Exposure Response
Protocol:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][20][25] Blister formation may be delayed.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][25]
Waste Disposal Protocols
Chlorinated acetone waste is hazardous and must be managed according to institutional, local, and national regulations.[2][26][27]
Protocol:
-
Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container.[27][28] The container should be labeled "Hazardous Waste," list the chemical contents, and include the date.[27]
-
Segregation: Do not mix chlorinated waste with non-chlorinated solvent waste.[28]
-
Causality: Mixing waste streams complicates disposal and can lead to dangerous chemical reactions. Disposal facilities have different processes for chlorinated and non-chlorinated solvents.
-
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that meets the same safety standards as the storage for pure chemicals (i.e., cool, ventilated, secondary containment).
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal firm.[26][29] Do not dispose of chlorinated acetones down the drain or in regular trash.[24][29]
Conclusion
The protocols outlined in this document are based on the fundamental principles of chemical safety: understanding the hazard, minimizing exposure, and preparing for emergencies. Chlorinated acetones are powerful chemical tools, but their hazardous properties demand respect and meticulous attention to detail. By integrating these handling and storage protocols into all laboratory workflows, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. Continuous vigilance and adherence to these guidelines are paramount.
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Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem. National Institutes of Health. [Link]
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CHLOROACETONE. International Programme on Chemical Safety. [Link]
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HAZARD SUMMARY - Chloroacetone. New Jersey Department of Health. [Link]
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1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem. National Institutes of Health. [Link]
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α,γ-DICHLOROACETONE - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Safety data sheet - 1,1,1-Trichloroacetone. CPAchem. [Link]
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SAFETY DATA SHEET - Chloroacetone. Chem Service. [Link]
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CHLOROACETONE. Occupational Safety and Health Administration. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Acetone. Centers for Disease Control and Prevention. [Link]
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Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
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Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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SAFETY DATA SHEET - Acetone. State of Michigan. [Link]
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Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. [Link]
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Acetone: The Hidden Hazard. VelocityEHS. [Link]
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1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem. National Institutes of Health. [Link]
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The chlorination of acetone: a complete kinetic analysis. ResearchGate. [Link]
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Safely Handle and Store Acetone: Expert Tips. Safety Sign. [Link]
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ACETONE. Occupational Safety and Health Administration. [Link]
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Why aren't both alpha-carbons halogenated when acetone reacts with chlorine under UV? Chemistry Stack Exchange. [Link]
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Application Notes for the Advanced Use of 1,1,3,3-Tetrachloroacetone in Organic Synthesis
Foreword: A Note on a Potent and Versatile Reagent
1,1,3,3-Tetrachloroacetone is a highly functionalized polychlorinated ketone that serves as a powerful building block in specialized synthetic applications.[1] Its structure, featuring two geminal dichloromethyl groups flanking a central carbonyl, imparts unique reactivity, primarily as a precursor to highly electrophilic intermediates. However, this same reactivity profile necessitates stringent handling protocols, as the compound is identified as a potent mutagen.[1] This guide is intended for experienced researchers in controlled laboratory settings. It moves beyond a simple recitation of steps to provide the mechanistic rationale behind its use, empowering scientists to adapt and innovate while prioritizing safety. We will focus on its application in cycloaddition reactions, a cornerstone of complex molecule synthesis.
Section 1: Compound Profile and Physicochemical Characteristics
A thorough understanding of a reagent's physical properties is the foundation of its effective and safe use in any experimental procedure.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,3,3-tetrachloropropan-2-one | [2] |
| CAS Number | 632-21-3 | [1] |
| Molecular Formula | C₃H₂Cl₄O | [2] |
| Molecular Weight | 195.86 g/mol | [2] |
| Appearance | Oil | [3] |
| Density | ~1.902 g/mL (estimate) | [3] |
| Refractive Index | ~1.494 (estimate) | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate. | [3] |
| Storage | Store under inert atmosphere, at -20°C, protected from moisture. | [3] |
Section 2: Critical Hazard Assessment and Safe Handling Protocols
Trustworthiness in the lab begins with an uncompromising approach to safety. this compound and its relatives are hazardous compounds requiring expert handling. The protocols outlined below are mandatory for any procedure involving this reagent.
2.1 GHS Hazard Classification Summary
The following is a synthesized hazard profile based on data for closely related polychlorinated ketones. Given that this compound is a known mutagen, its handling should assume a hazard level that is at least as high, if not higher, than these analogues.[1]
| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled | P260, P271, P284, P304+P340, P310 | [4][5][6] |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P264, P270, P301+P310, P330 | [4][5][6] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280, P301+P330+P331, P303+P361+P353, P363 | [4][5][6] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391 | [5][6] |
2.2 Mandatory Laboratory Practices
-
Engineering Controls : All manipulations must be performed within a certified chemical fume hood with demonstrated adequate airflow.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear butyl rubber or Silvershield® gloves. A double-gloving strategy (e.g., nitrile inner, butyl outer) is highly recommended.
-
Eye Protection : Chemical safety goggles and a full-face shield are required.
-
Lab Coat : A flame-resistant lab coat with full sleeves and tight cuffs is mandatory.
-
Respiratory Protection : For any non-routine operations where exposure potential is high (e.g., large spills, cleaning equipment), a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[5]
-
-
Emergency Preparedness : An emergency eyewash and safety shower must be immediately accessible. A spill kit containing an appropriate absorbent for halogenated solvents should be on hand. All personnel must be aware of the location and proper use of this equipment.
Section 3: Core Application: The [4+3] Cycloaddition Pathway
Mechanistic Expertise: Generating the Oxyallyl Cation
The primary synthetic utility of α,α,α',α'-tetrahalo ketones stems from their ability to act as precursors to highly reactive 1,3-dioxyallyl cation intermediates. This is analogous to the well-established reactivity of related compounds like 1,1,3-trichloroacetone, which are known precursors for 1,3-dihalo oxyallyl intermediates used in cycloadditions.[7][8] The reaction is typically initiated by abstracting two chloride atoms using a reducing metal, such as a zinc-copper couple or iron pentacarbonyl, or via Lewis acid activation. This generates a transient, electron-deficient species that is a powerful electrophile for cycloaddition reactions.
The generation of the 1,3-dichloro-oxyallyl cation from this compound is a pivotal step. This intermediate possesses a 4π-electron system, making it an ideal partner for dienes in [4π + 3C] or "[4+3]" cycloadditions, which are among the most efficient methods for constructing seven-membered rings.
Caption: Generation of the 1,3-dichloro-oxyallyl cation.
Section 4: Protocol: [4+3] Cycloaddition for Bicyclic Ether Synthesis
This protocol details a representative procedure for the [4+3] cycloaddition of this compound with furan. Furan serves as the 4π-electron component (the diene), reacting with the 3-atom oxyallyl cation to yield a dichlorinated 8-oxabicyclo[3.2.1]oct-6-en-3-one system. This structure is a valuable scaffold for further synthetic elaboration.
Experimental Workflow Overview
Caption: Workflow for [4+3] Cycloaddition.
Reagents and Equipment
-
Reagents :
-
This compound (1.0 equiv)
-
Zinc dust (<10 micron, activated) (3.0 equiv)
-
Copper(I) iodide (0.2 equiv)
-
Furan (distilled prior to use) (1.5 equiv)
-
Anhydrous diethyl ether or THF (as solvent)
-
Saturated aqueous ammonium chloride (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
-
Equipment :
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Step-by-Step Procedure
-
Preparation of Zinc-Copper Couple : In a flask, suspend zinc dust (3.0 equiv) in deionized water. Add copper(I) iodide (0.2 equiv) and stir for 30 minutes. Filter the dark solid, wash sequentially with water, acetone, and ether, and dry under high vacuum. Store under inert gas.
-
System Setup : Assemble the three-neck flask with the condenser, addition funnel, and a septum. Flame-dry the entire apparatus under an inert gas flow and allow it to cool to room temperature.
-
Activation : Add the prepared Zn-Cu couple to the reaction flask, followed by anhydrous solvent (e.g., diethyl ether).
-
Reagent Addition : In a separate flask, prepare a solution of this compound (1.0 equiv) and furan (1.5 equiv) in the anhydrous solvent. Transfer this solution to the addition funnel.
-
Reaction Initiation : Add the solution from the addition funnel dropwise to the vigorously stirring suspension of the Zn-Cu couple over 1-2 hours. The reaction may be mildly exothermic. Maintain the temperature near ambient using a water bath if necessary.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
-
Work-up and Quenching :
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous NH₄Cl to quench the reaction and dissolve excess zinc salts.
-
Filter the mixture through a pad of Celite® to remove the solids, washing the pad with ether.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization :
-
Purify the crude product via column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure of the resulting 2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one.
-
Section 5: Waste Management and Decontamination
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation : All waste containing this compound or other chlorinated compounds must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[11]
-
Disposal Method : Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[9] Never dispose of this material down the drain or in regular trash.[10]
-
Decontamination :
-
Glassware : Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone). Collect this rinseate in the halogenated waste container. Then, wash thoroughly with soap and water.
-
Spills : For small spills within a fume hood, absorb the material onto an inert absorbent like vermiculite or sand. Collect the contaminated absorbent in a sealed, labeled bag or container for disposal as hazardous waste.[10] For larger spills, evacuate the area and contact institutional safety personnel immediately.
-
References
-
The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC. (n.d.). National Institutes of Health. [Link]
-
Piancatelli rearrangement. (n.d.). Wikipedia. [Link]
-
Piancatelli Rearrangement. (n.d.). SynArchive. [Link]
-
Disposal process for halogenated organic material (Patent). (1984-08-28). OSTI.GOV. [Link]
-
Hazardous Waste Segregation. (n.d.). Unknown Source. [Link]
-
Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. (n.d.). Cole-Parmer. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]
-
Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. (2022-06-16). National Institutes of Health. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEIPS. [Link]
-
Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. (2022-06-16). ACS Omega. [Link]
-
1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530. (n.d.). PubChem - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,3,3-Tetrachloroacetone
Welcome to the technical support guide for the purification of 1,1,3,3-tetrachloroacetone. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this key chemical intermediate from its synthesis byproducts. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A: The synthesis of this compound, typically via the direct chlorination of acetone, is rarely a perfectly selective process. The reaction environment allows for the formation of a spectrum of chlorinated ketones and condensation products.
Common Byproducts Include:
-
Isomeric and Under-chlorinated Acetones: Due to the stepwise nature of chlorination, you will almost certainly encounter chloroacetone, 1,1-dichloroacetone, 1,3-dichloroacetone, and 1,1,3-trichloroacetone.[1][2] The relative boiling points of these compounds are often very close, making simple distillation challenging.[1]
-
Over-chlorinated Acetones: Higher chlorinated species such as pentachloroacetone can also form, especially with prolonged reaction times or excess chlorinating agent.
-
Condensation Products: The acidic conditions (from HCl generated during chlorination) can promote self-condensation of the acetone starting material, leading to impurities like mesityl oxide.[3] These are often difficult to remove by distillation alone.[3]
-
Iodinated Intermediates: If an iodine-based catalyst is used in the synthesis, high-boiling point byproducts like 1,1-dichloro-3-iodoacetone may be present.[1]
Understanding your specific impurity profile through techniques like Gas Chromatography (GC) is the critical first step in designing an effective purification strategy.[4]
Q2: Why is fractional distillation often insufficient for achieving high purity?
A: The primary challenge lies in the close boiling points of the various chlorinated acetone isomers.[1] As shown in the table below, the boiling points of key byproducts are not sufficiently different from this compound to allow for clean separation using a standard distillation setup. While fractional vacuum distillation can remove lower and higher boiling impurities, it struggles to resolve close-boiling isomers. This often results in a main fraction that is enriched in the desired product but still contaminated.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | 195.85 | ~194 (est.) | 28-30 | ~1.6 |
| 1,1,3-Trichloroacetone | 161.41 | 88-90 (at 76 mmHg) | 9-11[5] | 1.512 (at 20°C) |
| 1,3-Dichloroacetone | 126.97 | 170-175 | 41-43[2] | 1.383 (at 25°C)[2] |
| 1,1-Dichloroacetone | 126.97 | 120 | N/A | ~1.25 |
| Chloroacetone | 92.52 | 119[3] | -44.5[3] | 1.15 (at 20°C) |
Note: Data compiled from multiple sources.[2][3][5] Boiling points are at atmospheric pressure unless otherwise noted.
Purification Strategy & Troubleshooting Guide
This section provides a logical workflow and addresses common issues encountered during purification.
Logical Purification Workflow
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Troubleshooting Common Purification Issues
Q3: My distillate is still impure after fractional vacuum distillation. What went wrong and what are my next steps?
A: This is a common issue due to the co-distillation of isomeric impurities.
-
Causality: The vapor pressures of 1,1,3-trichloroacetone and other dichloro- and tetrachloro- isomers are very similar. Even with a highly efficient fractional column, achieving baseline separation is difficult.
-
Troubleshooting Steps:
-
Verify Column Efficiency: Ensure your distillation column is packed correctly and has a sufficient number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, but be aware this will also increase distillation time.
-
Check for Water Contamination: Water can form azeotropes or react with chlorinated hydrocarbons to form HCl, which can cause corrosion and further side reactions.[6] Ensure all glassware is scrupulously dry.
-
Accept Intermediate Purity: Use distillation as a bulk purification step to remove gross, non-isomeric impurities. Aim for a fraction that is enriched to >85-90% and move to a secondary purification method.
-
-
Next Step Recommendation: Proceed to Solvent Recrystallization . The different crystal lattice energies of the isomers can often be exploited for effective separation where distillation fails.
Q4: I'm trying to recrystallize my enriched this compound, but it's oiling out instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point.
-
Causality: this compound has a low melting point (28-30°C). If the solvent is too nonpolar or the solution is cooled too rapidly, the compound can separate as a supercooled liquid.
-
Troubleshooting Steps:
-
Use a More Polar Solvent System: While the compound is soluble in nonpolar solvents like hexanes, a slightly more polar solvent or a co-solvent system (e.g., hexane/diethyl ether, hexane/dichloromethane) can be more effective.[7][8] Always perform small-scale solubility tests first.[9]
-
Slow Cooling is Critical: After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, transfer it to a refrigerator or ice bath. Rapid cooling promotes oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Reduce Concentration: If the solution is too concentrated, it's more likely to oil out. Add a small amount of additional solvent, heat to re-dissolve, and attempt to cool again.[7]
-
Q5: My final product looks clean by GC, but I'm concerned about non-volatile impurities. How can I perform a final polishing step?
A: For applications requiring the absolute highest purity, such as in drug development, a final polishing step is advisable.
-
Causality: Techniques like distillation and recrystallization are excellent for removing structurally similar byproducts, but may not remove non-volatile or polymeric materials formed during synthesis.
-
Recommendation: Flash Column Chromatography. While not ideal for bulk separation of these compounds, it is an excellent final-stage technique.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A non-polar/moderately polar solvent system is effective. Start with a low polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The separation of halogenated compounds on silica is well-documented.[10][11]
-
Benefit: This method effectively separates compounds based on polarity, easily removing any baseline, non-volatile material from your highly pure product.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation (Bulk Purification)
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings). Ensure all joints are properly sealed for vacuum. Use a dry ice/acetone cold trap to protect the vacuum pump.
-
Charge the Flask: Charge the distillation flask with the crude this compound. Do not fill more than two-thirds full.
-
Evacuate: Slowly apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial low-boiling fraction, which will contain residual solvents and lower-chlorinated acetones.
-
Main Fraction: Once the head temperature stabilizes, collect the main fraction corresponding to the boiling point of your target compound at the given pressure.
-
Tails: Stop the distillation before the pot runs dry to avoid concentrating potentially unstable residues. The "tails" will contain higher-boiling impurities.
-
-
Analysis: Analyze all fractions by GC to determine purity and guide subsequent steps.
Protocol 2: Solvent Recrystallization (High-Purity Isolation)
-
Solvent Selection: In a test tube, dissolve ~20 mg of your enriched material in a minimal amount of a candidate solvent (e.g., hexanes, heptane, or a co-solvent mixture like ether/hexane) with gentle heating.[9] A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Transfer the enriched material to an Erlenmeyer flask and add the chosen solvent portion-wise while heating and swirling until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot gravity filtration to remove it.[9]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and purity by GC.
Safety First: Handling Chlorinated Acetones
This compound and its related byproducts are hazardous materials. Always consult the Safety Data Sheet (SDS) before use.[12][13]
-
Toxicity: These compounds are toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[12] They are potent lachrymators (tear-producing agents).[14]
-
Handling: Always handle these chemicals in a well-ventilated chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (inspect before use), and a lab coat.[12][13][15]
-
Spills: In case of a spill, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[15]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
References
-
Sciencemadness Wiki. (2020). Chloroacetone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13530, 1,1,3-Trichloroacetone. [Link]
-
ACS Publications. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. [Link]
-
Wikipedia. (n.d.). Chloroacetone. [Link]
-
ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
-
PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
- Unknown Source. (2023). Safety data sheet. This source could not be definitively linked.
-
MIT-IVY. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Sciencemadness Discussion Board. (2021). Simple preparation of chloroacetone - an essay. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6571, Chloroacetone. [Link]
-
ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
ResearchGate. (2025). (PDF) Troubleshooting a Distillation Column - Problem and Solution. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
University of California, Irvine. (n.d.). How to Grow Crystals. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
- 1. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Simple preparation of chloroacetone - an essay - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chloroacetone - Wikipedia [en.wikipedia.org]
- 4. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Chloroacetone | 78-95-5 [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Separation of 1,1,3,3-Tetrachloroacetone
Welcome to the technical support center for the purification and analysis of chloroacetones. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions regarding the separation of 1,1,3,3-tetrachloroacetone from other chloroacetone isomers and related impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a polychlorinated ketone that serves as a potent mutagen and is utilized as an intermediate in various organic syntheses.[1] Its purity is critical, as the presence of other chloroacetone isomers can lead to undesired side reactions, impact product yield, and introduce impurities into the final product. For instance, related compounds like 1,1,3-trichloroacetone are important intermediates in the production of pharmaceuticals such as the anti-anemia drug folic acid.[2][3][4] The structural similarity among chloroacetone isomers makes their separation a significant challenge.
Q2: What are the key physical properties I should be aware of when separating chloroacetones?
The success of a separation strategy, particularly distillation, is highly dependent on the differences in the physical properties of the components in the mixture. The boiling points of various chloroacetones are often very close, making simple distillation ineffective.
Table 1: Physical Properties of Common Chloroacetones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Chloroacetone | C₃H₅ClO | 92.52 | 119-120[5][6] | -44.5[7] |
| 1,1-Dichloroacetone | C₃H₄Cl₂O | 126.96 | ~120 | Liquid at RT |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.96 | 173 | 45 |
| 1,1,3-Trichloroacetone | C₃H₃Cl₃O | 161.41 | 88-90 (at 76 mmHg)[8][9] | 9-11[8][9] |
| This compound | C₃H₂Cl₄O | 195.86 | - | - |
| 1,1,1,3-Tetrachloroacetone | C₃H₂Cl₄O | 195.86 | - | - |
Q3: What are the primary analytical methods for assessing the purity of a chloroacetone mixture?
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the primary method for analyzing the purity of volatile and semi-volatile compounds like chloroacetones.[11][12] It provides excellent separation of isomers and allows for confident identification and quantification of impurities. Extracted ion chromatograms from GC-MS can be used to specifically identify markers like chloroacetone in complex mixtures.[13]
Q4: What are the main safety precautions for handling chloroacetones?
Chloroacetones are hazardous compounds and must be handled with extreme care in a well-ventilated fume hood.
-
Toxicity: They are toxic if inhaled, ingested, or absorbed through the skin.[6][14]
-
Lachrymator: Chloroacetone is a powerful lachrymator, meaning it causes severe eye irritation and tearing.[6][7]
-
Instability: They can be light-sensitive and may polymerize or resinify over time.[7] Some commercial preparations are stabilized with additives like calcium carbonate or epoxidized soybean oil.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation and purification of this compound.
Problem 1: My fractional distillation is failing to separate this compound from its isomers.
Question: I'm using fractional distillation to purify my synthesized this compound, but the GC analysis of my fractions shows minimal enrichment. What's going wrong?
Answer: This is a common and significant challenge. The primary cause is the close boiling points of chloroacetone isomers, which makes their separation by standard distillation technically difficult, if not impossible.[15][16]
-
Root Cause Analysis: The synthesis of chloroacetones via direct chlorination of acetone often produces a complex mixture of isomers, including mono-, di-, tri-, and tetrachlorinated species.[15][17] By-products such as 1,1,1,3-tetrachloroacetone can have boiling points that are too similar to this compound for effective separation by rectification.[16]
-
Solutions & Methodologies:
-
High-Efficiency Distillation:
-
Apparatus: Use a vacuum-jacketed Vigreux column or, for better performance, a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates.
-
Vacuum Application: Performing the distillation under reduced pressure will lower the boiling points of all components, which can help prevent thermal degradation and may slightly improve the separation efficiency.
-
Control: Maintain a very slow distillation rate (~1 drop per second) and a high reflux ratio to maximize equilibrium opportunities within the column.[18]
-
-
Switch to an Alternative Method: If high-efficiency distillation fails, it is often more practical to switch to a separation technique that does not rely on boiling point differences. Preparative chromatography is the most powerful alternative.
-
Problem 2: I'm observing sample degradation during my GC analysis or distillation.
Question: When I run my sample on the GC, I see multiple broad peaks or a declining baseline, suggesting the compound is breaking down. I've also noticed darkening of the material during distillation. How can I prevent this?
Answer: Chloroacetones are thermally labile and can degrade or polymerize when subjected to high temperatures or light.[7]
-
Root Cause Analysis:
-
Thermal Degradation: High temperatures in the GC injection port or distillation pot can cause decomposition.
-
Catalytic Effects: Acidic or basic sites on contaminated GC liners or glassware can catalyze degradation.
-
Polymerization: Exposure to light or heat can induce polymerization, often appearing as a darkening of the liquid or the formation of resinous material.[7]
-
-
Solutions & Methodologies:
-
For GC Analysis:
-
Lower Inlet Temperature: Reduce the temperature of the GC inlet to the lowest possible value that still allows for efficient volatilization of the analytes.
-
Use a Split Injection: A high split ratio minimizes the residence time of the sample in the hot inlet.
-
Check Liner: Ensure the GC inlet liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile contaminants.
-
-
For Distillation:
-
Use Vacuum: As mentioned previously, distilling under vacuum is crucial to keep the pot temperature as low as possible.[7]
-
Exclude Light: Wrap the distillation flask and column in aluminum foil to prevent light-induced polymerization.
-
Use a Stabilizer: If compatible with your downstream application, consider adding a small amount of a stabilizer like calcium carbonate (CaCO₃).[7]
-
-
Problem 3: I can't achieve baseline separation of my target compound using preparative HPLC.
Question: I'm trying to purify my crude this compound using preparative HPLC, but I have significant peak co-elution with a major impurity. How do I improve my separation?
Answer: Achieving high purity with preparative liquid chromatography requires a systematic method development approach, starting at the analytical scale.[19][20] The goal is to maximize the resolution between the target peak and its nearest impurities before scaling up.
-
Workflow for HPLC Method Development:
Caption: HPLC method development workflow.
-
Detailed Protocol: Preparative HPLC Scale-Up
-
Analytical Method Optimization:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase of water and acetonitrile.
-
Run a broad scouting gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate elution time of your compounds.
-
If resolution is poor, try a different stationary phase (e.g., Phenyl-Hexyl) which offers different selectivity for halogenated compounds.
-
Once the best column is selected, optimize the gradient. Create a shallow gradient around the elution point of your target compound to maximize separation from nearby impurities.[21]
-
-
Loading Study:
-
On the analytical column, progressively increase the injection volume until you see a loss of resolution between the target peak and the key impurity. This determines the maximum loading capacity.
-
-
Scale-Up Calculation:
-
Use the following formula to scale your flow rate from the analytical to the preparative column: FlowRate_prep = FlowRate_analyt * (Radius_prep² / Radius_analyt²)
-
Scale the sample load based on the ratio of the column volumes.
-
-
Purification Run:
-
Problem 4: I need to achieve >99% purity, but a single purification technique is insufficient.
Question: I have purified my this compound by preparative HPLC, but GC analysis still shows ~2-3% of a persistent impurity. How can I get to the final level of purity required for my research?
Answer: For ultra-high purity, a multi-step, orthogonal purification strategy is often necessary. This involves using sequential purification techniques that separate compounds based on different physical properties.
-
Orthogonal Purification Strategy: The key is to use methods that exploit different molecular properties. For example, distillation separates by volatility, chromatography separates by polarity/adsorption, and crystallization separates by solubility and crystal lattice compatibility.
-
Recommended Workflow for High Purity:
Caption: Multi-step orthogonal purification workflow.
-
Methodology Details:
-
Vacuum Distillation: First, perform a careful vacuum fractional distillation on the crude material. This is not intended to separate isomers but to remove lower-boiling precursors (e.g., trichloroacetones) and higher-boiling, non-volatile impurities (e.g., polymerization products).
-
Preparative HPLC: Take the heart-cut from the distillation and purify it using the optimized preparative HPLC method developed previously. This step is designed to perform the difficult task of separating the structurally similar isomers.
-
Recrystallization:
-
Take the purest fractions from the HPLC, combine them, and remove the solvent.
-
Dissolve the resulting oil or solid in a minimal amount of a suitable hot solvent (e.g., hexane, heptane, or a mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. The principle is that the minor impurities will remain in the solvent (mother liquor) while the pure this compound crystallizes out.
-
Filter the crystals and wash them with a small amount of the cold solvent. Dry the crystals under vacuum. This method has been shown to produce high-purity 1,1,3-trichloroacetone and is applicable here.[3]
-
-
By combining these orthogonal techniques, you can systematically remove different classes of impurities at each stage, making it possible to achieve the high purity required for demanding applications.
References
- Sigma-Aldrich. (n.d.). 1,1,3-Trichloroacetone.
- Sciencemadness.org. (2013). Separating chloroacetone from water.
- Sciencemadness Wiki. (2020). Chloroacetone.
- PrepChem.com. (n.d.). Preparation of chloroacetone.
- ChemicalBook. (2024). This compound.
- CymitQuimica. (n.d.). CAS 921-03-9: 1,1,3-Trichloroacetone.
- Merck Index. (n.d.). Chloroacetone.
- Guidechem. (n.d.). 1,1,3-Trichloroacetone.
- PubChem. (n.d.). 1,1,1-Trichloro-3,3,3-trifluoroacetone.
- Guidechem. (n.d.). What is 1,1,3-Trichloroacetone and its Applications?.
- MIT-IVY Industry Co., Ltd. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation.
- Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
- Wikipedia. (n.d.). Chloroacetone.
- ResearchGate. (n.d.). Extracted ion chromatograms (mass: 92) of chloroacetone.
- ChemicalBook. (n.d.). Chloroacetone CAS#: 78-95-5.
- Google Patents. (n.d.). EP0234503A2 - Process for the preparation of 1,1,3-trichloroacetone.
- Patsnap. (n.d.). Method for preparing 1,1,3-trichloroacetone.
- ChemicalBook. (n.d.). 78-95-5(Chloroacetone) Product Description.
- PubChem. (n.d.). Chloroacetone.
- Google Patents. (n.d.). US4251467A - Continuous preparation of chloroacetone.
- Google Patents. (n.d.). CN105461529A - Preparing method for 1,1,3-trichloroacetone.
- PubMed. (n.d.). Application of different analytical methods for determination of volatile chlorination by-products in drinking water.
- Agilent. (n.d.). Strategy for Preparative LC Purification.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Waters. (n.d.). Preparative Chromatography Solutions.
- Human Metabolome Database. (2021). Metabocard for Chloroacetone.
- PubMed. (n.d.). Preparative liquid chromatography.
- CHM 703 Lecture Notes. (n.d.). Separation Methods of Analysis.
- University of Missouri-St. Louis. (n.d.). The Fractional Distillation of a Binary Mixture.
- ResearchGate. (2025). Analysis of chlorinated paraffins in cutting fluids.
- Cengage. (n.d.). Selected Methods of Analysis.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Sigma-Aldrich. (n.d.). Chloroacetone produced by Wacker Chemie AG.
- Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method.
- Waters Corporation. (n.d.). Optimized Chromatography for Mass-Directed Purification of Peptides.
- CAMEO Chemicals - NOAA. (n.d.). CHLOROACETONE, STABILIZED.
Sources
- 1. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]
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- 4. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Chloroacetone CAS#: 78-95-5 [m.chemicalbook.com]
- 6. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloroacetone [drugfuture.com]
- 8. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 14. CHLOROACETONE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 16. EP0234503A2 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 17. CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google Patents [patents.google.com]
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- 20. Preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. waters.com [waters.com]
Introduction: The Challenge of Synthesizing 1,1,3,3-Tetrachloroacetone
As a Senior Application Scientist, I've designed this Technical Support Center to address the significant challenges researchers face in the synthesis of 1,1,3,3-tetrachloroacetone. This guide moves beyond simple protocols to explain the underlying chemical principles that make this synthesis non-trivial. Our focus here is on troubleshooting the primary hurdles: lack of selectivity and difficult purification.
This compound is a polychlorinated ketone used in specialized organic synthesis and toxicological research. It is recognized as a potent mutagen, necessitating stringent handling protocols[1]. Unlike many textbook syntheses, the preparation of this compound is notoriously difficult. The direct chlorination of acetone is a stepwise process that lacks high selectivity, inevitably producing a complex mixture of chlorinated isomers and products with varying degrees of chlorination[2][3]. The primary challenge lies not in achieving chlorination itself, but in controlling it to favor the desired 1,1,3,3-isomer and subsequently isolating it from a mixture of compounds with very similar physical properties[2].
This guide provides a framework for understanding and navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common approach is the progressive chlorination of a simpler starting material. There is no widely published, high-yield method specifically for this isomer. The synthesis generally proceeds via:
-
Direct Chlorination of Acetone: Chlorine gas is bubbled through acetone. This is a highly exothermic and difficult-to-control reaction that generates HCl as a byproduct, which can catalyze undesirable side reactions[4]. The process yields a broad spectrum of chlorinated acetones.
-
Chlorination of Dichloroacetone Intermediates: A more controlled method involves starting with a dichloroacetone, such as 1,1-dichloroacetone or 1,3-dichloroacetone. This circumvents the initial, highly reactive stages but still leads to a mixture of tetrachloro-isomers and other polychlorinated ketones.
Q2: Why is this synthesis so unselective? What are the main byproducts?
The lack of selectivity is rooted in the reaction mechanism. The chlorination of ketones proceeds through an enol or enolate intermediate[3][5]. Once the first chlorine atom is added, the acidity of the remaining α-hydrogens increases, often promoting further chlorination. Since acetone has two α-carbons (C1 and C3), chlorination can occur at both sites. This leads to a statistical mixture of products.
Your primary byproducts will be:
-
Isomers: 1,1,1,3-Tetrachloroacetone is a common isomeric impurity.
-
Under-chlorinated Products: 1,1,3-Trichloroacetone and other trichloroacetone isomers[2].
-
Over-chlorinated Products: Pentachloroacetone and hexachloroacetone[6].
-
Condensation Products: The HCl generated can catalyze the self-condensation of unreacted acetone to form mesityl oxide and other high-molecular-weight tars, which contaminate the product[4].
A European patent explicitly notes that byproducts like 1,3-dichloro-, 1,1,3,3- and 1,1,1,3-tetrachloroacetone are "practically impossible to separate technically due to their similar boiling points"[2].
Q3: How critical is temperature control during the chlorination process?
Temperature control is absolutely critical. The chlorination of acetone is highly exothermic[7].
-
Risk of Runaway Reaction: Without efficient heat removal, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure. This can cause violent boiling and potential reactor failure.
-
Impact on Selectivity: Higher temperatures tend to favor the formation of condensation products and can lead to over-chlorination. A common industrial approach for exhaustive chlorination involves gradually increasing the temperature from 80°C up to 170°C as the degree of chlorination increases[4]. Maintaining a stable, controlled temperature is key to achieving a more predictable outcome.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem: Low Yield & A Complex Mixture of Products
Q: My GC-MS analysis shows a poor distribution of products, with significant amounts of tri- and pentachloroacetones. How can I improve the yield of the tetrachloro- fraction?
This is the most common challenge and indicates a lack of control over the reaction stoichiometry and rate.
Causality:
-
Under-chlorination (High Tri-chloro Content): Insufficient chlorine has been delivered to the reaction mixture, or the reaction was stopped prematurely.
-
Over-chlorination (High Penta-/Hexa-chloro Content): An excess of chlorine was used, or the chlorine was added too quickly, creating localized areas of high concentration.
Troubleshooting Steps:
-
Monitor Chlorine Addition: Use a mass flow controller for precise delivery of chlorine gas. Avoid simply bubbling gas from a cylinder.
-
Staged Reaction: Consider a two-stage approach. First, synthesize and purify a dichloroacetone intermediate. Then, in a second step, chlorinate this intermediate with a more precise stoichiometry of chlorine.
-
Vigorous Stirring: Ensure the reaction mixture is vigorously stirred to improve gas-liquid mass transfer and prevent localized high concentrations of chlorine.
-
Reaction Monitoring: If possible, take aliquots during the reaction for rapid GC analysis to track the disappearance of the starting material and the appearance of intermediates and the target product. Stop the chlorine flow when the optimal distribution is reached.
Problem: The Reaction Mixture is Turning Dark Brown or Black
Q: My reaction started as a pale yellow solution but has now developed a dark, tar-like consistency. What is happening?
This indicates the formation of condensation byproducts.
Causality: The hydrogen chloride (HCl) gas produced during the chlorination reaction is an acid catalyst. It promotes the acid-catalyzed self-condensation of any remaining acetone starting material to form mesityl oxide and higher oligomers[4]. These unsaturated compounds can further react and polymerize under the harsh reaction conditions, leading to the observed dark color.
Troubleshooting Steps:
-
Use a Chlorinated Starting Material: Begin the synthesis with 1,1-dichloroacetone or 1,3-dichloroacetone instead of acetone. This eliminates the most reactive starting material for condensation.
-
Work in a Suitable Solvent: Running the reaction in a stable, chlorinated solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity) can dilute the reactants and minimize intermolecular condensation.
-
Gas Sparging: A slow stream of an inert gas (like nitrogen) can help to remove the generated HCl from the reaction vessel as it forms, reducing its catalytic activity.
Problem: Purification is Failing
Q: I've confirmed by GC-MS that my crude product contains this compound, but I cannot separate it from the other isomers by fractional distillation.
This is a known and significant challenge.
Causality: Isomers of tetrachloroacetone have very similar molecular weights and structures, resulting in boiling points that are too close for effective separation by standard laboratory fractional distillation columns[2].
Troubleshooting Strategies:
-
Accept an Isomeric Mixture: For some applications, an isomeric mixture may be acceptable. This is the most practical solution.
-
Preparative Chromatography: While challenging for large quantities, silica gel column chromatography may offer a route for separation on a research scale. A non-polar eluent system would be required. Purification of 1,1,3-trichloroacetone has been reported using a petroleum ether:ethyl acetate system[8].
-
Fractional Crystallization: If the target isomer has a significantly different melting point from its impurities and can be induced to crystallize, low-temperature fractional crystallization from a suitable solvent could be attempted. This requires characterization of the mixture's thermal properties.
Data Presentation
Table 1: Properties of Acetone Chlorination Products
This table highlights the challenge of purification by distillation. Note the close boiling points of the trichloro- and tetrachloro- isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,3-Trichloroacetone | 921-03-9 | C₃H₃Cl₃O | 161.41 | 182-184 |
| 1,1,1-Trichloroacetone | 918-00-3 | C₃H₃Cl₃O | 161.41 | 149 |
| This compound | 632-21-3 | C₃H₂Cl₄O | 195.86 | ~196-198 (est.) |
| Pentachloroacetone | 1768-31-6 | C₃H₁Cl₅O | 230.31 | 192-194 |
| Hexachloroacetone | 116-16-5 | C₃Cl₆O | 264.75 | 204 |
(Note: Boiling point for this compound is an estimate as precise literature values are scarce; other values are from various chemical suppliers and databases.)
Visualizations
Synthesis and Byproduct Pathway
Troubleshooting Workflow
Representative Experimental Protocol
Disclaimer: This protocol describes a general method for producing a mixture of polychlorinated acetones. It is NOT optimized for selectivity towards this compound and requires stringent safety precautions. The product will be a crude mixture requiring advanced purification techniques.
Objective: To synthesize a tetrachloroacetone-rich mixture from 1,3-dichloroacetone.
Materials:
-
1,3-Dichloroacetone (98%)
-
Chlorine gas (anhydrous)
-
Nitrogen gas (inert)
-
Round-bottom flask with four necks
-
Mechanical stirrer
-
Gas inlet tube extending below the liquid surface
-
Condenser with a gas outlet to a neutralizing scrubber (e.g., NaOH solution)
-
Thermometer
-
Heating mantle with temperature controller
-
Mass flow controller for chlorine gas
Procedure:
-
Setup: Assemble the four-neck flask with the mechanical stirrer, gas inlet tube, condenser, and thermometer. Ensure all glassware is dry. The outlet of the condenser must be connected to a scrubber to neutralize excess chlorine and HCl gas.
-
Inert Atmosphere: Purge the system with nitrogen gas.
-
Charge Reactor: Charge the flask with 1,3-dichloroacetone (1.0 mol).
-
Heating: Begin stirring and heat the dichloroacetone to 80-90°C.
-
Chlorine Addition: Once the temperature is stable, begin bubbling chlorine gas into the liquid at a slow, controlled rate via the mass flow controller. A typical rate would be ~0.2-0.5 mol/hour.
-
Temperature Control: The reaction is exothermic. Monitor the temperature closely and use external cooling (e.g., a water bath) as needed to maintain the temperature in the 90-110°C range. A runaway reaction is a significant hazard.
-
Monitoring: Periodically (e.g., every hour), stop the chlorine flow, take a small aliquot of the reaction mixture, and analyze by GC to monitor the conversion of the starting material.
-
Completion: Continue adding chlorine until the GC analysis shows that the dichloroacetone has been consumed and a desirable (or maximal) amount of tetrachloroacetone has been formed. This will likely require adding at least 2.0 mol equivalents of Cl₂.
-
Purging: Stop the chlorine flow and purge the system with nitrogen for 30 minutes to remove any remaining dissolved chlorine and HCl.
-
Workup: Cool the crude reaction mixture. The resulting yellowish oil is a mixture of chlorinated acetones.
-
Purification: Attempt purification via vacuum distillation, acknowledging that a clean separation of isomers will be highly unlikely. Further purification would require preparative chromatography.
References
- Google Patents. (n.d.). RU2225858C2 - Chloroacetone production process.
- Google Patents. (n.d.). Method for preparing 1,1,3-trichloroacetone.
- Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
-
MIT-IVY Industry Co., Ltd. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. Retrieved from [Link]
-
Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]
-
Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250–1266. Available from [Link]
-
ResearchGate. (n.d.). (PDF) The chlorination of acetone: A complete kinetic analysis. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105461529A - Preparing method for 1,1,3-trichloroacetone.
- Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method.
-
Aure Chemical. (n.d.). How to Prepare Hexachloroacetone via the Catalytic Liquid-phase Chlorination Reaction of Acetone. Retrieved from [Link]
- Google Patents. (n.d.). US3265740A - Process for chlorinating acetone and acetylacetone.
-
Borries, M. (1916). The chlorination of acetone. University of Louisville. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trichloroacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]
Sources
- 1. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]
- 2. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2225858C2 - Chloroacetone production process - Google Patents [patents.google.com]
- 7. ir.library.louisville.edu [ir.library.louisville.edu]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Byproduct Formation in 1,1,3,3-Tetrachloroacetone Reactions
Welcome to the Technical Support Center for navigating the complexities of reactions involving 1,1,3,3-tetrachloroacetone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive ketone in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation, ensuring the integrity and success of your experiments.
Section 1: Understanding the Reactivity of this compound
This compound is a potent electrophile, a characteristic stemming from the significant inductive electron-withdrawing effects of the four chlorine atoms flanking the carbonyl group. This heightened reactivity, while synthetically useful, also opens avenues for several competing reaction pathways and the subsequent formation of unwanted byproducts. The primary reaction of interest for many researchers is the Favorskii rearrangement , which theoretically yields 3,3-dichloroacrylic acid. However, the reality of the reaction environment often leads to a mixture of products that can complicate purification and reduce yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I can expect in the Favorskii rearrangement of this compound?
A1: Besides the desired 3,3-dichloroacrylic acid, several other species can be formed. The most commonly reported byproducts include:
-
2-Hydroxy-3,3-dichloroacrylic acids: Formed through the nucleophilic addition of hydroxide to the cyclopropanone intermediate.
-
2,2-Dichloroacetic acid: Arises from a competing haloform reaction pathway.
-
Chloranilic acid: Can be formed in small amounts under certain conditions.
-
Unreacted starting material and other chlorinated acetone isomers: The purity of the initial this compound is crucial, as isomers like 1,1,1,3-tetrachloroacetone can lead to different rearrangement or haloform products.
Q2: My reaction is yielding a significant amount of dark, tar-like material. What is the likely cause?
A2: The formation of dark, insoluble materials is often due to polymerization of the acrylic acid product, especially at elevated temperatures or under strongly acidic or basic conditions. Self-condensation of the starting material or byproducts can also contribute to this.
Q3: How can I confirm the identity of the byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and providing initial identification based on mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for each component in the mixture. Specific chemical shifts and coupling constants can help differentiate between the desired product and various byproducts.
Q4: Can impurities in my starting this compound affect byproduct formation?
A4: Absolutely. Commercial this compound can contain other chlorinated acetone isomers, such as 1,1,1,3-tetrachloroacetone and various trichloroacetone isomers.[1][2] These impurities will react under the same conditions, leading to a more complex product mixture that is challenging to purify. It is highly recommended to assess the purity of your starting material by GC-MS before use.
Section 3: Troubleshooting Guide: The Favorskii Rearrangement
This section provides a structured approach to troubleshooting common issues encountered during the Favorskii rearrangement of this compound to 3,3-dichloroacrylic acid.
Issue 1: Low Yield of 3,3-Dichloroacrylic Acid
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | Higher temperatures can favor side reactions like the haloform pathway and promote polymerization of the product. | Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the base. |
| Incorrect Base Stoichiometry | An excess of a strong base can lead to the formation of the 2-hydroxy-3,3-dichloroacrylic acid byproduct and promote decomposition. | Use a slight excess of a milder base, such as sodium or potassium carbonate, and add it portion-wise to control the reaction rate and exotherm. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of intermediates and the reaction pathway. | Aprotic solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred. The use of alcohols can lead to the formation of esters as byproducts. |
| Premature Work-up | The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure the consumption of the starting material before quenching the reaction. |
Issue 2: High Proportion of Haloform Byproduct (2,2-Dichloroacetic acid)
The haloform reaction is a known competing pathway for α-polyhalogenated ketones.[3]
Underlying Cause: The presence of a trichloromethyl group, which can be cleaved by a nucleophile, is a prerequisite for the haloform reaction. While this compound does not possess a trichloromethyl group, impurities such as 1,1,1,3-tetrachloroacetone do. Additionally, under certain conditions, rearrangement or further chlorination in situ could potentially lead to species susceptible to the haloform reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high haloform byproduct.
Issue 3: Formation of 2-Hydroxy-3,3-dichloroacrylic acid
Mechanism of Formation: This byproduct arises from the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the cyclopropanone intermediate, followed by ring-opening.
Mitigation Strategies:
-
Choice of Base: The use of alkoxide bases (e.g., sodium ethoxide in ethanol) will lead to the formation of the corresponding ester, which can then be hydrolyzed to the carboxylic acid in a separate step. This can often provide a cleaner reaction profile.
-
Controlled Addition of Aqueous Base: If using an aqueous hydroxide solution, add it slowly and at a low temperature to minimize the concentration of free hydroxide ions available to attack the cyclopropanone intermediate.
-
Solvent System: Using a two-phase system (e.g., diethyl ether and aqueous base) with vigorous stirring can sometimes help to control the concentration of the base in the organic phase where the reaction is occurring.
Section 4: Experimental Protocols
Protocol 1: Optimized Favorskii Rearrangement of this compound
This protocol is designed to maximize the yield of 3,3-dichloroacrylic acid while minimizing byproduct formation.
Materials:
-
This compound (high purity, >98%)
-
Sodium Carbonate (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in anhydrous diethyl ether (10 mL per gram of ketone).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Prepare a solution of sodium carbonate (1.1 equivalents) in deionized water (10 mL per gram of carbonate).
-
Slowly add the sodium carbonate solution to the stirred ketone solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or by taking small aliquots for GC-MS analysis.
-
Once the reaction is complete, cool the mixture back to 0-5°C and slowly acidify with concentrated hydrochloric acid to a pH of ~1.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Protocol 2: Analytical Characterization by GC-MS
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Quench with a small amount of dilute acid.
-
Extract with diethyl ether or another suitable organic solvent.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Illustrative):
| Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-400 amu |
Section 5: Mechanistic Insights and Visualizations
The Favorskii Rearrangement Pathway and Competing Reactions
The following diagram illustrates the central role of the cyclopropanone intermediate and the branching points that lead to the desired product and major byproducts.
Caption: Reaction pathways in the Favorskii rearrangement.
References
-
MIT-IVY Chemicals Industry. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. Retrieved from [Link]
- Google Patents. (1987). Process for the preparation of 1,1,3-trichloroacetone. EP0234503B1.
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloform reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
SciTePress. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β,β-DIMETHYLACRYLIC ACID. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,1,3,3-Tetrachloroacetone
Welcome to the comprehensive technical support guide for 1,1,3,3-tetrachloroacetone. This resource is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this highly reactive polychlorinated ketone. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, ensure safety, and achieve reliable results.
I. Understanding this compound: A Primer
This compound (TCA) is a potent mutagenic compound with the chemical formula C₃H₂Cl₄O.[1] Its utility as a precursor in various chemical syntheses is significant, though its high reactivity and hazardous nature demand careful handling and a thorough understanding of its chemical behavior. This guide will address common challenges encountered during its synthesis and application, with a focus on practical, actionable solutions.
Key Properties at a Glance:
| Property | Value | Source |
| CAS Number | 632-21-3 | [1] |
| Molecular Formula | C₃H₂Cl₄O | [1] |
| Molecular Weight | 195.86 g/mol | [1] |
| Appearance | Oily liquid | Inferred from[2] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate | [2] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general use of this compound.
1. What are the primary hazards associated with this compound and what are the essential safety precautions?
Essential Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][5]
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with an appropriate organic vapor cartridge.[3]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6] Given its hygroscopic nature, storage under an inert atmosphere at -20°C is recommended.[2]
2. How should I properly dispose of waste containing this compound?
Waste containing chlorinated ketones is considered hazardous waste and must be disposed of according to local, state, and federal regulations.
-
Segregation: Do not mix chlorinated waste with non-chlorinated waste.[7]
-
Labeling: Clearly label the waste container as "Hazardous Waste - Chlorinated Ketones" and list the contents.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[3][7][8] Never pour it down the drain.
3. What are the typical impurities I might find in commercially available this compound?
Commercial samples of polychlorinated acetones can contain isomers and compounds with different degrees of chlorination. For instance, in the synthesis of 1,1,3-trichloroacetone, common by-products include 1,3-dichloroacetone and other trichloroacetone isomers.[9] Therefore, it is plausible that a sample of this compound could contain other tetrachloroacetone isomers or trichloroacetone species. Purification by distillation is often necessary to remove these impurities.[10]
4. How can I monitor the progress of a reaction involving this compound?
Several analytical techniques can be employed:
-
Gas Chromatography (GC): GC is a robust method for monitoring the disappearance of the starting material and the appearance of products, especially for volatile compounds.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and effective way to get a qualitative sense of the reaction's progress. However, visualization may require a potassium permanganate stain or other suitable developing agent, as chlorinated ketones may not be UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the disappearance of reactant signals and the emergence of product signals. This is particularly useful for identifying intermediates and by-products.
III. Troubleshooting Guide: Synthesis of this compound
Problem 1: Low Yield of this compound
| Potential Cause | Explanation & Solution |
| Incomplete Chlorination | The reaction may not have gone to completion. Solution: Extend the reaction time or increase the rate of chlorine gas addition. Monitor the reaction by GC or NMR to ensure full conversion of the starting material. |
| Over-chlorination | Excessive chlorination can lead to the formation of pentachloroacetone and other more highly chlorinated by-products. Solution: Carefully control the stoichiometry of the chlorinating agent. Consider using a milder chlorinating agent or adjusting the reaction temperature. |
| Side Reactions | Acid-catalyzed self-condensation of acetone or its chlorinated derivatives can occur, especially at elevated temperatures. Solution: Maintain a lower reaction temperature and consider using a catalyst that favors chlorination over condensation. |
| Loss during Workup | Polychlorinated acetones can be volatile. Solution: Use a cooled receiving flask during any distillation or evaporation steps. Minimize the time the product is exposed to reduced pressure. |
Problem 2: Formation of Multiple By-products
Caption: Stepwise chlorination of acetone leading to a mixture of chlorinated products.
| Potential Cause | Explanation & Solution |
| Lack of Selectivity | The direct chlorination of acetone is a stepwise process that can yield a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers. Solution: Consider a two-step approach. First, synthesize and purify a dichloroacetone isomer, and then perform a second chlorination to obtain the desired tetrachloroacetone. This can improve the selectivity of the final step. Using a catalyst, such as iodine, has been shown to improve selectivity in the synthesis of 1,1,3-trichloroacetone and may be applicable here.[9] |
| Isomer Formation | Both 1,1,3,3- and 1,1,1,3-tetrachloroacetone can be formed. Solution: The separation of these isomers by distillation can be challenging due to similar boiling points.[9] Careful fractional distillation using a column with a high number of theoretical plates may be necessary. Alternatively, the crude mixture can sometimes be used directly in subsequent reactions if the isomers do not interfere. |
Problem 3: Difficult Purification
| Potential Cause | Explanation & Solution |
| Similar Boiling Points of By-products | As mentioned, isomers and other polychlorinated acetones can have close boiling points, making separation by distillation difficult. Solution: Use a high-efficiency fractional distillation column. Alternatively, consider converting the crude product to a solid derivative, which can be purified by recrystallization and then converted back to the desired ketone. |
| Thermal Instability | Polychlorinated ketones can be thermally labile and may decompose upon heating during distillation. Solution: Perform the distillation under reduced pressure to lower the boiling point. Ensure the distillation apparatus is clean and free of any basic or acidic residues that could catalyze decomposition. |
IV. Troubleshooting Guide: The Favorskii Rearrangement
The Favorskii rearrangement of this compound is a key reaction for the synthesis of 3,3-dichloroacrylic acid. However, this reaction is often accompanied by the formation of several by-products.[10]
Caption: Reaction pathways in the base-mediated reaction of this compound.
Problem 1: Low Yield of 3,3-Dichloroacrylic Acid
| Potential Cause | Explanation & Solution |
| Formation of 2-Hydroxy-3,3-dichloropropionic Acid | This is a common by-product formed from the rearrangement.[10] Solution: The formation of this by-product is inherent to the reaction mechanism under certain conditions. Modifying the reaction temperature or the base used may alter the product distribution. Careful purification is necessary to separate it from the desired product. |
| Haloform Reaction | The presence of a strong base can lead to a haloform-type reaction, cleaving the molecule to form 2,2-dichloroacetic acid.[10] Solution: Use a milder base or carefully control the stoichiometry of the base. Running the reaction at a lower temperature may also suppress this side reaction. |
| Formation of Chloranilic Acid | This highly colored by-product can also be formed in small amounts.[10] Solution: While difficult to completely avoid, its formation is generally minor. It can be removed during the purification of the desired acid. |
Problem 2: Complex Product Mixture and Difficult Purification
| Potential Cause | Explanation & Solution |
| Multiple Acidic Products | The reaction can yield a mixture of several acidic compounds.[10] Solution: Purification can be achieved by fractional distillation of the corresponding esters followed by hydrolysis, or by careful recrystallization of the acidic products. |
| Incomplete Reaction | Unreacted this compound may remain in the reaction mixture. Solution: Ensure sufficient reaction time and adequate mixing. Monitor the reaction by TLC or GC to confirm the complete consumption of the starting material. |
V. Experimental Protocols
Note: The following protocols are generalized procedures based on the synthesis of analogous compounds and should be adapted and optimized for specific experimental setups. All work should be performed in a well-ventilated fume hood with appropriate PPE.
Protocol 1: General Procedure for the Chlorination of Dichloroacetone
This procedure is adapted from the synthesis of 1,1,3-trichloroacetone and can be used as a starting point for the synthesis of this compound.[9]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), add 1,1-dichloroacetone (1.0 eq) and a catalytic amount of iodine (0.05 eq).
-
Reaction: While stirring vigorously, bubble chlorine gas through the solution at a controlled rate. Maintain the reaction temperature between 20-30°C using a water bath.
-
Monitoring: Monitor the progress of the reaction by GC analysis of aliquots. The appearance of a new peak corresponding to the tetrachloroacetone and the disappearance of the dichloroacetone peak will indicate the reaction's progress.
-
Workup: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine and HCl. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: General Procedure for the Favorskii Rearrangement
This procedure is based on the rearrangement of this compound to 3,3-dichloroacrylic acid.[10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether.
-
Reaction: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq). Stir the biphasic mixture vigorously.
-
Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: After the reaction is complete, separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to a pH of ~1. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude acidic product mixture.
-
Purification: The crude product can be purified by recrystallization or by conversion to its methyl ester, followed by distillation and subsequent hydrolysis.
VI. Characterization Data (Reference)
While specific NMR data for this compound is not available in the searched resources, the following data for its analogue, 1,1,3-trichloroacetone, can be used for comparative purposes.
-
¹³C NMR (CDCl₃): Chemical shifts are expected for the carbonyl carbon and the two chlorinated carbons.[9]
-
¹H NMR (CDCl₃): A singlet is expected for the proton on the dichlorinated carbon.[12]
-
IR Spectrum: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1740-1720 cm⁻¹.
VII. References
-
Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone. Retrieved from
-
PubChem. (n.d.). 1,1,3-Trichloroacetone. Retrieved from [Link]
-
MIT-IVY Industry Co., Ltd. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Rappe, C., & Andersson, K. (1969). Favorsky Rearrangements. XV. Products and By-products from the Rearrangement of Tetrahalo Ketones. Acta Chemica Scandinavica, 23, 2839-2848. Retrieved from [Link]
-
National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). CN105461529A - Preparing method for 1,1,3-trichloroacetone. Retrieved from
-
Myers, A. G. (n.d.). Favorskii Rearrangement. Andrew G. Myers Research Group. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method. Retrieved from
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Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,1-trichloroethane. Retrieved from [Link]
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Google Patents. (n.d.). US2337489A - Purification of ketones. Retrieved from
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ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone?. Retrieved from [Link]
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Oxford Academic. (n.d.). Route from 1,1,1,3-Tetrachloro-3-phenylpropane to Ethynyl Phenyl Ketone Involving Elimination of Hydrogen Chloride and 1,3-Proton Transfer. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved from [Link]
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New England Disposal Technologies. (2024). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). Retrieved from [Link]
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CPAchem. (2023). Safety data sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]
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YouTube. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). CN1772718A - Production process of 1, 1, 2, 3-tetrachloro propane. Retrieved from
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ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. Retrieved from [Link]
-
Google Patents. (n.d.). WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene. Retrieved from
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Reddit. (2019). ketone halogenation but for some reason a chlorine gets kicked off the benzene ring? help?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001659). Retrieved from [Link]
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Technical Support Center: Degradation of 1,1,3,3-Tetrachloroacetone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,1,3,3-tetrachloroacetone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. It is important to note that while extensive research exists on the degradation of many chlorinated compounds, specific literature on this compound is limited. Therefore, this guide synthesizes established principles from related chlorinated alkanes and ketones to provide a robust framework for your research.
Section 1: Understanding the Degradation Landscape of this compound
This compound is a halogenated ketone, and its environmental fate is governed by both abiotic and biotic transformation processes. Due to the presence of electron-withdrawing chlorine atoms, the molecule is susceptible to nucleophilic attack and reductive processes.
Anticipated Degradation Pathways
Based on the chemistry of similar chlorinated compounds, two primary degradation routes are likely for this compound: abiotic and biotic degradation.
Abiotic Degradation:
Abiotic degradation pathways are those that occur without the intervention of microorganisms and are primarily driven by chemical reactions with naturally occurring substances in the environment.[1] For this compound, these may include:
-
Hydrolysis: The carbon-chlorine bond can be susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group. This reaction is often pH-dependent.
-
Reductive Dechlorination: In the presence of reducing agents such as certain iron minerals (e.g., zero-valent iron), reductive dechlorination can occur, where a chlorine atom is replaced by a hydrogen atom.[2][3]
Biotic Degradation:
Microbial activity is a significant driver of the degradation of many chlorinated compounds.[4][5][6] For this compound, biotic degradation could proceed via several mechanisms, particularly under anaerobic conditions:
-
Reductive Dechlorination: This is a common pathway for highly chlorinated compounds where microorganisms use the chlorinated compound as an electron acceptor.[2][3][7][8] This process typically occurs in a stepwise manner, removing one chlorine atom at a time.
-
Cometabolism: In some cases, microorganisms may degrade a compound not as a primary energy source, but through the action of enzymes produced for other purposes.[5]
The following diagram illustrates a hypothetical degradation pathway for this compound, integrating both abiotic and biotic steps.
Sources
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Technical Support Center: Stabilizing 1,1,3,3-Tetrachloroacetone for Storage
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and stabilization of 1,1,3,3-tetrachloroacetone (CAS No. 632-21-3). This highly reactive polychlorinated ketone is a potent mutagen and a valuable intermediate in complex organic synthesis; however, its utility is matched by its inherent instability.[1] This document moves beyond simple procedural steps to explain the chemical principles governing its degradation, empowering you to maintain product purity and ensure experimental reproducibility.
FAQ: Understanding the Inherent Instability of this compound
This section addresses the fundamental reasons behind the compound's instability.
Q1: We just received a new bottle of this compound. Why does it require such specific storage conditions?
A1: this compound is structurally prone to degradation through several pathways. The primary mechanism is the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination.[2] This reaction is often initiated by trace impurities, such as moisture, metals, or basic residues on container surfaces. The HCl produced can then catalyze further decomposition, creating an auto-catalytic cycle that rapidly degrades the material. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate hydrolysis and HCl formation.[3]
Q2: Our previously clear this compound has developed a yellow or brownish tint. What causes this discoloration?
A2: The development of a yellow or brown color is a clear visual indicator of degradation. This is analogous to the behavior of similar compounds like 1,1,3-trichloroacetone, which is described as a colorless to reddish liquid.[4] The color results from the formation of conjugated unsaturated systems and polymeric byproducts. As HCl is eliminated from the parent molecule, double bonds are formed. These reactive intermediates can then polymerize, leading to larger, colored molecules that contaminate the product and reduce its purity.
Q3: We noticed a pressure buildup in a bottle that was stored at room temperature. Is this dangerous?
A3: Yes, this is a significant safety concern. The pressure buildup is caused by the formation of gaseous hydrogen chloride (HCl) as the acetone degrades. At elevated temperatures, this degradation process accelerates, leading to a potentially dangerous increase in head pressure within the container. This underscores the critical importance of storing the material at the recommended low temperatures to minimize the rate of decomposition.[3]
Q4: How does moisture affect the stability of this compound?
A4: Moisture is highly detrimental to the stability of halogenated ketones.[5] this compound is hygroscopic, and water can initiate hydrolysis of the chloro-substituents.[3] This reaction not only consumes the parent compound but also produces HCl, which, as mentioned, catalyzes further degradation. Therefore, storage under a dry, inert atmosphere is crucial to prolonging shelf life.
Troubleshooting Guide: Common Storage Issues
This section provides solutions to specific problems encountered during storage and handling.
Q1: Our analysis shows the purity of our stored this compound has dropped significantly. What happened?
A1: A significant drop in purity is almost certainly due to chemical decomposition. The likely cause is improper storage, such as exposure to temperatures above the recommended -20°C, ingress of atmospheric moisture into the container, or contamination.[3] The degradation pathway likely involves the elimination of HCl, leading to a mixture of chlorinated, unsaturated byproducts and polymers. Repurification by fractional distillation under reduced pressure may be possible, but it is often challenging due to the close boiling points of the various degradation products.[6] It is critical to first identify the impurities to assess if purification is feasible or if the batch should be discarded according to safety protocols.
Q2: I've observed that storing this compound in an aluminum container led to rapid darkening and decomposition. Why?
A2: This is a classic material incompatibility. Chlorinated solvents, in general, should not be stored in aluminum containers.[7] Aluminum can react with chlorinated compounds, especially in the presence of trace moisture, to form aluminum chloride (AlCl₃). AlCl₃ is a powerful Lewis acid that can vigorously catalyze the dehydrochlorination and polymerization of this compound, leading to rapid and sometimes exothermic decomposition. Always use glass or other recommended resistant materials.
Q3: We don't have a -20°C freezer. Can we store it in a standard refrigerator (4°C)?
A3: While refrigeration at 4°C is better than ambient temperature, the recommended storage condition is a -20°C freezer.[3] Chemical reaction rates, including degradation, are significantly reduced at lower temperatures. Storing at 4°C will offer a shorter shelf life compared to -20°C. If a -20°C freezer is unavailable, you should procure smaller quantities that will be consumed quickly and monitor the material closely for any signs of decomposition, such as color change or pressure buildup. For analogous, less-halogenated ketones, refrigeration is often cited as a minimum requirement.[5][8]
Experimental Protocols
Protocol 1: Optimal Storage and Handling of this compound
This protocol outlines the validated procedure for receiving and storing the compound to maximize its shelf life.
-
Initial Inspection: Upon receipt, inspect the container seal for integrity. The compound should be a clear, colorless to pale yellow oil.
-
Inert Atmosphere Blanketing: If the compound will be stored for an extended period or opened multiple times, it is critical to work in a fume hood and blanket the headspace with a dry, inert gas like argon or nitrogen before resealing. This displaces moisture and oxygen, key initiators of degradation.
-
Sealing: Ensure the container is tightly closed. Use a cap with a chemically resistant liner (e.g., PTFE).
-
Secondary Containment: Place the primary container inside a compatible, sealed secondary container to manage potential leaks and protect from ambient moisture.
-
Storage Location: Immediately place the container in a designated -20°C freezer.[3] The area should be reserved for hazardous chemicals and properly labeled.
-
Log Management: Maintain a log for each bottle, noting the date of receipt, dates it was opened, and any visual observations. Discard material that shows significant discoloration or has been stored beyond its recommended shelf life, following institutional safety procedures.
Data Presentation: Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer)[3] | Minimizes the rate of dehydrochlorination and other degradation reactions. |
| Atmosphere | Dry, Inert (Argon or Nitrogen)[3] | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Light Exposure | Store in an amber or opaque container | While not explicitly documented, photochemical degradation is a risk for many chlorinated compounds.[9] |
| Container | Borosilicate Glass with PTFE-lined cap | Provides broad chemical resistance and prevents catalytic decomposition from metallic impurities. |
Protocol 2: Material Compatibility Assessment
Choosing the correct materials for storage and transfer is critical to prevent contamination and degradation.
-
Container Selection: Primary storage containers should be borosilicate glass. For transfer tubing or seals, use perfluorinated polymers like PTFE.
-
Avoid Incompatible Materials: A list of materials to avoid is summarized in the table below. This is based on general compatibility with chlorinated solvents and ketones. User verification for the specific application is mandatory.
-
Testing Protocol: Before committing to a new material for long-term contact, perform a small-scale immersion test. Submerge a sample of the material in this compound for at least 72 hours and observe for any degradation of the material (swelling, discoloration, embrittlement) or the chemical (color change).
Data Presentation: Material Compatibility Chart
| Material Class | Compatible | Incompatible / Requires Testing |
| Metals | Stainless Steel (316, 304), Hastelloy C | Aluminum , Carbon Steel, Copper, Brass, Zinc[7][10] |
| Plastics | PTFE, PFA, FEP (Teflon® family) | Polypropylene (PP), Polyethylene (HDPE, LDPE), PVC, Acetal, Nylon[11] |
| Elastomers | Perfluoroelastomers (FFKM) | Buna-N (Nitrile), EPDM, Neoprene, Silicone, Viton® (FKM) requires testing |
Mandatory Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates the likely primary degradation mechanism for this compound, which proceeds via an auto-catalyzed dehydrochlorination reaction.
Caption: Auto-catalytic degradation of this compound via HCl elimination.
Workflow for Receiving and Storing
This workflow ensures that all necessary precautions are taken from the moment a new shipment arrives.
Caption: Standard operating procedure for the safe receipt and storage of the compound.
References
-
Wacker Chemie AG. 1,1,3 Trichloroacetone (1,1,3-TCA). Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. Available at: [Link]
-
PubChem, National Institutes of Health. 1,1,3-Trichloroacetone. Available at: [Link]
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Tersus Environmental. Chlorinated Solvents. Available at: [Link]
-
Groundwater Services, Inc. pH Control for Enhanced Reductive Bioremediation of Chlorinated Solvent Source Zones. Available at: [Link]
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MDPI. Novel Oxidation Strategies for the In Situ Remediation of Chlorinated Solvents from Groundwater—A Bench-Scale Study. Available at: [Link]
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REGENESIS. Remediation of Chlorinated Solvents with PlumeStop®. Available at: [Link]
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ECETOC. An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. Available at: [Link]
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Semprini, L. In situ bioremediation of chlorinated solvents. Available at: [Link]
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CP Lab Safety. Chemical Compatibility by Container Resin. Available at: [Link]
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PubChem, National Institutes of Health. 1,3-Dichloroacetone. Available at: [Link]
-
Princeton University EHS. CHEMICAL COMPATIBILITY STORAGE CODES. Available at: [Link]
- Google Patents. Process for the preparation of 1,1,3-trichloroacetone.
-
Wikipedia. 1,1,1-Trichloroacetone. Available at: [Link]
-
IRIS-AperTO. Photocatalytic degradation of acetone, acetaldehyde and toluene in gas-phase: comparison between nano and micro-sized. Available at: [Link]
- Google Patents. 1,1,3-trichloroacetone preparation method.
-
Pharmaffiliates. 1,1,3-Trichloroacetone. Available at: [Link]
-
MDPI. Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects. Available at: [Link]
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Technical Support Center: Optimizing Reactions with 1,1,3,3-Tetrachloroacetone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3-tetrachloroacetone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. The information presented here is based on established chemical principles and field-proven insights.
Section 1: Understanding the Reagent - FAQs
Q1: What are the key properties and common impurities of this compound that can affect my reaction?
A1: this compound is a potent mutagen and a highly reactive polychlorinated ketone.[1] Its reactivity stems from the presence of four electron-withdrawing chlorine atoms, which activate the carbonyl group and the α-protons.
Common impurities often include under-chlorinated acetones such as 1,1,3-trichloroacetone and 1,3-dichloroacetone, as well as over-chlorinated byproducts.[2] The presence of these impurities can lead to a variety of side reactions and make it difficult to achieve high yields of the desired product. For high-yield reactions, it is crucial to use this compound of the highest possible purity.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: Due to its potential mutagenicity and corrosive nature, this compound must be handled with extreme care in a well-ventilated chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Section 2: Troubleshooting Low Yields in Cyclopentenone Synthesis
The reaction of this compound with alkenes to form substituted cyclopentenones is a powerful synthetic tool. However, achieving high yields can be challenging. This section addresses common issues encountered during this synthesis.
Q3: I'm attempting to synthesize a dichlorocyclopentenone from this compound and an alkene, but my yields are consistently low. What are the likely causes?
A3: Low yields in this reaction can often be attributed to several factors, including the purity of the starting materials, suboptimal reaction conditions, and competing side reactions.
Troubleshooting Workflow for Low Yields in Dichlorocyclopentenone Synthesis
Sources
Technical Support Center: Safe Disposal of 1,1,3,3-Tetrachloroacetone Waste
Introduction: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,1,3,3-tetrachloroacetone waste. As a polychlorinated ketone and potent mutagen, this compound requires meticulous management to ensure laboratory safety and environmental compliance.[1][2] This document moves beyond simple procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions during your experimental work.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of this compound is fundamental to its safe management. Its chemical structure, characterized by four chlorine atoms alpha to a carbonyl group, imparts significant reactivity and toxicity.
Key Hazards:
-
Mutagenicity: this compound is a potent mutagen, meaning it can cause permanent and transmissible changes to the genetic material of a cell.[1][2]
-
Reactivity: As a ketone with electron-withdrawing chlorine atoms on the alpha carbons, it is susceptible to nucleophilic attack and can participate in hazardous reactions if improperly mixed with other chemical wastes.
-
Environmental Persistence: Like many halogenated organic compounds, it is not readily biodegradable and can persist in the environment, posing long-term risks.
| Property | Value | Source |
| CAS Number | 632-21-3 | [1] |
| Molecular Formula | C₃H₂Cl₄O | [1] |
| Molecular Weight | 195.86 g/mol | [1] |
| Description | Polychlorinated potent mutagen | [1][2] |
| Primary Hazard | Toxic, Mutagenic, Environmental Hazard | [1][3][4] |
Section 2: The Core Workflow for Waste Disposal
The primary directive for disposing of this compound waste is to ensure containment, proper segregation, and transfer to a licensed hazardous waste disposal facility. The following workflow is the universally recommended approach. In-laboratory treatment is an advanced and high-risk procedure that should only be considered under specific circumstances, as detailed in Section 4.
Caption: Waste Disposal Decision Workflow for this compound.
Section 3: Standard Operating Procedure (SOP) for Collection and Disposal
This SOP is the default, safest, and most compliant method for disposing of this compound waste.
Objective: To safely collect, store, and transfer this compound waste to the institution's Environmental Health & Safety (EHS) department for final disposal.
Methodology:
-
Segregation at Point of Generation:
-
Causality: Halogenated waste streams are treated via high-temperature incineration, a process that is more complex and costly than fuel blending used for non-halogenated solvents.[5] Contaminating a non-halogenated waste stream with even small amounts of this compound forces the entire volume to be treated as halogenated waste.[5][6]
-
Action: Designate a specific waste container exclusively for this compound and other halogenated organic liquids. Do not mix with non-halogenated solvents (e.g., acetone, methanol, hexanes).[5][6]
-
-
Container Selection and Labeling:
-
Causality: The container must be chemically resistant to the corrosive nature of halogenated compounds and must prevent the release of volatile organic compounds (VOCs).[7] Clear labeling is a regulatory requirement and prevents accidental mixing or improper handling.[6]
-
Action:
-
Use a borosilicate glass or high-density polyethylene (HDPE) container with a screw-top cap to ensure a vapor-tight seal.[7]
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste this compound" and list any other halogenated solvents present. Do not use abbreviations.[6]
-
Indicate the associated hazards: "Toxic," "Mutagen," "Environmental Hazard."
-
-
-
Safe Storage:
-
Causality: Proper storage minimizes the risk of spills, container degradation, and exposure to personnel. Secondary containment is a critical barrier in case of primary container failure.
-
Action:
-
Keep the waste container closed at all times except when actively adding waste.[6]
-
Store the container in a designated, well-ventilated satellite accumulation area, such as a fume hood or a ventilated cabinet.
-
Place the container within a larger, chemically resistant secondary containment bin.
-
-
-
Arranging Disposal:
-
Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by trained and licensed professionals to ensure environmental protection.
-
Action: Once the container is approaching full (e.g., 80% capacity), contact your institution's EHS department or designated hazardous waste contractor to schedule a pickup.[7] Follow all institutional procedures for waste handover.
-
Section 4: Advanced Topic: In-Lab Chemical Degradation
Disclaimer: In-laboratory degradation of this compound is a complex process that should not be attempted without a thorough, case-specific risk assessment and the approval of your institution's safety committee. The methods described here are for informational purposes and highlight potential chemical pathways rather than constituting a routine protocol. The standard SOP in Section 3 is always the preferred method.
When might this be considered?
-
For dilute aqueous waste streams where transportation of large volumes of water is impractical.
-
In research settings specifically investigating degradation pathways of chlorinated compounds.
Potential Pathway: Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive radical species, such as hydroxyl radicals (•OH), to break down organic pollutants into less harmful compounds.[8] Processes like UV/H₂O₂ or UV/Chlorine can be effective for chlorinated organics.[9][10][11]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
Purity assessment of 1,1,3,3-tetrachloroacetone
An In-Depth Comparative Guide to the Purity Assessment of 1,1,3,3-Tetrachloroacetone
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail—it is the bedrock of reliable and reproducible results. This compound, a key halogenated intermediate in various organic syntheses, is no exception. Its manufacturing process, typically involving the direct chlorination of acetone, often yields a cocktail of structurally similar isomers and other chlorinated byproducts.[1] The presence of these impurities, even in trace amounts, can lead to unforeseen side reactions, lower yields, and complications in downstream applications.
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven insights to empower scientists to select the most appropriate methodology for their specific needs—be it routine quality control, in-depth impurity profiling, or the certification of a reference standard.
The Challenge: A Complex Impurity Profile
The direct chlorination of acetone is an aggressive process that can result in a mixture of compounds where the degree and position of chlorination vary. Common byproducts found in related chloroacetones include isomers like 1,1,1,3-tetrachloroacetone and lesser-chlorinated precursors such as 1,1,3-trichloroacetone and 1,3-dichloroacetone.[1] Due to their similar boiling points and chemical properties, separating these impurities from the target this compound can be technically challenging, often resulting in commercial grades with purities around 85-90%.[1][2] This reality underscores the critical need for robust analytical methods to accurately quantify the main component and identify potentially problematic contaminants.
Part 1: The Chromatographic Approach: Gas Chromatography (GC)
Gas Chromatography is the workhorse technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of this compound. Its high resolving power allows for the separation of closely related isomers, which is a primary challenge with this analyte.
Causality of Choice : GC is chosen for its ability to separate compounds based on differences in their boiling points and affinities for the GC column's stationary phase. Given that the likely impurities are other chlorinated acetones with slightly different boiling points, GC provides an effective means of separation and subsequent quantification. Commercial suppliers frequently cite GC as their method for assaying purity.[3]
Method I: GC with Flame Ionization Detection (GC-FID)
For quantitative analysis, the Flame Ionization Detector (FID) is a robust and reliable choice. It exhibits a linear response over a wide concentration range and is sensitive to nearly all organic compounds.
Method II: GC with Mass Spectrometry (GC-MS)
When impurity identification is required, coupling GC with a Mass Spectrometer (MS) is the definitive approach. As separated compounds elute from the GC column, the MS detector fragments them, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification of unknown impurities by comparing their spectra to established libraries.
Workflow for GC-MS Purity Assessment
Caption: GC-MS experimental workflow for purity analysis.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation :
-
Prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity volatile solvent like dichloromethane or hexane.
-
From the stock, prepare a working solution at ~100 µg/mL.
-
(Self-Validation): An internal standard (e.g., 1,1,2-trichlorotrifluoroethane) can be added to the working solution to improve quantitative accuracy by correcting for injection volume variations.[4]
-
-
Instrumentation and Conditions :
-
Gas Chromatograph (GC) :
-
Injector : Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is effective for separating halogenated compounds.[4]
-
Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mass Range : Scan from m/z 35 to 350.
-
-
-
Data Analysis :
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For each impurity peak, analyze the corresponding mass spectrum. Compare the fragmentation pattern with a spectral library (e.g., NIST) to tentatively identify the structure.
-
Part 2: The Structural Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation. For purity assessment, its quantitative application (qNMR) offers a primary ratio method of measurement, providing highly accurate and traceable results without the need for compound-specific reference standards for every impurity.
Causality of Choice : While GC is excellent for separation, NMR provides definitive structural confirmation of the main analyte. Furthermore, qNMR can determine the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. This makes it a powerful, non-destructive technique for obtaining a highly accurate purity value.
Workflow for Quantitative NMR (qNMR) Purity Assessment
Caption: Quantitative NMR (qNMR) workflow for purity determination.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation (Trustworthiness is paramount here) :
-
Select a certified internal standard with a simple ¹H NMR spectrum and peaks that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Accurately weigh approximately 10-15 mg of the internal standard into a vial. Record the weight to four decimal places.
-
Accurately weigh approximately 20-30 mg of the this compound sample into the same vial. Record the weight.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.
-
-
NMR Data Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz is recommended).
-
Acquire a ¹H NMR spectrum using parameters suitable for quantification. This is a self-validating step.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the peaks of interest (typically >30 seconds) to ensure full magnetization recovery.
-
Pulse Angle : Use a 90° pulse.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
-
-
Data Analysis :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak from the this compound and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_spl / I_std) * (N_std / N_spl) * (M_spl / M_std) * (m_std / m_spl) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass weighed
-
P : Purity of the standard
-
spl : Sample (this compound)
-
std : Internal Standard
-
-
Part 3: Alternative & Complementary Methods
While GC and NMR are the primary techniques, other methods can provide valuable, complementary information.
High-Performance Liquid Chromatography (HPLC)
For ketones lacking a strong UV chromophore, HPLC analysis typically requires pre-column derivatization. A common method involves reacting the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be easily detected by a UV-Vis detector.[5]
-
Rationale : This method is more complex and time-consuming than GC. However, it is invaluable for analyzing non-volatile or thermally unstable impurities that would not be amenable to GC analysis.
Karl Fischer Titration
-
Rationale : This is the gold-standard method for determining the water content in a sample.[6] Since water is a common impurity, a Karl Fischer titration provides a more accurate measure of water content than can be achieved by GC or NMR, complementing the overall purity assessment.
Comparative Summary of Key Techniques
| Feature | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) | HPLC (with Derivatization) |
| Primary Use | Impurity screening and identification | Absolute purity determination, structural confirmation | Analysis of non-volatile/thermally labile impurities |
| Selectivity | Excellent for volatile isomers | High, based on chemical environment | Good, depends on chromatography |
| Sensitivity | High (ppm to ppb level) | Moderate (typically >0.1%) | High (depends on derivative) |
| Quantification | Relative (% Area) or with calibration | Absolute (Primary Ratio Method) | Relative (requires calibration curve) |
| Sample Prep | Simple dilution | Requires precise weighing | Complex (derivatization required) |
| Throughput | High | Moderate | Low to Moderate |
| Key Advantage | Excellent for identifying unknown volatiles | "Gold standard" for accuracy, no reference needed for analyte | Can detect impurities not suitable for GC |
Conclusion and Expert Recommendation
A comprehensive purity assessment of this compound should not rely on a single technique. A multi-faceted approach provides the most complete and reliable picture of the material's quality.
-
For Routine Quality Control : GC-FID is the method of choice due to its speed, robustness, and excellent resolving power for common process-related impurities.
-
For Impurity Profiling and Investigation : GC-MS is essential. It provides the structural information needed to identify unknown peaks, which is critical for understanding the synthesis process and troubleshooting batch failures.
-
For Reference Standard Certification : A combination of qNMR for an accurate, absolute purity value and GC-MS to identify and quantify volatile impurities is the authoritative approach. This should be supplemented with Karl Fischer titration for water content to provide a complete mass balance.
By understanding the strengths and limitations of each technique, researchers can make informed decisions, ensuring the quality of their starting materials and the integrity of their scientific outcomes.
References
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-
PubChem. 1,1,3-Trichlorotrifluoroacetone. [Link]
- Google Patents. CN105461529A - Preparing method for 1,1,3-trichloroacetone.
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MIT-IVY Industry Co., Ltd. High-purity level of 1,1,3-trichloroacetone preparation. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). [Link]
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Environmental Protection Agency. III Analytical Methods. [Link]
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Wikipedia. 1,1,1-Trichloroacetone. [Link]
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Bio-Rad. TRIS TESTING METHODS. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Gregory R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
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LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]
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Dr. Vaughan Pultz. Gas Chromatography: Identifying Unknown Compounds. [Link]
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- 3. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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A Comparative Guide to the Validation of Analytical Methods for 1,1,3,3-Tetrachloroacetone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of chemical compounds is paramount. 1,1,3,3-Tetrachloroacetone, a polychlorinated aliphatic ketone, is recognized as a potent mutagen, making its detection and quantification a critical concern.[1][2] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound analysis, offering insights into the experimental choices and presenting supporting data to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound and the Imperative for Validated Analysis
This compound (C₃H₂Cl₄O, MW: 195.86 g/mol ) is a halogenated ketone whose toxicological profile necessitates reliable analytical methods for its monitoring.[1] Validated analytical procedures are crucial to ensure the quality and safety of pharmaceutical products, as well as to assess environmental contamination. The validation process provides documented evidence that a method is fit for its intended purpose, encompassing parameters such as accuracy, precision, specificity, linearity, and sensitivity.
This guide will explore the primary analytical techniques applicable to this compound, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and delve into the nuances of method validation for each.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique for this compound is governed by its physicochemical properties, including its volatility and polarity. While specific validated methods for this compound are not extensively documented in publicly available literature, we can draw authoritative parallels from methodologies established for similar halogenated compounds, such as haloacetic acids and other haloketones.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given the nature of this compound, GC is a highly suitable analytical choice.
Causality Behind Experimental Choices in GC:
-
Injector Type: A split/splitless injector is commonly used. The choice between split and splitless mode depends on the expected concentration of the analyte. For trace analysis, splitless injection is preferred to ensure the entire sample volume reaches the column, maximizing sensitivity.
-
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a logical starting point. This choice is based on the principle of "like dissolves like," where the non-polar nature of the analyte will have a good affinity for a non-polar stationary phase, leading to efficient separation.
-
Detector Selection:
-
Electron Capture Detector (ECD): ECDs are highly sensitive to electrophilic compounds, such as halogenated molecules.[3] The four chlorine atoms in this compound make it an excellent candidate for ECD, offering very low detection limits.
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides not only high sensitivity but also structural information, leading to highly specific and confident identification of the analyte.[4][5]
-
Workflow for GC Method Validation:
Sources
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- 2. 1,1,3,3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,1,3,3-Tetrachloroacetone(632-21-3) MS spectrum [chemicalbook.com]
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A Comparative Guide to the Reactivity of 1,1,3,3-Tetrachloroacetone and 1,1,3-Trichloroacetone for the Research Scientist
Structural and Physicochemical Properties: A Foundation for Reactivity
A molecule's intrinsic reactivity is a direct consequence of its three-dimensional structure and the distribution of electron density. 1,1,3,3-tetrachloroacetone and 1,1,3-trichloroacetone, while structurally similar, exhibit key differences that profoundly influence their chemical behavior.
| Property | This compound | 1,1,3-Trichloroacetone | Reference(s) |
| Molecular Formula | C₃H₂Cl₄O | C₃H₃Cl₃O | [2] |
| Molecular Weight | 195.86 g/mol | 161.41 g/mol | [2] |
| Appearance | Not explicitly found | Colorless to pale yellow liquid | [1] |
| Melting Point | Not explicitly found | 9-11 °C | [3] |
| Boiling Point | Not explicitly found | 88-90 °C at 76 mmHg | [3] |
| Density | Not explicitly found | 1.512 g/mL at 20 °C | [3] |
Spectroscopic Data Summary:
| Spectrum | This compound | 1,1,3-Trichloroacetone |
| IR (Infrared) | Available[4] | Available[5] |
| ¹H NMR | Not found | Available[2] |
| ¹³C NMR | Not found | Available[3] |
The additional chlorine atom in this compound significantly increases its molecular weight and is expected to influence its physical properties, such as boiling point and density, likely leading to higher values compared to its trichlorinated counterpart.
Electronic and Steric Effects: The Drivers of Reactivity
The reactivity of these ketones is primarily governed by the interplay of electronic and steric effects arising from the chlorine substituents.
Electronic Effects: The strongly electronegative chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect has two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in both molecules is electrophilic, but the cumulative inductive effect of four chlorine atoms in this compound renders its carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to 1,1,3-trichloroacetone.
-
Increased Acidity of α-Protons: The α-protons (hydrogens on the carbons adjacent to the carbonyl group) are acidic due to the stabilizing effect of the adjacent carbonyl group on the resulting enolate conjugate base. The electron-withdrawing chlorine atoms further enhance this acidity.[6] Consequently, the single α-proton on the C1-carbon of this compound is expected to be more acidic than the α-protons of 1,1,3-trichloroacetone.
Steric Effects: The bulkier chlorine atoms introduce steric hindrance around the reactive centers of the molecule.
-
Steric Hindrance at the Carbonyl Carbon: The two chlorine atoms on the C1-carbon of this compound create a more sterically crowded environment around the carbonyl group compared to the single chlorine at the C3-position and the two hydrogens at the C1-position in 1,1,3-trichloroacetone. This increased steric bulk can hinder the approach of nucleophiles.
-
Steric Hindrance at the α-Carbons: The presence of multiple chlorine atoms on the α-carbons also increases steric congestion, which can influence the ease of enolate formation and subsequent reactions.
The interplay of these opposing effects—enhanced electrophilicity (electronic) versus increased steric hindrance—will dictate the relative reactivity of these two compounds in different chemical transformations.
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict the relative reactivity of this compound and 1,1,3-trichloroacetone in several key reaction classes.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.
Prediction: this compound is predicted to be more reactive towards nucleophilic addition than 1,1,3-trichloroacetone.
Justification: The powerful combined inductive effect of four chlorine atoms in the tetrachloro- compound makes its carbonyl carbon significantly more electrophilic. While there is greater steric hindrance from the two chlorine atoms on the C1-carbon, the electronic effect is expected to dominate, leading to a faster rate of nucleophilic attack.
Caption: Predicted relative rates of nucleophilic addition.
Enolate Formation and Acidity of α-Protons
The formation of an enolate is a crucial step in many reactions of ketones, including the Favorskii rearrangement and α-alkylation. The ease of enolate formation is directly related to the acidity of the α-protons.
Prediction: The α-proton on the C1-carbon of this compound is more acidic than the α-protons of 1,1,3-trichloroacetone.
Justification: The presence of two electron-withdrawing chlorine atoms on the same carbon as the α-proton in this compound provides greater stabilization of the resulting carbanion through the inductive effect. This increased stability translates to a lower pKa for the α-proton.[6]
Caption: Predicted ease of enolate formation.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of a carboxylic acid derivative.[4][7] The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to form a cyclopropanone intermediate.[8]
Prediction: 1,1,3-trichloroacetone will undergo a standard Favorskii rearrangement, while this compound, lacking an enolizable α'-proton, will likely undergo a quasi-Favorskii rearrangement. The reactivity of this compound in this rearrangement is expected to be lower.
Justification:
-
1,1,3-Trichloroacetone: Possesses α-protons on the C3-carbon, allowing for the formation of an enolate and subsequent intramolecular cyclization to a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening.[9]
-
This compound: Lacks α'-protons (protons on the carbon not bearing the leaving group). Therefore, it cannot form an enolate in the traditional manner. It is expected to undergo a quasi-Favorskii rearrangement, where the base first attacks the carbonyl carbon, followed by a concerted rearrangement with the displacement of a chloride ion.[4] This pathway is generally considered to be less facile than the standard Favorskii rearrangement.
Caption: Mechanistic pathways for the Favorskii rearrangement.
Reduction of the Carbonyl Group
The reduction of the carbonyl group to an alcohol is a common transformation, often achieved using hydride reagents like sodium borohydride (NaBH₄).[8]
Prediction: this compound will be reduced faster than 1,1,3-trichloroacetone.
Justification: The increased electrophilicity of the carbonyl carbon in this compound, due to the strong inductive effect of the four chlorine atoms, makes it a more susceptible target for the hydride nucleophile. This electronic activation is expected to outweigh the increased steric hindrance.
Experimental Protocols: A Guide for the Bench
While direct comparative experimental data is lacking, the following general protocols for key reactions of α-halo ketones can be adapted for both this compound and 1,1,3-trichloroacetone. Researchers should perform small-scale test reactions to optimize conditions for each substrate.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the reaction of a chlorinated acetone with a nucleophile, such as a phenoxide.
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the nucleophile precursor (e.g., phenol) in a suitable anhydrous solvent (e.g., THF).
-
Deprotonation: Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Reaction: Cool the solution of the nucleophile back to 0 °C and add a solution of the chlorinated acetone (this compound or 1,1,3-trichloroacetone) in the same anhydrous solvent dropwise via a syringe.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for nucleophilic substitution.
General Protocol for Favorskii Rearrangement
This protocol outlines a general procedure for the Favorskii rearrangement of a chlorinated acetone using sodium methoxide.
-
Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous methanol. Carefully add sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
Reaction: Cool the sodium methoxide solution to 0 °C and add a solution of the chlorinated acetone in anhydrous diethyl ether dropwise.
-
Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid ester by distillation or column chromatography.
Caption: General workflow for the Favorskii rearrangement.
Conclusion
While a definitive, experimentally validated comparison of the reactivity of this compound and 1,1,3-trichloroacetone remains an area for future investigation, a thorough analysis of their electronic and steric properties provides a strong basis for predicting their relative behaviors. The increased number of chlorine atoms in this compound is anticipated to enhance the electrophilicity of the carbonyl carbon and the acidity of the α-proton, suggesting a higher reactivity in nucleophilic addition and enolate formation. However, the lack of an enolizable α'-proton in this compound dictates a different mechanistic pathway for the Favorskii rearrangement compared to its trichlorinated analog. The experimental protocols provided herein offer a starting point for the practical exploration and exploitation of these versatile chlorinated ketones in synthetic endeavors.
References
-
PubChem. 1,1,3-Trichloroacetone. National Center for Biotechnology Information. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]
-
Chemical Point. 1,1,3-Trichloroacetone. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Favorskii Reaction. [Link]
-
LibreTexts Chemistry. 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]
-
AdiChemistry. Favorskii Rearrangement. [Link]
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- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Chlorinated Ketones in Modern Synthesis
Chlorinated ketones, particularly α-chloro ketones, are a cornerstone class of reagents in organic synthesis, prized for their dual reactivity. The presence of a carbonyl group and a halogen on an adjacent carbon atom creates a powerful electrophilic center, while also activating the neighboring protons for enolization. This unique electronic arrangement makes them exceptionally versatile building blocks for constructing a wide array of molecular architectures, from pharmaceuticals to complex natural products.
This guide provides a comparative analysis of common chlorinated ketones, moving beyond simple protocols to explain the mechanistic rationale behind their reactivity. We will explore their performance in key synthetic transformations, supported by experimental data, to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
The Synthetic Landscape: Preparation of α-Chloro Ketones
The most prevalent method for synthesizing α-chloro ketones is the direct electrophilic halogenation of a ketone precursor. This transformation is typically mediated by generating an enol or enolate nucleophile under acidic or basic conditions, which then attacks a chlorine source.
-
Acid-Catalyzed Chlorination: In the presence of an acid, a ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks an electrophilic chlorine source, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS), to yield the α-chloro ketone. This method is generally reliable for achieving mono-chlorination.
-
Base-Mediated Chlorination: Under basic conditions, a proton alpha to the carbonyl is abstracted to form an enolate. This powerful nucleophile readily reacts with an electrophilic chlorine source. However, this method can be difficult to control, as the resulting α-chloro ketone is often more reactive than the starting material, leading to poly-halogenation.
Modern protocols often employ reagents like trichloroisocyanuric acid (TCCA) which can serve as both an oxidant and a chlorinating agent, allowing for the direct conversion of alcohols to α-chloro ketones under mild conditions.
Comparative Reactivity in Nucleophilic Substitution
The most fundamental reaction of α-chloro ketones is nucleophilic substitution at the α-carbon. The powerful electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the carbon-bearing chlorine, making it highly susceptible to attack by nucleophiles.
Mechanistic Insight: The Dominance of the SN2 Pathway
α-Chloro ketones overwhelmingly favor the SN2 mechanism for nucleophilic substitution. The formation of a carbocation at the α-position (an SN1 pathway) is electronically destabilized by the adjacent carbonyl dipole. Conversely, the SN2 transition state is stabilized through orbital overlap with the carbonyl's π-system, which delocalizes the developing negative charge. This results in a significantly enhanced reaction rate compared to analogous alkyl halides.
Comparative Reactivity: Chloroacetone vs. Chloroacetophenone
To illustrate the practical implications of structure on reactivity, we compare two common substrates: chloroacetone (an aliphatic α-chloro ketone) and chloroacetophenone (an aromatic α-chloro ketone).
| Feature | Chloroacetone (CH₃COCH₂Cl) | Chloroacetophenone (PhCOCH₂Cl) | Rationale |
| SN2 Rate | Faster | Slower | The phenyl group in chloroacetophenone introduces significant steric hindrance around the α-carbon, impeding the backside attack of the nucleophile. |
| Electronic Effect | Less pronounced | The phenyl group is electron-withdrawing, which slightly increases the electrophilicity of the α-carbon. However, this effect is outweighed by sterics. | |
| Typical Nucleophiles | Amines, thiolates, carboxylates, halides (Finkelstein reaction) | Similar to chloroacetone, but may require more forcing conditions (higher temperature, longer reaction times). | |
| Side Reactions | Enolization and self-condensation can occur under strongly basic conditions. | Favorskii rearrangement and elimination are more common, especially with bulky bases. |
Experimental Protocol: Synthesis of an α-Amino Ketone
This protocol details the SN2 reaction between chloroacetone and diethylamine, a common method for preparing α-amino ketones, which are valuable pharmaceutical intermediates.
Materials:
-
Chloroacetone (1.0 eq)
-
Diethylamine (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone (solvent)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add anhydrous acetone and potassium carbonate.
-
Add diethylamine (2.2 eq) to the stirred suspension. The second equivalent acts as a base to neutralize the HCl formed during the reaction.
-
Cool the mixture to 0°C in an ice bath.
-
Add chloroacetone (1.0 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove K₂CO₃ and other salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(diethylamino)butan-2-one.
-
Purify the product via vacuum distillation or column chromatography as needed.
The Favorskii Rearrangement: A Ring Contraction Application
The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an enolizable α'-proton. Treatment with a strong base, such as an alkoxide, induces a rearrangement to form a carboxylic acid derivative. For cyclic α-halo ketones, this reaction provides a powerful method for achieving ring contraction.
Mechanism and Comparison
The reaction proceeds through a proposed cyclopropanone intermediate.
-
Enolate Formation: The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen).
-
Intramolecular SN2: The resulting enolate attacks the α-carbon, displacing the chloride to form a strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The alkoxide base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion. This step dictates the regioselectivity of the reaction.
-
Protonation: The carbanion is protonated by the solvent to yield the final ester product.
The choice of chlorinated ketone is critical. The reaction requires an enolizable α'-proton. Therefore, ketones like chloroacetophenone (PhCOCH₂Cl) without α'-protons will not undergo this specific mechanism. Acyclic ketones like 1-chlorobutan-2-one will rearrange to form branched esters.
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
Materials:
-
2-Chlorocyclohexanone (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol (MeOH) (solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Argon) and cool to 0°C.
-
Dissolve 2-chlorocyclohexanone (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Add the ketone solution dropwise to the cold methoxide solution.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product, methyl cyclopentanecarboxylate, can be purified by distillation.
Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis
A major application of α-chloro ketones is in the synthesis of heterocycles, which are prevalent in pharmaceuticals. The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring system by reacting an α-halo ketone with a thioamide.
Mechanism and Substrate Comparison
The reaction begins with an SN2 attack by the sulfur atom of the thioamide on the α-chloro ketone, followed by an intramolecular cyclization and dehydration.
The structure of the chlorinated ketone directly determines the substitution pattern of the final thiazole ring. This allows for the programmed synthesis of a diverse library of compounds.
| α-Chloro Ketone | Thioamide | Resulting Thiazole Product | Typical Yield |
| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | High (>85%) |
| Chloroacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Very High (>90%) |
| 1,3-Dichloroacetone | Thiourea | 2-Amino-4-(chloromethyl)thiazole | Good (70-80%) |
| 3-Chloro-2,4-pentanedione | Thioacetamide | 2,4-Dimethyl-5-acetylthiazole | Good (75-85%) |
Comparative Analysis:
-
Chloroacetone is a simple and effective building block for producing 4-methyl substituted thiazoles.
-
Chloroacetophenone is used to install a phenyl group at the 4-position, a common motif in many bioactive molecules. The reaction is often very high-yielding.
-
1,3-Dichloroacetone is a bifunctional reagent that can be used to synthesize thiazoles with a reactive chloromethyl handle, allowing for further functionalization.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from standard literature procedures for the synthesis of a key thiazole intermediate.
Materials:
-
2-Chloroacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
5% aqueous Sodium Carbonate (Na₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 2-3 hours. A precipitate (the hydrochloride salt of the product) may form during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction slurry into a beaker containing 5% aqueous sodium carbonate solution to neutralize the HCl and precipitate the free base of the product.
-
Stir for 15-20 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid product in a vacuum oven or by air drying. The product is often pure enough for subsequent steps without further purification.
Conclusion for the Practicing Scientist
Chlorinated ketones are powerful and versatile reagents, but their successful application hinges on understanding the interplay between their structure and reactivity.
-
For SN2 Reactions: Choose less sterically hindered ketones like chloroacetone for faster rates. Be prepared to optimize conditions for bulkier substrates like chloroacetophenone .
-
For Favorskii Rearrangements: Ensure the chosen ketone has an enolizable α'-proton. This reaction is a premier choice for ring contractions of cyclic ketones.
-
For Heterocycle Synthesis: The chlorinated ketone is a programmable input. Select the ketone that directly corresponds to the desired substitution pattern on the final heterocyclic ring.
By appreciating the mechanistic principles outlined in this guide, researchers can more effectively harness the synthetic potential of chlorinated ketones, accelerating the development of novel molecules in the pharmaceutical and chemical sciences.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Gour, V., et al. (2018). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Scientific Reports. Available at: [Link]
-
Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (2016). Molecules. Available at: [Link]
-
Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]
-
Favorskii rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Chloroacetone's Conformational Isomers
A Guide to the Spectroscopic Comparison of Chloroacetone Conformational Isomers
Introduction
Chloroacetone (1-chloro-2-propanone) is a significant chemical intermediate in various industrial applications, including the manufacturing of color photography couplers, perfumes, and pharmaceuticals. Due to rotation around the C-C single bond, chloroacetone exists as a mixture of conformational isomers, primarily the gauche and trans (or cis) forms. The relative populations of these conformers are dependent on the physical state (gas, liquid, or solid) and the solvent environment. Distinguishing between these conformers is crucial for understanding reaction mechanisms, predicting product distributions, and ensuring quality control in drug development and other chemical processes. This guide provides a detailed spectroscopic comparison of the conformational isomers of chloroacetone, offering both experimental data and the theoretical basis for their differentiation.
Conformational Isomers of Chloroacetone
The two primary conformational isomers of chloroacetone arise from the rotation around the C1-C2 bond. These are typically referred to as the gauche and trans (or sometimes cis) conformers, distinguished by the dihedral angle between the C-Cl and C=O bonds.
-
Gauche Conformer: The C-Cl bond is at an angle of approximately 60° to the C=O bond.
-
Trans (or Cis) Conformer: The C-Cl and C=O bonds are in the same plane, with a dihedral angle of 180° (trans) or 0° (cis). Studies have shown the presence of both, with their stability depending on the environment.
The polarity and steric interactions within each conformer differ, leading to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying conformational equilibria due to its sensitivity to the local electronic environment of atomic nuclei. Both ¹H and ¹³C NMR spectra can provide insights into the conformational preferences of chloroacetone.
Theoretical Basis for Spectroscopic Differences
The chemical shifts of the protons and carbons in chloroacetone are influenced by the anisotropic effects of the carbonyl group and the electronegativity of the chlorine atom. In the gauche conformer, the chlorine atom is closer in space to the methyl protons, which can lead to through-space interactions that affect their chemical shift. Similarly, the dihedral angle-dependent Karplus relationship for three-bond coupling constants (³J) can be used to probe the populations of different conformers.
Experimental Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for 1-chloro-2-propanone in CDCl₃. The observed spectrum is a population-weighted average of the contributing conformers.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.13 | Singlet | CH₂Cl |
| ~2.31 | Singlet | CH₃ | |
| ¹³C | ~200.3 | Singlet | C=O |
| ~48.9 | Singlet | CH₂Cl | |
| ~27.1 | Singlet | CH₃ |
Data sourced from PubChem CID 6571.[1]
Changes in solvent polarity and temperature can shift the conformational equilibrium, leading to observable changes in chemical shifts and coupling constants, providing evidence for the presence of multiple conformers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for FTIR Spectroscopy.
-
Sample Preparation (Neat Liquid Film):
-
Instrument Setup and Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer. [2] * Acquire a background spectrum. This is typically done with the empty beam path or with clean, empty salt plates.
-
Acquire the spectrum of the chloroacetone sample. Multiple scans are usually averaged to improve the signal-to-noise ratio. [4]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to literature values to analyze the conformational state.
-
Experimental Protocol: Raman Spectroscopy (Liquid Sample)
Caption: Workflow for Raman Spectroscopy.
-
Sample Preparation:
-
Transfer a sufficient amount of liquid chloroacetone into a glass cuvette or an NMR tube. Glass can be used as it has a weak Raman signal. [5]
-
-
Instrument Setup and Data Acquisition:
-
Place the sample holder containing the cuvette or tube into the Raman spectrometer. [5] * Carefully align the instrument's laser to focus on the liquid sample, avoiding the container walls as much as possible to minimize background signal. [6] * Acquire the Raman spectrum. The acquisition time will depend on the laser power and the sample's Raman scattering efficiency.
-
-
Data Processing:
-
Process the raw spectrum to remove any background fluorescence and cosmic ray artifacts.
-
Identify the Raman shifts corresponding to the vibrational modes of chloroacetone and compare them with expected values for the different conformers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While MS does not typically distinguish between stable conformational isomers, it is essential for confirming the molecular weight and elemental composition of chloroacetone.
Theoretical Basis for Fragmentation
Upon electron ionization, chloroacetone will form a molecular ion (M⁺). This ion can then undergo fragmentation through various pathways. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key fragmentation pathways for chloroacetone include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or a chloromethyl radical (•CH₂Cl).
-
Loss of Chlorine: Cleavage of the C-Cl bond to form a [M-Cl]⁺ ion.
Experimental Data
The mass spectrum of chloroacetone will show a molecular ion peak (M⁺) at m/z 92 and an M+2 peak at m/z 94, with the characteristic ~3:1 intensity ratio for a single chlorine atom. The base peak is typically at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.
| m/z | Relative Intensity | Possible Fragment Ion |
| 94 | ~33% of m/z 92 | [CH₃COCH₂³⁷Cl]⁺ |
| 92 | 100% (relative to M⁺) | [CH₃COCH₂³⁵Cl]⁺ |
| 77 | Moderate | [M - CH₃]⁺ |
| 49 | Moderate | [CH₂Cl]⁺ |
| 43 | Base Peak | [CH₃CO]⁺ |
Data inferred from general fragmentation patterns and NIST Chemistry WebBook. [7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS Analysis.
-
Sample Preparation:
-
Prepare a dilute solution of chloroacetone in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrument Setup and Data Acquisition:
-
Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity column) and a suitable temperature program to ensure good separation and peak shape.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and carried by an inert gas through the GC column, where it is separated from the solvent and any impurities.
-
As chloroacetone elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).
-
The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the retention time of the chloroacetone peak.
-
Extract the mass spectrum corresponding to this peak.
-
Identify the molecular ion and its isotopic pattern to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to further confirm the structure of the molecule.
-
Safety and Handling
Chloroacetone is a highly toxic and lachrymatory substance. It is crucial to handle it with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][9][10]Store chloroacetone in a cool, dark, and well-ventilated area, away from incompatible materials. [8]Stabilizers such as calcium carbonate or epoxidized soybean oil may be added for storage.
Conclusion
The spectroscopic analysis of chloroacetone's conformational isomers requires a multi-technique approach. NMR spectroscopy provides detailed information on the average conformation in solution, while vibrational spectroscopies like IR and Raman are highly sensitive to the specific geometries of the different conformers and can be used to study their populations in various environments. Mass spectrometry, although unable to distinguish between conformers, is essential for confirming the molecular identity and elemental composition. By understanding the principles behind each technique and following rigorous experimental protocols, researchers can effectively characterize the conformational landscape of chloroacetone, which is vital for its application in scientific research and industrial processes.
References
-
Sciencemadness Wiki. (2020, March 31). Chloroacetone. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetone. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
Unknown Source. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Chloroacetone. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Chloroacetone. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanone, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2001, August 22). Raman Spectroscopy Protocol (v.1.0). Retrieved from [Link]
-
KOPS - University of Konstanz. (2015, October 8). Raman spectroscopy setup and experiments for the advanced undergraduate lab. Retrieved from [Link]
Sources
- 1. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. eng.uc.edu [eng.uc.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. plus.ac.at [plus.ac.at]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. 2-Propanone, 1-chloro- [webbook.nist.gov]
- 8. nj.gov [nj.gov]
- 9. CHLOROACETONE [training.itcilo.org]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to the Cross-Validation of 1,1,3,3-Tetrachloroacetone Analytical Methods
Introduction: The Imperative for Corroborative Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and reaction intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 1,1,3,3-Tetrachloroacetone, a halogenated ketone, often emerges as a critical process-related impurity or a starting material in complex syntheses. Its accurate measurement is paramount. However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, ensuring data integrity and comparability across different analytical techniques.
Cross-validation is the systematic process of comparing results from two or more distinct, validated analytical methods to ensure they produce comparable data for the same set of samples.[1][2] This process is critical when transferring a method between laboratories, introducing a new method to replace an old one, or when data from different analytical techniques must be consolidated for a single regulatory submission.[3] The principles outlined herein are grounded in the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure validation.[4][5][6]
This guide will compare two orthogonal and robust analytical techniques suitable for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV/DAD detection (HPLC-UV) following derivatization. We will explore the detailed protocols for each, the design of the cross-validation experiment, and the statistical interpretation of the resulting data.
The Cross-Validation Workflow: A Conceptual Overview
The fundamental goal of cross-validation is to assess the potential bias between two validated analytical procedures. The process involves analyzing an identical set of samples, covering the analytical range, with both methods and then statistically comparing the outcomes.
Caption: Overall workflow for cross-validating two analytical methods.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is the premier technique for analyzing volatile and semi-volatile organic compounds. For halogenated compounds like this compound, coupling GC with an Electron Capture Detector (ECD) offers supreme sensitivity. However, for this guide, we select a Mass Spectrometry (MS) detector for its unparalleled specificity and ability to confirm analyte identity, which is a cornerstone of a trustworthy method.[7]
Experimental Protocol: GC-MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Justification: LLE is a robust and widely used technique to isolate analytes from an aqueous matrix and concentrate them into an organic solvent compatible with GC analysis.[8]
-
Pipette 5.0 mL of the aqueous sample (or a dissolved solid sample) into a 15 mL screw-cap tube.
-
Add 2.0 mL of a suitable extraction solvent, such as Methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS Detector: Agilent 5977 MSD or equivalent.
-
Injector: Split/splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: A non-polar DB-5ms column is chosen for its excellent separation of a wide range of non-polar to moderately polar compounds based on their boiling points.
-
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation and Full Scan (50-300 m/z) for identity confirmation.
-
SIM Ions (Hypothetical): Based on the structure (C₃H₂Cl₄O), characteristic ions would be selected. For example, fragments resulting from alpha-cleavage or loss of chlorine atoms would be targeted.
-
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: this compound lacks a strong native chromophore for sensitive UV detection. Therefore, a pre-column derivatization step is necessary. Reacting the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH) yields a stable 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-Vis spectrum, enabling sensitive detection by HPLC-UV.[9][10] This chemical transformation provides an orthogonal separation mechanism compared to GC, making it an excellent choice for cross-validation.
Experimental Protocol: HPLC-UV with 2,4-DNPH Derivatization
-
Sample Preparation (Derivatization):
-
Justification: This reaction specifically targets the carbonyl group of the acetone, imparting a UV-active tag for sensitive and selective quantification.
-
Prepare a 2,4-DNPH reagent solution: 0.4 g of 2,4-DNPH in 2.0 mL concentrated H₂SO₄, 3.0 mL water, and 10.0 mL ethanol.[9]
-
In a 10 mL vial, combine 1.0 mL of the sample with 1.0 mL of the 2,4-DNPH reagent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 5.0 mL of a 60:40 acetonitrile:water mixture and vortex to dissolve the derivative.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: SunFire C18, 4.6 x 150 mm, 3.5 µm.
-
Causality: A C18 reversed-phase column is ideal for separating the relatively non-polar hydrazone derivative from polar matrix components and excess reagent.
-
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 365 nm.[9]
-
The Cross-Validation Experiment: Data Generation and Comparison
To perform the cross-validation, a single set of validation samples must be prepared and analyzed by both fully validated methods.
-
Prepare a Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution.
-
Spike Samples: Prepare a minimum of five concentration levels spanning the intended analytical range (e.g., from the Limit of Quantitation to 150% of the target concentration). Prepare each level in triplicate (n=3) by spiking the analyte into the relevant sample matrix (e.g., process water, reaction mixture placebo).
-
Analysis: Analyze these 15 samples (5 levels x 3 replicates) using the validated GC-MS procedure and the validated HPLC-UV procedure.
-
Data Evaluation: The core of the cross-validation is the direct comparison of the quantitative results obtained from both methods. The agreement between the methods is typically assessed by calculating the percent relative difference or bias for each sample.
Formula for Percent Bias: % Bias = [(Result_Method_A - Result_Method_B) / Average(Result_A, Result_B)] * 100
Data Presentation and Acceptance Criteria
The results should be summarized in a clear, comparative table. While specific acceptance criteria should be predefined in a validation protocol, a common industry practice is for the mean results between the two methods to agree within ±15-20%.[11]
Table 1: Hypothetical Cross-Validation Results for this compound
| Nominal Conc. (µg/mL) | Replicate | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | Average Result (µg/mL) | % Bias |
| 1.0 (LOQ) | 1 | 1.05 | 0.98 | 1.02 | 6.9% |
| 2 | 1.10 | 1.15 | 1.13 | -4.4% | |
| 3 | 0.95 | 1.02 | 0.99 | -7.1% | |
| 10.0 | 1 | 10.2 | 9.9 | 10.05 | 3.0% |
| 2 | 9.8 | 10.1 | 9.95 | -3.0% | |
| 3 | 10.5 | 10.3 | 10.40 | 1.9% | |
| 50.0 | 1 | 51.5 | 48.9 | 50.20 | 5.2% |
| 2 | 49.8 | 50.5 | 50.15 | -1.4% | |
| 3 | 50.9 | 51.2 | 51.05 | -0.6% | |
| 100.0 | 1 | 101.2 | 98.5 | 99.85 | 2.7% |
| 2 | 103.0 | 101.1 | 102.05 | 1.9% | |
| 3 | 99.8 | 102.5 | 101.15 | -2.7% | |
| 150.0 | 1 | 148.5 | 153.0 | 150.75 | -3.0% |
| 2 | 151.0 | 147.5 | 149.25 | 2.3% | |
| 3 | 155.2 | 151.8 | 153.50 | 2.2% |
Interpretation: In this hypothetical dataset, the % Bias for all samples is well within a ±15% acceptance criterion, demonstrating that the two methods provide comparable quantitative results across the entire analytical range. This successful cross-validation provides a high degree of confidence that data generated by either method is reliable and interchangeable.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous and regulatory-expected practice that underpins the reliability of chemical analysis. By comparing orthogonal techniques like GC-MS and derivatization-based HPLC-UV for the analysis of this compound, researchers and drug development professionals can build a robust, self-validating analytical system. This ensures that data is not an artifact of a single method but a true and accurate representation of the sample, thereby safeguarding product quality and accelerating development timelines.
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- gmp-compliance.org.
- International Council for Harmonisation (ICH). (2023).
- European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration (FDA). (2015).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- PharmaGuru. (2025).
- National Institutes of Health (NIH). (2014).
- European Bioanalysis Forum.
- U.S. Food and Drug Administration (FDA). (2018).
- Dr. Vaughan Pultz. (2015). Gas Chromatography: Identifying Unknown Compounds.
- Restek.
- National Institutes of Health (NIH). (2021). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC.
- PubMed. (1991).
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- 11. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Synthetic Applications of 1,1,3-Trichloroacetone for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the diverse array of reagents available, chlorinated acetones have carved a niche as versatile intermediates, with 1,1,3-trichloroacetone being a prominent member. This guide provides an in-depth technical review of the applications of 1,1,3-trichloroacetone, with a primary focus on its role in the synthesis of folic acid. We will objectively compare its performance against viable alternatives, supported by experimental data, and provide detailed protocols for its key applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The Pivotal Role of 1,1,3-Trichloroacetone in Folic Acid Synthesis
Folic acid, a crucial B-vitamin, plays a vital role in numerous biological processes, making its efficient synthesis a topic of significant interest.[1] The classical and widely utilized industrial synthesis of folic acid involves a three-component condensation reaction. In this process, 1,1,3-trichloroacetone serves as a key C3 synthon, reacting with 2,4,5-triamino-6-hydroxypyrimidine and p-aminobenzoyl-L-glutamic acid to form the pteridine ring system of folic acid.[2]
The selection of 1,1,3-trichloroacetone in this synthesis is predicated on the reactivity of its chlorine atoms, which facilitate the crucial cyclization steps. However, the use of this reagent is not without its challenges. The compound is a potent mutagen and lachrymator, necessitating stringent safety protocols.[3] Furthermore, the synthesis of 1,1,3-trichloroacetone itself can lead to the formation of other chlorinated acetone byproducts, which can complicate the purification of the final folic acid product.[4]
Comparative Analysis: 1,1,3-Trichloroacetone vs. Alternative Reagents in Folic Acid Synthesis
The inherent drawbacks of 1,1,3-trichloroacetone have spurred the investigation of alternative C3 synthons for folic acid synthesis. This section provides a comparative overview of the most notable alternatives, with a focus on reaction efficiency, product purity, and safety considerations.
| Reagent | Typical Yield (%) | Purity of Folic Acid (%) | Key Advantages | Key Disadvantages |
| 1,1,3-Trichloroacetone | ~83%[5] | ~99.7% (after purification)[5] | Well-established industrial process. | High toxicity and mutagenicity; formation of chlorinated byproducts.[3][4] |
| 3-Halogenated Pyruvaldehyde Oxime | ~82% (for intermediate)[6] | High purity reported.[6] | Milder reaction conditions; avoids large amounts of wastewater.[6] | Requires an additional step for the preparation of the oxime. |
| α,β-Dibromopropionaldehyde | Not explicitly stated in available data. | Can be a viable alternative. | Instability and high cost of the reagent. | |
| 1,2,3-Trihalogenopropene | ~75-90%[7] | ~96.5-98.3%[7] | Simple and convenient reaction; good selectivity and high product purity.[7] | Requires the use of an oxidizing agent.[7] |
Causality Behind Experimental Choices: The shift towards alternatives like 3-halogenated pyruvaldehyde oximes and 1,2,3-trihalogenopropenes is driven by a desire for greener and safer synthetic routes. These alternatives often allow for milder reaction conditions and can reduce the formation of hazardous byproducts, thereby simplifying purification and minimizing environmental impact.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic applications of 1,1,3-trichloroacetone and a notable alternative.
Folic Acid Synthesis using 1,1,3-Trichloroacetone
This protocol is based on a well-established industrial method.
Reaction Workflow:
Caption: Workflow for Folic Acid Synthesis.
Methodology:
-
In a suitable reaction vessel, charge N-(p-aminobenzoyl)glutamic acid (100 g), 2,4,5-triamino-6-hydroxypyrimidine sulfate (120 g), 1,1,3-trichloroacetone (160 g), and sodium metabisulfite (140 g) in a suitable solvent such as an ionic liquid (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate, 100 g).[5]
-
Stir the mixture at a controlled temperature of 20-30°C for 2 hours.[5]
-
During the reaction, maintain the pH of the system between 3.0 and 3.5 by the addition of a sodium hydroxide solution.[5]
-
Upon completion of the reaction, the crude folic acid is obtained by filtration.[5]
-
The crude product is then purified by recrystallization. Add the crude folic acid to purified water (4.5 L) and heat to 80-90°C with stirring.[5]
-
Adjust the pH to 8-9 with a sodium hydroxide solution and treat with activated carbon for 30 minutes.[5]
-
Filter the hot solution and then adjust the pH of the filtrate to 3.0-3.5 with dilute hydrochloric acid.[5]
-
Slowly cool the solution to room temperature to allow for crystallization.[5]
-
Collect the pure folic acid by filtration and dry under vacuum at 60-65°C.[5]
Folic Acid Synthesis using 3-Chloropyruvaldehyde Oxime (An Alternative Method)
This protocol offers a potentially safer alternative to the use of 1,1,3-trichloroacetone.
Reaction Pathway:
Caption: Alternative Folic Acid Synthesis Pathway.
Methodology:
-
In a reaction flask, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (50 mmol) in 95% ethanol (400 mL).[6]
-
To the stirred suspension, add a solution of 3-chloropyruvaldehyde oxime (50 mmol) in 95% ethanol (60 mL).[6]
-
Heat the mixture to reflux for 4 hours.[6]
-
After reflux, evaporate a significant portion of the ethanol under reduced pressure.[6]
-
Cool the remaining residue to room temperature and neutralize with a 10% sodium bicarbonate solution.[6]
-
Collect the crude 2-amino-4-hydroxy-6-chloromethylpteridine by suction filtration, wash with 95% ethanol, and dry. The reported yield for this intermediate is 82%.[6]
-
The resulting pteridine intermediate is then reacted with N-(4-aminobenzoyl)-L-glutamic acid in a subsequent nucleophilic substitution step to yield folic acid.[6]
Beyond Folic Acid: Other Key Applications of 1,1,3-Trichloroacetone
While its role in folic acid synthesis is paramount, 1,1,3-trichloroacetone is also a valuable reagent in other areas of organic synthesis.
Synthesis of Phorbol and its Derivatives
[4+3] Cycloaddition Reactions
1,1,3-Trichloroacetone serves as a precursor for the generation of oxyallyl cations, which are key intermediates in [4+3] cycloaddition reactions.[4][12] These reactions are a powerful tool for the construction of seven-membered rings, a structural motif found in numerous natural products.[12] The oxyallyl cation is typically generated in situ by the reduction of the α,α'-dihalo ketone.[4]
Mechanism of Oxyallyl Cation Formation and Cycloaddition:
Caption: [4+3] Cycloaddition Mechanism.
The electron-deficient oxyallyl cation reacts with an electron-rich 1,3-diene in a concerted or stepwise fashion to yield the cycloheptenone product.[4]
Safety and Handling Considerations
1,1,3-Trichloroacetone is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, goggles, and a respirator, is essential. The safety profiles of alternative reagents should also be carefully evaluated. For instance, while 3-halogenated pyruvaldehyde oximes are presented as a safer alternative, their specific toxicity data should be consulted before use.
Conclusion and Future Outlook
1,1,3-Trichloroacetone remains a cornerstone in the industrial synthesis of folic acid due to its well-established and high-yielding process. However, its significant toxicity and the environmental concerns associated with its production and use are driving the development of safer and more sustainable alternatives. Reagents like 3-halogenated pyruvaldehyde oximes and 1,2,3-trihalogenopropenes show great promise in this regard, offering comparable or improved yields under milder conditions.
Beyond its application in vitamin synthesis, the utility of 1,1,3-trichloroacetone as a precursor to reactive intermediates for cycloaddition reactions underscores its versatility in the construction of complex cyclic systems. As the field of organic synthesis continues to evolve, the demand for efficient, selective, and environmentally benign methodologies will undoubtedly lead to further innovation in the use of both 1,1,3-trichloroacetone and its next-generation replacements. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these critical synthetic building blocks.
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ChemAnalyst. The Making of Folic Acid: Understanding the Vitamin B9 Production Process. [Link]
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ResearchGate. (PDF) Nineteen-Step Total Synthesis of (+)-Phorbol. [Link]
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National Center for Biotechnology Information. Nineteen-step total synthesis of (+)-phorbol. [Link]
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National Center for Biotechnology Information. Nineteen-Step Total Synthesis of (+)-Phorbol. [Link]
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National Center for Biotechnology Information. Folic Acid Production by Engineered Ashbya gossypii. [Link]
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Wacker Chemie AG. 1,1,3 Trichloroacetone (1,1,3-TCA) | Chlorinated Intermediates. [Link]
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IDEAS/RePEc. Nineteen-step total synthesis of (+)-phorbol. [Link]
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ScienceDirect. Detection, isolation, and characterization of a novel impurity from several folic acid products. [Link]
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IMARC Group. Folic Acid Production Plant Report 2025: Setup Cost. [Link]
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Unknown Source. Nineteen-Step Total Synthesis of (+)-Phorbol. [Link]
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ResearchGate. (PDF) The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition. [Link]
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Wikipedia. (4+3) cycloaddition. [Link]
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ChemTube3D. [4+3] Oxyallyl Cycloaddition. [Link]
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Oxford Academic. Economic evaluation of folic acid food fortification in The Netherlands. [Link]
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Centers for Disease Control and Prevention. Costs and benefits of folic acid fortification in the United States: economic analysis, regulatory action, and public health. [Link]
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Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
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National Center for Biotechnology Information. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. [Link]
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A Senior Application Scientist's Guide to 1,1,3,3-Tetrachloroacetone and Its Alternatives in Synthesis
For the discerning researcher in organic synthesis, the choice of a C3 synthon can be pivotal to the success of a synthetic campaign. 1,1,3,3-Tetrachloroacetone, and its close and more commonly utilized relative 1,1,3-trichloroacetone, have long served as versatile building blocks. Their utility stems from the electrophilic nature of the carbonyl carbon and the reactivity of the α-chloro substituents, which allows for a range of transformations including nucleophilic substitutions and cycloadditions. However, practical considerations such as safety, stability, and cost necessitate a thorough evaluation of alternative reagents. This guide provides a comprehensive benchmark of this compound against its primary alternatives, offering experimental insights to inform your selection of the optimal reagent for your research.
At the Crossroads of Synthesis: Key Applications
This compound and its analogues are primarily employed in two key areas of synthetic chemistry: the construction of heterocyclic scaffolds and in [4+3] cycloaddition reactions for the formation of seven-membered rings.
The Synthesis of Heterocycles: A Comparative Overview
The 1,3-dicarbonyl motif inherent in the structure of this compound makes it a valuable precursor for the synthesis of a variety of heterocycles, most notably pyrimidines. The general reaction involves the condensation of the dicarbonyl equivalent with a binucleophile, such as urea or thiourea.
A primary alternative to chlorinated acetones in this context is malondialdehyde and its stable synthetic equivalent, 1,1,3,3-tetramethoxypropane . Malondialdehyde itself is a reactive species, but its in situ generation from the hydrolysis of 1,1,3,3-tetramethoxypropane provides a more convenient and controllable approach.
Experimental Workflow: Pyrimidine Synthesis
The following diagram outlines the general workflow for the synthesis of a pyrimidine core using either a chlorinated acetone or a malondialdehyde equivalent.
Caption: Generalized workflow for pyrimidine synthesis.
While direct side-by-side comparative studies are scarce in the literature, we can infer performance differences from published protocols for similar target molecules. For instance, the synthesis of the core pyrimidine ring can be achieved with both reagent classes, but the reaction conditions and reported yields can vary.
| Reagent/Method | Key Reactants | Catalyst/Conditions | Reported Yield | Reference |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | HCl, Reflux in Ethanol | Often low to moderate | [1] |
| Modified Biginelli (Solvent-free) | Benzaldehyde, Ethyl acetoacetate, Urea | CuCl₂·2H₂O / HCl, Grinding | >90% | [1] |
| Choline Chloride-Urea DES | Thiophene-2-carboxaldehyde, Ethyl acetoacetate, Urea | TEA, Reflux | Moderate to Good | [2] |
The choice between a chlorinated acetone and a malondialdehyde equivalent often comes down to a balance of reactivity, handling, and byproduct profiles. Chlorinated acetones are highly reactive but can lead to the formation of halogenated byproducts, complicating purification. 1,1,3,3-Tetramethoxypropane is less hazardous and easier to handle, but requires an additional hydrolysis step to generate the reactive species.
Access to Seven-Membered Rings: [4+3] Cycloaddition
This compound is a precursor for the generation of a dichlorinated oxyallyl cation, a key intermediate in [4+3] cycloaddition reactions with dienes to form seven-membered rings.[3] This methodology is a powerful tool for the construction of complex carbocyclic frameworks found in many natural products.[4]
Alternatives in this arena primarily consist of other α,α'-dihalo ketones which can also generate oxyallyl cations upon treatment with a reducing agent or a Lewis acid. The choice of the dihalo ketone can influence the substitution pattern of the resulting seven-membered ring.
Reaction Mechanism: [4+3] Cycloaddition
The following diagram illustrates the general mechanism for a [4+3] cycloaddition reaction involving an oxyallyl cation generated from a dihalo ketone.
Caption: General mechanism of a [4+3] cycloaddition.
The utility of this compound in this context is its ability to generate a symmetrical dichlorinated oxyallyl cation, which can simplify the stereochemical outcomes of the cycloaddition. However, the presence of four chlorine atoms increases the potential for side reactions and introduces challenges in handling and waste disposal. Researchers may opt for other dihalo ketones with different substitution patterns to achieve specific synthetic goals or to work with less halogenated and potentially less toxic starting materials.
Practical Considerations: A Head-to-Head Comparison
Beyond the reaction vessel, the choice of a reagent has significant practical implications. Here, we compare this compound (represented by its common isomer 1,1,3-trichloroacetone) with its main alternatives in terms of safety, stability, and cost.
| Feature | 1,1,3-Trichloroacetone | Malondialdehyde | 1,1,3,3-Tetramethoxypropane |
| Physical State | Liquid | Solid (often handled as a salt or in solution) | Liquid |
| CAS Number | 921-03-9 | 542-78-9 | 102-52-3 |
| Molecular Weight | 161.41 g/mol | 72.06 g/mol | 164.20 g/mol |
| Boiling Point | 178-180 °C | 72-74 °C (decomposes) | 183-187 °C |
| Primary Hazards | Toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[5] | Irritating to mucous membranes and upper respiratory tract. | Flammable liquid and vapor.[6][7] |
| Handling Precautions | Work in a well-ventilated area, wear full personal protective equipment (gloves, goggles, respirator).[5] | Avoid breathing dust, use in a well-ventilated area, wear standard PPE. | Keep away from heat and open flames, use in a well-ventilated area, wear standard PPE.[6][7] |
| Stability | Stable under recommended storage conditions. | Can be unstable, especially under acidic conditions.[8] | Stable and commercially available.[9] |
| Cost | Relatively low to moderate. | Generally more expensive, especially in high purity. | Moderate. |
| Availability | Readily available from major chemical suppliers.[10][11] | Available, but often as derivatives or in assay kits.[12][13][14][15] | Readily available from major chemical suppliers.[8][9][16][17] |
Experimental Protocols
Protocol 1: Pyrimidine Synthesis via Biginelli Reaction (A Malondialdehyde Analogue Approach)
This protocol utilizes a β-ketoester as a surrogate for a 1,3-dicarbonyl compound in a classic multicomponent reaction.
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
Combine the aldehyde, β-ketoester, urea, and catalyst in a mortar.
-
Grind the mixture with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration and recrystallize from ethanol to yield the dihydropyrimidinone.[1]
Protocol 2: Pyrimidine Synthesis in a Deep Eutectic Solvent (Illustrative of Alternative Media)
This protocol highlights a greener approach to pyrimidine synthesis.
Reactants:
-
Thiophene-2-carboxaldehyde (0.01 mol)
-
Ethyl acetoacetate (0.01 mol)
-
Urea (0.01 mol)
-
Choline chloride-urea mixture (2 mL)
-
Triethylamine (TEA) (a few drops)
Procedure:
-
To a mixture of the aldehyde, β-ketoester, and urea in the choline chloride-urea deep eutectic solvent, add a few drops of TEA.
-
Reflux the reaction mixture for 5-6 hours.
-
After cooling, pour the mixture onto crushed ice.
-
Filter the solid precipitate, wash with distilled water, and recrystallize from ethanol to obtain the pyrimidine derivative.[2]
Conclusion and Recommendations
This compound and its analogues are potent and versatile reagents for the synthesis of heterocycles and complex carbocycles. Their high reactivity makes them effective C3 synthons for a variety of transformations. However, their hazardous nature and the potential for chlorinated byproduct formation are significant drawbacks.
For the synthesis of pyrimidines and other heterocycles requiring a 1,3-dicarbonyl precursor, 1,1,3,3-tetramethoxypropane stands out as a superior alternative in many contexts. Its stability, ease of handling, and less hazardous profile make it a more practical choice for routine synthesis. While it requires an in situ hydrolysis step, this is often a minor inconvenience compared to the safety and purification challenges associated with highly chlorinated acetones. The development of green, multicomponent reactions like the Biginelli synthesis further provides efficient and high-yielding routes that often circumvent the need for these more hazardous C3 synthons altogether.
In the realm of [4+3] cycloadditions, the choice of reagent is more nuanced and depends heavily on the specific synthetic target. While this compound provides access to a specific dichlorinated oxyallyl cation, other α,α'-dihalo ketones may be more suitable for accessing different substitution patterns on the resulting seven-membered ring. The decision here should be guided by the desired final product and a careful consideration of the safety and handling requirements of the chosen precursor.
Ultimately, while this compound remains a tool in the synthetic chemist's arsenal, the modern emphasis on safety, sustainability, and efficiency often points towards its less hazardous and more versatile alternatives.
References
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Tetrachloroacetone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of halogenated intermediates, particularly in the pharmaceutical and agrochemical industries, the precise control of isomeric purity is not merely a matter of process optimization, but a critical determinant of product safety and efficacy. Tetrachloroacetone, a key building block, exists as several isomers, with 1,1,1,3-tetrachloroacetone and 1,1,3,3-tetrachloroacetone being common impurities that are notoriously difficult to separate due to their similar physicochemical properties. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of tetrachloroacetone samples, offering field-proven insights and actionable protocols to empower researchers in this challenging analytical task.
The Challenge of Tetrachloroacetone Isomer Separation
The co-synthesis of 1,1,1,3- and this compound alongside other chlorinated acetones is a frequent outcome of acetone chlorination processes. A key challenge arises from the very similar boiling points of these isomers, rendering conventional distillative purification methods inefficient and often impractical for achieving high isomeric purity[1]. This necessitates the use of highly selective analytical techniques to accurately resolve and quantify these closely related compounds.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for isomeric purity analysis hinges on a balance of selectivity, sensitivity, and the desired level of structural confirmation. Here, we compare the two most powerful techniques for this application: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and column interaction, followed by mass-based detection and fragmentation analysis. | Differentiation based on the unique magnetic environments of atomic nuclei within each isomer. |
| Selectivity | High, especially with appropriate column selection and MS detection. Can resolve isomers with subtle differences in polarity and boiling point. | Excellent for structural isomers, providing distinct spectra based on chemical shifts and coupling patterns. |
| Sensitivity | Very high, particularly with selective detectors like Electron Capture Detector (ECD) or when using MS in Selected Ion Monitoring (SIM) mode. | Generally lower sensitivity compared to GC-MS, requiring higher sample concentrations. |
| Quantitative Analysis | Excellent, with proper calibration using certified reference standards. | Quantitative (qNMR) is possible with internal standards but can be more complex to validate for trace impurities. |
| Structural Confirmation | Provides mass-to-charge ratio and fragmentation patterns, offering a high degree of confidence in compound identification. | Provides detailed information about the chemical structure, connectivity, and stereochemistry of the isomers. |
| Throughput | High, with typical run times in the range of 10-30 minutes per sample. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| Primary Application | Ideal for routine quality control, impurity profiling, and quantification of isomeric ratios. | Best suited for definitive structural elucidation and confirmation of isomer identity. |
Recommended Analytical Workflow: A Two-Pronged Approach
For a comprehensive and self-validating analysis of tetrachloroacetone isomeric purity, a two-pronged approach is recommended. This involves utilizing GC-MS for routine separation and quantification, and NMR spectroscopy for definitive structural confirmation, especially during method development and for the investigation of unknown impurities.
Caption: Recommended analytical workflow for tetrachloroacetone isomeric purity analysis.
In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for the routine analysis of tetrachloroacetone isomers due to its high resolving power and sensitivity. The choice of the capillary column and detector is paramount for successful separation and quantification.
Detector Selection: Electron Capture Detector (ECD) vs. Mass Spectrometer (MS)
-
Electron Capture Detector (ECD): The ECD is renowned for its exceptional sensitivity to halogenated compounds, making it a viable option for detecting trace levels of tetrachloroacetone isomers. However, its response can be non-linear, and it is prone to interferences from other electron-capturing species in the sample matrix, which may lead to false positives[2][3].
-
Mass Spectrometer (MS): The MS detector offers superior selectivity and provides structural information through mass-to-charge ratios and fragmentation patterns. This makes it a more robust and confirmatory detector for isomeric purity analysis[2][3]. Operating in Selected Ion Monitoring (SIM) mode can further enhance sensitivity for target isomers. For these reasons, GC-MS is the recommended technique.
Capillary Column Selection: The Key to Isomer Resolution
The separation of structural isomers by GC is governed by the differential interactions of the analytes with the stationary phase of the column[4][5]. The principle of "like dissolves like" is a good starting point; however, for closely related isomers, subtle differences in polarity and molecular shape become critical.
-
Non-Polar Columns (e.g., DB-5, Rtx-5MS): These columns, typically with a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points[3][6][7]. While the tetrachloroacetone isomers have similar boiling points, slight differences in their van der Waals interactions with the non-polar phase may allow for some separation.
-
Intermediate/Polar Columns (e.g., Rtx-VMS): Columns with a higher degree of polarity or unique selectivity, such as those designed for volatile organic compounds (VOCs), can offer alternative separation mechanisms[5][8][9]. The Rtx-VMS column, with its proprietary phase, is designed to provide enhanced separation for a broad range of volatile compounds and could be a strong candidate for resolving tetrachloroacetone isomers.
Given the challenge, a method development approach utilizing both a non-polar and a more polar column is advisable to determine the optimal stationary phase for baseline separation.
Proposed GC-MS Experimental Protocol (A Starting Point for Method Development)
The following protocol is a robust starting point for developing a validated method for the isomeric purity analysis of tetrachloroacetone. It is crucial to validate this method according to ICH Q2(R1) guidelines for its intended use[2][10][11][12].
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary GC Columns:
-
Carrier Gas: Helium (99.999% purity)
-
Solvent: High-purity acetone or hexane (GC-MS grade)[14]
-
Reference Standards: Certified reference standards for 1,1,1,3-tetrachloroacetone and this compound are essential for positive identification and accurate quantification. Note: The availability of these specific standards should be confirmed with commercial suppliers.
2. Sample and Standard Preparation:
-
Prepare a stock solution of the tetrachloroacetone sample by accurately weighing and dissolving it in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting certified reference standards of each isomer to concentrations spanning the expected range of the impurities and the main component.
3. GC-MS Operating Conditions:
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
(This program should be optimized based on the initial separation results).
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-250 for initial identification of isomers and other impurities.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for each isomer to enhance sensitivity and selectivity for quantification.
-
4. Data Analysis and Quantification:
-
Identify the peaks for 1,1,1,3-tetrachloroacetone and this compound based on their retention times (compared to reference standards) and mass spectra.
-
Integrate the peak areas for each isomer.
-
Construct a calibration curve for each isomer by plotting peak area against concentration.
-
Calculate the concentration and, subsequently, the percentage of each isomer in the sample.
Caption: Step-by-step GC-MS experimental workflow for isomeric purity analysis.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is excellent for separation and quantification, NMR spectroscopy provides unequivocal structural confirmation, which is a cornerstone of a self-validating analytical system[6][9][15]. The distinct chemical environments of the protons and carbons in 1,1,1,3-tetrachloroacetone and this compound will give rise to unique NMR spectra.
Expected NMR Spectral Differences
-
1,1,1,3-Tetrachloroacetone (Cl₃C-CO-CH₂Cl):
-
¹H NMR: A singlet corresponding to the two protons of the -CH₂Cl group.
-
¹³C NMR: Three distinct signals: one for the carbonyl carbon (C=O), one for the trichloromethyl carbon (-CCl₃), and one for the chloromethyl carbon (-CH₂Cl).
-
-
This compound (Cl₂CH-CO-CHCl₂):
-
¹H NMR: A singlet corresponding to the two equivalent protons of the two -CHCl₂ groups.
-
¹³C NMR: Two distinct signals: one for the carbonyl carbon (C=O) and one for the two equivalent dichloromethyl carbons (-CHCl₂).
-
The clear difference in the number of ¹³C NMR signals provides a definitive method to distinguish between the two isomers.
Protocol for NMR Analysis
-
Sample Preparation: Isolate the individual isomers if possible (e.g., by preparative chromatography) or use a sample enriched in one of the isomers. Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and number of signals to confirm the identity of each isomer.
Conclusion
The robust analysis of tetrachloroacetone isomeric purity demands a multi-faceted approach. Gas Chromatography-Mass Spectrometry, with its high sensitivity and selectivity, serves as the primary tool for routine separation and quantification. A well-developed GC-MS method, employing a suitable capillary column and validated according to ICH guidelines, can provide reliable and accurate results. For unequivocal structural confirmation and as a powerful tool during method development, Nuclear Magnetic Resonance spectroscopy is indispensable. By combining these two powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the isomeric purity of their tetrachloroacetone samples, thereby guaranteeing the quality and safety of their downstream products.
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Safety Operating Guide
A Guide to the Proper Disposal of 1,1,3,3-Tetrachloroacetone: Ensuring Safety and Compliance
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to handle chemical reagents not only effectively but also safely throughout their entire lifecycle. The disposal of a compound is as critical as its application. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,1,3,3-Tetrachloroacetone, a potent mutagenic, polychlorinated ketone. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment, ensuring full compliance with regulatory standards.
The core principle of this guide is risk mitigation through understanding. We will delve into not just what to do, but why each step is critical, building a framework of self-validating safety protocols for your laboratory.
Hazard Assessment: The "Why" Behind Stringent Disposal
This compound (CAS 632-21-3) is a halogenated organic compound that demands the highest level of caution. Its proper disposal is dictated by its significant chemical hazards:
-
Mutagenicity: It is classified as a potent mutagen, meaning it can cause permanent changes to the genetic material (DNA) of cells. Any material, including personal protective equipment (PPE), labware, and cleaning supplies, that comes into contact with this substance must be considered hazardous waste.[1]
-
Environmental Hazard: Halogenated ketones are very toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to significant environmental contamination. Drain disposal is strictly prohibited.[4]
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical is classified as a hazardous waste. It falls into the category of halogenated organic compounds.[5] Waste from its use would likely be categorized under EPA waste codes for spent halogenated solvents (F002) or process wastes from the production of chlorinated aliphatic hydrocarbons.[6][7]
This hazard profile necessitates a disposal pathway that ensures complete destruction of the molecule, preventing its release into the environment or accidental exposure.
Pre-Disposal: Safety and Handling in the Laboratory
Proper disposal begins long before the waste container is full. It starts with safe handling during use to minimize contamination and exposure.
Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound is the use of appropriate PPE. The rationale is to create a complete barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Viton®, Barrier®). Double-gloving is recommended. | Prevents skin absorption, which can be a route for systemic toxicity, and protects against severe chemical burns.[2] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye damage and ensures the entire face is shielded from contact.[2] |
| Lab Coat | Chemical-resistant lab coat or apron over a standard lab coat. | Provides a barrier against splashes and spills on clothing and skin.[8] |
| Respiratory | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, which are presumed to be fatal at high concentrations.[2] |
Handling Protocols:
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood to contain any potential spills and vapors.
-
Avoid Incompatibles: Keep the chemical away from strong bases, oxidizing agents, and reducing agents to prevent violent reactions.[9]
-
Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for your research to minimize the volume of hazardous waste generated.[10]
Step-by-Step Waste Collection and Segregation Protocol
The collection process must be systematic to prevent chemical reactions within the waste container and to ensure it can be safely handled by disposal personnel.
-
Select the Correct Waste Container:
-
Use a container made of compatible material, such as glass or high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[11]
-
The container must be clean, in good condition, and dedicated solely to this waste stream. Never reuse containers that held incompatible chemicals.
-
-
Properly Label the Container:
-
Before adding any waste, affix a completed Hazardous Waste Label from your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
List all constituents, including solvents used for rinsing, with their approximate percentages.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The associated hazards (e.g., Toxic, Corrosive, Mutagen, Environmental Hazard).
-
-
-
Segregate the Waste Stream:
-
Liquid Waste: Collect all waste this compound and the first rinse from any contaminated glassware into your labeled container. Halogenated and non-halogenated solvent wastes should be collected separately to facilitate proper disposal and potential solvent recycling programs.[10]
-
Solid Waste: All disposables that have come into contact with the chemical (e.g., gloves, pipette tips, contaminated absorbent pads) are also hazardous waste. Collect these items in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.[12]
-
-
Store the Waste Container Safely:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (e.g., in the fume hood where the work is done).[4]
-
Ensure the SAA has secondary containment (such as a chemical-resistant tray) to capture any potential leaks.
-
The logical flow for waste management from the point of generation to disposal is illustrated below.
The Final Disposal Pathway: High-Temperature Incineration
Due to its high chlorine content and organic nature, the only acceptable disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment facility.[13]
Why Incineration is Essential:
-
Complete Destruction: Incineration at temperatures typically above 1100°C (2012°F) ensures the complete breakdown of the chlorinated organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride (HCl).[14][15]
-
Prevents Dioxin Formation: Lower-temperature combustion of chlorinated materials can create highly toxic and persistent byproducts like dioxins and furans. The high temperatures and controlled conditions of a hazardous waste incinerator are specifically designed to prevent this.[16]
-
Acid Gas Neutralization: The hydrogen chloride gas produced during combustion is a corrosive acid. Licensed incinerators are equipped with advanced scrubber systems that neutralize the HCl before the exhaust gases are released into the atmosphere, preventing acid rain and air pollution.[14][17]
Under no circumstances should any chemical deactivation or neutralization be attempted in the laboratory. The risk of runaway reactions, toxic byproducts, and exposure is unacceptably high.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, a clear and immediate response is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity.
-
Isolate: If safe to do so, prevent the spill from spreading and close the fume hood sash.
-
Notify: Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill or any spill you are not trained to handle.
-
Cleanup (for trained personnel only): For minor spills inside a fume hood, trained personnel wearing full PPE may use a chemical spill kit with absorbent pads to contain and collect the material. All cleanup materials must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. Seek emergency medical help.[2]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek emergency medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek emergency medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek emergency medical help immediately.[2]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
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Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for 1,1,3,3-Tetrachloroacetone
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling highly hazardous compounds such as 1,1,3,3-Tetrachloroacetone, a comprehensive understanding and rigorous application of personal protective equipment (PPE) are not just procedural formalities; they are the bedrock of a secure and successful research environment. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of informed safety.
The Criticality of a Multi-Layered Defense: Understanding the Hazards
This compound is anticipated to be a highly reactive and toxic substance. Based on data from similar chlorinated ketones, the primary hazards include:
-
Acute Toxicity (Inhalation): Likely to be fatal if inhaled.[1][2] Vapors and aerosols of chlorinated acetones can cause severe respiratory tract irritation and damage.
-
Acute Toxicity (Oral): Expected to be toxic if swallowed.[1][2][3]
-
Skin Corrosion/Irritation: Predicted to cause severe skin burns and damage upon contact.[1][2] Halogenated ketones can defat the skin, leading to irritation and enhanced absorption of the chemical.[4]
-
Serious Eye Damage/Irritation: Contact can cause severe and potentially irreversible eye damage.[1][5]
-
Aquatic Toxicity: Highly toxic to aquatic life, with long-lasting effects.[1]
Given this formidable hazard profile, a multi-layered PPE strategy is essential to create effective barriers and minimize all potential routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. For this compound, the following ensemble represents the minimum standard for safe handling.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | A full-face respirator with organic vapor cartridges or a NIOSH-approved positive-pressure, self-contained breathing apparatus (SCBA).[1][6][7] | Due to the high acute inhalation toxicity, protecting the respiratory system is paramount. A full-face respirator also provides an additional layer of eye and face protection. An SCBA offers the highest level of respiratory protection and should be used in situations with a high potential for exposure or in emergency situations. |
| Hand Protection | Double-gloving with chemically resistant gloves. An inner glove of nitrile should be worn, with an outer glove of a more robust material like Viton™ or butyl rubber. | Chlorinated solvents can degrade many common glove materials. Double-gloving provides an added layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before and during use. |
| Eye and Face Protection | Tightly fitting safety goggles in conjunction with a full-face shield.[1] If using a full-face respirator, this serves as the primary eye and face protection. | This combination protects against splashes, vapors, and aerosols. Standard safety glasses are insufficient to provide the necessary level of protection from the severe eye damage this chemical can inflict. |
| Body Protection | A chemically resistant apron worn over a flame-resistant lab coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant suit is recommended.[1][6] | This protects the torso and limbs from accidental splashes and contact. Ensure that all skin is covered. |
| Foot Protection | Closed-toe, chemically resistant boots. | Protects the feet from spills and provides a stable footing in the laboratory environment. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide from preparation to disposal.
Pre-Operational Phase: Preparation and Planning
-
Information Review: Thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.[1][5][8]
-
Engineering Controls: All handling of this compound must be conducted in a properly functioning chemical fume hood with a verified face velocity.[5][8]
-
PPE Donning: Don all required PPE in the correct sequence (e.g., inner gloves, lab coat, apron, outer gloves, respiratory and eye protection).
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.
Operational Phase: Handling and Use
-
Containment: Use secondary containment for all containers of this compound to prevent the spread of spills.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing and the generation of aerosols.
-
Monitoring: Be vigilant for any signs of PPE failure, such as changes in glove color or texture. If a breach is suspected, immediately move to a safe area and follow decontamination procedures.
-
Labeling: Clearly label all containers with the chemical name and associated hazards.
Post-Operational Phase: Decontamination and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The general principle is to remove the most contaminated items first.
-
Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][9] Contact a licensed professional waste disposal service.[9]
Visualizing the Safety Workflow
To further clarify the procedural steps, the following diagram illustrates the critical path for safely handling this compound.
Caption: Workflow for Handling this compound
Conclusion: A Commitment to a Culture of Safety
The responsible handling of hazardous chemicals like this compound is a testament to a laboratory's commitment to scientific excellence and the well-being of its personnel. By internalizing the principles outlined in this guide and consistently applying the recommended PPE and handling protocols, researchers can confidently pursue their work in a secure and protected environment. Remember, safety is not a static checklist but an ongoing, dynamic process of risk assessment and mitigation.
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1,1,3 Trichloroacetone (1,1,3-TCA) | Chlorinated Intermediates | Wacker Chemie AG. [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
